Monorden E
描述
属性
分子式 |
C18H21ClO5 |
|---|---|
分子量 |
352.8 g/mol |
IUPAC 名称 |
(4S,6Z)-15-chloro-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,15,17-tetraene-2,12-dione |
InChI |
InChI=1S/C18H21ClO5/c1-11-7-5-3-2-4-6-8-12(20)9-13-16(18(23)24-11)14(21)10-15(22)17(13)19/h3,5,10-11,21-22H,2,4,6-9H2,1H3/b5-3-/t11-/m0/s1 |
InChI 键 |
MAIXLHSZNVDUIV-MZBZXASESA-N |
产品来源 |
United States |
Foundational & Exploratory
Monorden E: A Technical Guide to its Discovery, Isolation, and Characterization from Endophytic Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monorden, also known as Radicicol, is a macrolide antibiotic that has garnered significant attention for its potent antifungal and antitumor activities. Its mechanism of action as a specific inhibitor of Heat Shock Protein 90 (Hsp90) makes it a compelling lead compound for novel drug development. This technical guide provides an in-depth overview of the discovery of Monorden E from endophytic fungi, detailed methodologies for its isolation and purification, and a summary of its biological activity. This document is intended to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development.
Introduction
Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a rich and underexplored source of novel bioactive secondary metabolites.[1] The unique symbiotic relationship between these fungi and their host plants is thought to drive the production of a diverse array of chemical compounds, some ofwhich possess valuable pharmacological properties. Among these is Monorden, a resorcylic acid lactone first isolated in the 1950s.[2] More recently, endophytic fungi, particularly species of Humicola and Colletotrichum, have been identified as prolific producers of this compound.[3][4]
Monorden's primary mechanism of action is the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of a wide range of "client" proteins involved in signal transduction, cell cycle control, and stress responses in eukaryotic cells.[2][5] By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, Monorden disrupts the chaperone's function, leading to the degradation of its client proteins and ultimately inducing cell cycle arrest and apoptosis.[3] This targeted action against a key cellular regulator makes Monorden a promising candidate for the development of new antifungal and anticancer therapies.
This guide will detail the scientific journey of this compound from its endophytic fungal sources to a purified and characterized compound, providing researchers with the necessary information to undertake similar investigations.
Endophytic Fungal Sources of this compound
Several endophytic fungal species have been identified as producers of Monorden. Two notable examples are Humicola sp. JS-0112, isolated from the root of Ixeris repens, and Colletotrichum graminicola, a pathogen of maize.[3][4]
Isolation of Endophytic Fungi
The successful isolation of endophytic fungi is a critical first step. The following protocols are adapted from established methods for the isolation of Humicola and Colletotrichum species from plant tissues.[6][7]
Experimental Protocol: Isolation of Endophytic Humicola sp. from Ixeris repens Roots
-
Sample Collection: Collect healthy root samples of Ixeris repens.
-
Surface Sterilization:
-
Thoroughly wash the root samples under running tap water to remove soil and debris.
-
Immerse the roots in 70% ethanol (B145695) for 60 seconds.
-
Transfer the roots to a 1-2% sodium hypochlorite (B82951) solution for 2-4 minutes.
-
Rinse the roots three times with sterile distilled water to remove residual sterilizing agents.
-
-
Plating:
-
Aseptically cut the sterilized roots into small segments (approximately 5 mm).
-
Place the segments on Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., chloramphenicol (B1208) at 50 µg/mL) to suppress bacterial growth.
-
Incubate the plates at 25°C in the dark.
-
-
Isolation and Purification:
-
Monitor the plates regularly for fungal growth emerging from the root segments.
-
Once fungal colonies appear, subculture them onto fresh PDA plates to obtain pure isolates.
-
Pure cultures of Humicola sp. can be identified based on their morphological characteristics and molecular analysis (e.g., ITS sequencing).[3]
-
Experimental Protocol: Isolation of Colletotrichum graminicola from Maize Stems
-
Sample Collection: Collect maize stem samples showing symptoms of anthracnose stalk rot.
-
Surface Sterilization:
-
Wash the stem samples thoroughly.
-
Dissect the stems into approximately 50 mm² pieces.
-
Surface disinfect the pieces for 90 seconds in a 20% sodium hypochlorite solution.
-
Rinse the disinfected pieces three times in sterile distilled water.
-
-
Plating:
-
Transfer the sterilized stem pieces to half-strength acidified PDA plates supplemented with an antibiotic like ampicillin (B1664943) (100 µg/mL).
-
Incubate at 25°C for 4-6 days.[1]
-
-
Isolation and Purification:
Production of this compound by Fermentation
Once a Monorden-producing endophytic fungus is isolated, the next step is to cultivate it under controlled conditions to maximize the yield of the desired metabolite.
Fermentation Protocol
The following is a submerged fermentation protocol for the production of Monorden from Humicola sp. JS-0112.[3]
Experimental Protocol: Submerged Fermentation of Humicola sp. JS-0112
-
Inoculum Preparation:
-
Grow a pure culture of Humicola sp. JS-0112 on a PDA slant at 25°C for 7-10 days.
-
Prepare a spore suspension or mycelial slurry by adding sterile water to the slant and gently scraping the surface.
-
-
Fermentation Medium:
-
Prepare Potato Dextrose Broth (PDB). A typical composition per liter is:
-
Infusion from 200 g of potatoes
-
20 g of dextrose
-
-
-
Fermentation Conditions:
-
Inoculate the PDB with the prepared inoculum.
-
Incubate the culture in a shaker at 25°C and 150 rpm for 14 days.[3]
-
Extraction and Purification of this compound
After the fermentation period, Monorden needs to be extracted from the culture broth and mycelia and then purified to obtain a pure compound for characterization and biological assays.
Extraction and Purification Protocol
The following protocol describes the extraction and initial purification of Monorden from the fermentation culture of Humicola sp. JS-0112.[3]
Experimental Protocol: Extraction and Purification of Monorden
-
Separation of Mycelia and Culture Filtrate:
-
Filter the fermentation broth through a four-layer gauze to separate the mycelia from the culture filtrate.[3]
-
-
Extraction from Mycelia:
-
Extract the mycelia twice with acetone (B3395972).
-
Concentrate the acetone extract to dryness.
-
Redissolve the extract in distilled water and partition it twice with an equal volume of ethyl acetate (B1210297).[3]
-
-
Extraction from Culture Filtrate:
-
Partition the culture filtrate twice with an equal volume of ethyl acetate.[3]
-
-
Combining and Concentrating Extracts:
-
Combine all ethyl acetate fractions and concentrate them to dryness using a rotary vacuum evaporator.[3]
-
-
Chromatographic Purification (General Procedure):
-
The crude extract can be further purified using column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) is commonly used. The elution can start with 100% chloroform, and the polarity is gradually increased by adding methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor the presence of Monorden using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure Monorden and concentrate to obtain the final product.
-
Quantitative Data
The following tables summarize the quantitative data related to the production and biological activity of Monorden from endophytic fungi.
Table 1: Production of Monorden by Humicola Species
| Fungal Strain | Fermentation Condition | Yield of Monorden | Reference |
| Humicola fuscoatra WC5157 | Solid-state fermentation on PG medium | 23.8 ± 3.3 µg | [4] |
| Humicola fuscoatra WC5157 | Solid-state fermentation on T8 medium | 11.6 ± 3.5 µg | [4] |
Table 2: Antifungal Activity of Monorden from Humicola sp. JS-0112
| Pathogenic Fungus | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Cryphonectria parasitica | 1.56 | [3] |
| Taphrina wiesneri | 1.56 | [3] |
| Valsa kunzei | 1.56 | [3] |
| Phytophthora cambivora | < 2.5 | [3] |
| Phytophthora cactorum | < 2.5 | [3] |
| Phytophthora cinnamomi | < 2.5 | [3] |
| Pythium graminicola | < 2.5 | [3] |
| Pythium ultimum | < 2.5 | [3] |
| Fusarium graminearum | Moderate resistance | [3] |
| Fusarium oxysporum f. sp. lycopersici | Moderate resistance | [3] |
| Colletotrichum coccodes | No inhibition | [3] |
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the overall workflow for the discovery and isolation of this compound from endophytic fungi.
Caption: Workflow for this compound discovery and isolation.
Hsp90 Inhibition Signaling Pathway
Monorden exerts its biological effects by inhibiting the Hsp90 molecular chaperone. The following diagram illustrates the key aspects of the Hsp90 signaling pathway in fungi and the impact of Monorden.
Caption: Hsp90 inhibition by Monorden in fungi.
Conclusion
This compound, a secondary metabolite produced by endophytic fungi such as Humicola sp. and Colletotrichum graminicola, represents a molecule of significant scientific and therapeutic interest. Its specific inhibition of the highly conserved Hsp90 chaperone protein provides a powerful mechanism to disrupt essential cellular processes in pathogenic fungi and cancer cells. This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of Monorden from endophytic sources, including detailed experimental protocols and quantitative data. The methodologies and information presented herein are intended to facilitate further research into this promising natural product and to aid in the development of novel therapeutics based on its unique mode of action. The continued exploration of endophytic fungi is likely to yield other novel bioactive compounds with the potential to address pressing challenges in medicine and agriculture.
References
- 1. Roles of Hsp90 in Candida albicans morphogenesis and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. micromasterlab.com [micromasterlab.com]
- 3. Fungal Hsp90 - a biological transistor that tunes cellular outputs to thermal inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat shock protein 90 (Hsp90): A novel antifungal target against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The non-Geldanamycin Hsp90 inhibitors enhanced the antifungal activity of fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Monorden E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monorden, also known as Radicicol (B1680498), is a naturally occurring macrocyclic antibiotic that has garnered significant attention for its potent antitumor and antifungal activities.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of Monorden E. It details its primary interaction with Heat Shock Protein 90 (Hsp90), the downstream consequences on various signaling pathways, and its broader biological effects. This document synthesizes key experimental findings, presents quantitative data in a structured format, and includes detailed experimental protocols and pathway diagrams to facilitate a deeper understanding for research and development purposes.
Primary Mechanism of Action: Hsp90 Inhibition
The principal mechanism of action of this compound is the potent and specific inhibition of Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone.[2][4][5] Hsp90 plays a crucial role in the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are critical components of signal transduction pathways that regulate cell growth, differentiation, and survival.[4]
Binding to the N-Terminal Domain of Hsp90
This compound exerts its inhibitory effect by binding to the N-terminal domain of Hsp90.[4][5] This domain contains a deep pocket that serves as the ATP/ADP-binding site, which is essential for the chaperone's function.[4][5] Monorden, despite being structurally unrelated to the benzoquinone ansamycin (B12435341) class of Hsp90 inhibitors like geldanamycin (B1684428), shares the same binding site.[4][6]
Inhibition of ATPase Activity
The binding of this compound to the N-terminal domain competitively inhibits the intrinsic ATPase activity of Hsp90.[3][5] This ATPase activity is critical for the Hsp90 chaperone cycle, which involves a series of conformational changes necessary for the proper folding and activation of its client proteins. By blocking ATP binding and hydrolysis, this compound locks Hsp90 in a non-functional conformation, preventing it from carrying out its chaperoning duties.[1]
Destabilization and Degradation of Hsp90 Client Proteins
The inhibition of Hsp90 function by this compound leads to the misfolding and subsequent destabilization of its client proteins. These misfolded proteins are then targeted for ubiquitination and degradation by the proteasome.[1][3] Key Hsp90 client proteins affected by this compound include:
-
Steroid Hormone Receptors: Such as the progesterone (B1679170) receptor.[4]
-
Protein Kinases: Including v-Src, Raf-1, and p185erbB2.[4][6]
-
Mutant Proteins: Such as mutant p53.[4]
The degradation of these client proteins disrupts numerous signaling pathways that are often hijacked by cancer cells to promote their growth and survival.
Downstream Signaling Pathways Affected by this compound
By inhibiting Hsp90, this compound impinges on a multitude of signal transduction networks. The degradation of key client proteins leads to the downregulation of these pathways.
Figure 1: Mechanism of Hsp90 inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound from various studies.
| Target | Parameter | Value | Reference |
| Hsp90 | IC₅₀ | < 1 µM | [1] |
| Hsp90 | K_d_ (ATPase assay) | 19 nM | [3] |
| PDK1 | IC₅₀ | 230 µM | [1] |
| PDK3 | IC₅₀ | 400 µM | [1] |
| Fat mass and obesity-associated protein (FTO) | IC₅₀ | 16.04 µM | [1] |
| P. falciparum 3D7 growth | IC₅₀ | 8.563 µM | [1] |
| Cucumber damping-off (in vivo) | IC₅₀ | 18.44 µg/mL | [7][8] |
Table 1: Inhibitory concentrations of this compound against various targets.
| Fungal/Oomycete Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Cryphonectria parasitica | 1.56 | [9] |
| Taphrina wiesneri | 1.56 | [9] |
| Valsa kunzei | 1.56 | [9] |
| Tree pathogens (general) | < 2.5 | [2][7][10] |
| Oomycetes (general) | < 2.5 | [2][7][10] |
Table 2: Antifungal activity of this compound.
Experimental Protocols
In Vitro Antifungal Activity Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various fungal and oomycete pathogens.[9]
Figure 2: Workflow for MIC determination of this compound.
Materials:
-
This compound
-
96-well microtiter plates
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
Fungal or oomycete isolates
-
Incubator
Procedure:
-
A stock solution of this compound is prepared by dissolving it in acetone to a concentration of 10 mg/mL.[9]
-
The test pathogens are grown in a suitable liquid medium, such as PDB.[9]
-
In a 96-well plate, serial dilutions of the this compound stock solution are made to achieve a range of final concentrations (e.g., 0.078 to 100 µg/mL).[9] The final concentration of acetone in each well should be maintained at 1% (v/v).[9]
-
An untreated control containing 1% acetone is included.[9]
-
Each well is inoculated with a mycelial suspension of the test pathogen.
-
The plates are incubated at 25°C for 4-5 days.[9]
-
The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the mycelia.[9]
-
The experiment is typically repeated three times with triplicate samples for each concentration.[9]
In Vivo Disease Control Efficacy Assay (e.g., Cucumber Damping-Off)
This protocol describes the evaluation of this compound's ability to control a plant disease in a whole-plant setting.[7][9]
Materials:
-
This compound
-
Acetone
-
Tween 20
-
Pots with soil
-
Cucumber seeds
-
Pythium ultimum (causative agent of damping-off) inoculum
-
Growth chamber or greenhouse
Procedure:
-
This compound is dissolved in acetone and then diluted with a Tween 20 solution (e.g., 250 µg/mL) to the desired treatment concentrations (e.g., 125, 250, and 500 µg/mL).[9]
-
Cucumber seedlings are grown in pots.
-
The this compound solutions are applied to the plants, typically one day before inoculation with the pathogen.[9]
-
An untreated control (Tween 20 solution with 5% acetone) and a positive control (a commercial fungicide like chlorothalonil) are included.[7][9]
-
The plants are inoculated with the pathogen, Pythium ultimum.
-
The pots are arranged in a randomized design with multiple replications per treatment.[9]
-
Disease severity is assessed at a set time point after inoculation (e.g., 5-7 days).[9]
-
The control value is calculated to determine the efficacy of the treatment.
Other Potential Mechanisms and Biological Activities
While Hsp90 inhibition is the primary mechanism, this compound has been shown to interact with other cellular targets, although at significantly higher concentrations. These include:
-
PDK1 and PDK3: this compound exhibits inhibitory effects on these kinases in the micromolar range.[1]
-
FTO protein: It also inhibits the fat mass and obesity-associated protein.[1]
-
Antifungal and Antimalarial Activity: this compound displays a broad spectrum of activity against various plant pathogenic fungi and oomycetes, as well as the malarial parasite Plasmodium falciparum.[1][2][7][10] In P. falciparum, it has been shown to impair mitochondrial replication.[1]
Conclusion
This compound is a potent Hsp90 inhibitor that acts by binding to the N-terminal ATP-binding pocket, thereby inhibiting the chaperone's essential ATPase activity. This leads to the proteasomal degradation of a wide range of Hsp90 client proteins, many of which are key components of oncogenic signaling pathways. This mechanism underpins its observed antitumor and broad-spectrum antifungal activities. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for its further investigation and potential development as a therapeutic agent or a lead compound for novel fungicides.[2][7][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Antibiotic radicicol binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 8. Corrigendum: The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Pathway of Monorden Biosynthesis in Humicola: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monorden, a resorcylic acid lactone polyketide also known as radicicol (B1680498), is a potent inhibitor of Heat Shock Protein 90 (Hsp90) with significant antifungal and potential anticancer properties. While species of the fungal genus Humicola have been identified as producers of this valuable secondary metabolite, the precise biosynthetic pathway and its genetic underpinnings within this genus remain uncharted territory. This technical guide synthesizes the current understanding of monorden biosynthesis, drawing parallels from well-characterized pathways in other fungal species, to provide a putative roadmap for its elucidation in Humicola. We present a hypothetical biosynthetic pathway, detail the requisite experimental protocols for its validation, and furnish quantitative data from related organisms to serve as a benchmark for future research. This document is intended to be a foundational resource for researchers aiming to unravel and engineer the production of monorden in Humicola species.
Introduction
The fungal genus Humicola encompasses a diverse group of microorganisms known for their role in decomposition and as a source of novel bioactive compounds. Among these is monorden, a polyketide that has garnered considerable interest for its potent and specific inhibition of Hsp90, a chaperone protein crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival. Species such as Humicola fuscoatra and Humicola sp. JS-0112 have been documented as producers of monorden.[1][2] Despite its discovery in these species, the biosynthetic machinery responsible for constructing the complex macrolactone structure of monorden in Humicola has not been experimentally elucidated.
This guide will leverage the detailed studies of the radicicol (monorden) biosynthetic pathway in other fungal genera, namely Pochonia chlamydosporia and Chaetomium chiversii, to propose a putative pathway in Humicola.[3][4] Understanding this pathway is paramount for the rational metabolic engineering of Humicola strains to enhance monorden titers, a critical step for its potential development as a therapeutic agent.
Putative Biosynthesis Pathway of Monorden
Based on the established pathways for radicicol in other fungi, the biosynthesis of monorden in Humicola is hypothesized to be orchestrated by a dedicated gene cluster. This cluster likely encodes a suite of enzymes that collaboratively assemble and modify the polyketide backbone. The cornerstone of this pathway is a unique dual-system of two distinct Type I Polyketide Synthases (PKSs).
The proposed pathway can be dissected into three main stages:
-
Polyketide Chain Assembly: A highly-reducing PKS (hrPKS) and a non-reducing PKS (nrPKS) work in tandem. The hrPKS synthesizes a reduced pentaketide (B10854585) chain, which is then transferred to the nrPKS for four additional cycles of chain extension without reduction.
-
Cyclization and Lactonization: The nrPKS facilitates the cyclization of the nonaketide chain to form the characteristic resorcylic acid core, followed by macrolactonization to yield an early intermediate, likely (R)-monocillin II.
-
Post-PKS Tailoring Modifications: A series of tailoring enzymes, including a halogenase, a cytochrome P450 monooxygenase (epoxidase), and a dehydrogenase, catalyze the final modifications to produce monorden.
Key Enzymes and Their Proposed Functions
| Enzyme (Putative) | Gene (Hypothetical) | Function | Precursor | Product |
| Highly-Reducing PKS | humPKS1 | Iterative condensation of acetyl-CoA and malonyl-CoA to form a reduced pentaketide. | Acetyl-CoA, Malonyl-CoA | Reduced pentaketide |
| Non-Reducing PKS | humPKS2 | Extends the pentaketide with four molecules of malonyl-CoA and catalyzes cyclization and macrolactonization. | Reduced pentaketide, Malonyl-CoA | (R)-Monocillin II |
| FAD-dependent Halogenase | humHal | Chlorination of the aromatic ring. | (R)-Monocillin II | Chloro-intermediate |
| Cytochrome P450 Epoxidase | humP450 | Epoxidation of the macrocyclic ring. | Chloro-intermediate | Pochonin D |
| Dehydrogenase | humDeh | Introduction of a double bond in the macrocyclic ring. | Pochonin B | Monorden (Radicicol) |
Visualization of the Putative Biosynthetic Pathway
Caption: Putative biosynthetic pathway of monorden in Humicola species.
Experimental Protocols for Pathway Elucidation
The validation of the proposed biosynthetic pathway in Humicola necessitates a multi-pronged approach combining genomics, molecular biology, and analytical chemistry.
Identification of the Monorden Biosynthetic Gene Cluster
Objective: To identify the putative monorden biosynthetic gene cluster in a monorden-producing Humicola strain.
Methodology: Genome Mining
-
Genome Sequencing: Obtain a high-quality whole-genome sequence of a monorden-producing Humicola species (e.g., H. fuscoatra) using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies.
-
Gene Cluster Prediction: Analyze the assembled genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.
-
Homology Search: Perform BLASTp searches within the predicted gene clusters using the amino acid sequences of known radicicol biosynthetic enzymes (e.g., Rdc1 and Rdc5 from Pochonia chlamydosporia) as queries to pinpoint the candidate monorden cluster. The presence of both a hrPKS and an nrPKS gene in close proximity is a strong indicator.
Caption: Workflow for identifying the monorden biosynthetic gene cluster.
Functional Characterization of Key Biosynthetic Genes
Objective: To confirm the role of candidate genes in monorden biosynthesis.
Methodology: Gene Knockout via CRISPR/Cas9
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting the candidate genes (e.g., humPKS1, humPKS2, humHal).
-
Vector Construction: Clone the sgRNAs into a Cas9 expression vector suitable for filamentous fungi.
-
Protoplast Transformation: Prepare protoplasts from the wild-type Humicola strain and transform them with the CRISPR/Cas9 construct.
-
Mutant Screening: Screen transformants for the desired gene deletion by PCR and Sanger sequencing.
-
Metabolite Analysis: Cultivate the wild-type and mutant strains under monorden-producing conditions. Extract the secondary metabolites and analyze by HPLC or LC-MS to compare the production profiles. A knockout of a key biosynthetic gene should abolish or significantly reduce monorden production.
Heterologous Expression of the Biosynthetic Pathway
Objective: To reconstitute monorden biosynthesis in a heterologous host to confirm the minimal set of genes required.
Methodology: Heterologous Expression in Aspergillus nidulans
-
Gene Amplification and Cloning: Amplify the full-length candidate genes from the monorden cluster from Humicola genomic DNA.
-
Expression Vector Assembly: Assemble the genes into a fungal expression vector under the control of an inducible or strong constitutive promoter.
-
Host Transformation: Transform the expression construct into a suitable fungal host, such as Aspergillus nidulans, that does not produce monorden.
-
Cultivation and Analysis: Cultivate the transformed host under inducing conditions and analyze the culture extracts for the production of monorden and its intermediates using LC-MS.
Quantitative Data from Related Pathways
While quantitative data for the monorden biosynthetic pathway in Humicola is not available, data from related studies can provide valuable context.
| Parameter | Organism | Value | Reference |
| Monorden Titer (Lab Scale) | Humicola fuscoatra | 11.6 ± 3.5 µg (T8 medium) | [5] |
| Monorden Titer (Lab Scale) | Humicola fuscoatra | 23.8 ± 3.3 µg (PG medium) | [5] |
| Radicicol Titer (Engineered Host) | Saccharomyces cerevisiae | ~5 mg/L | [3] |
Conclusion
The biosynthesis of monorden in Humicola species represents a compelling area of research with significant biotechnological implications. Although the pathway has not yet been elucidated in this genus, the well-characterized radicicol pathways in other fungi provide a robust hypothetical framework. The experimental strategies outlined in this guide, from genome mining to gene functional analysis and heterologous expression, offer a clear and systematic approach to unraveling this enigmatic pathway. Successful characterization of the monorden biosynthetic gene cluster in Humicola will not only deepen our understanding of fungal secondary metabolism but also pave the way for the development of high-titer production strains, thereby facilitating the broader investigation and potential clinical application of this promising Hsp90 inhibitor.
References
- 1. Drivers of genetic diversity in secondary metabolic gene clusters within a fungal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Lignocellulose-Degrading Enzyme System of Humicola grisea var. thermoidea Based on Genome and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of space flight on the production of monorden by Humicola fuscoatra WC5157 in solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Monorden E: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden, also known as Radicicol, is a naturally occurring macrolide antibiotic first isolated from the fungus Monosporium bonorden.[1] It has garnered significant interest in the scientific community due to its potent inhibitory effects on Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Monorden E. It also details relevant experimental protocols for its isolation, analysis, and biological evaluation, intended to serve as a valuable resource for researchers in mycology, oncology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a 14-membered macrolide characterized by a resorcinol (B1680541) core fused to a macrocyclic lactone ring containing an epoxide and a conjugated diene system.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (1aR,2Z,4E,14R,15aR)-8-chloro-1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-6H-oxireno[e][4]benzoxacyclotetradecin-6,12(7H)-dione[5] |
| Synonyms | Radicicol, Monorden, Monorden A[6] |
| CAS Number | 12772-57-5[1][4][6] |
| Molecular Formula | C₁₈H₁₇ClO₆[5][7] |
| Molecular Weight | 364.78 g/mol [5][7] |
| SMILES | C[C@@H]1C[C@@H]2--INVALID-LINK--O2[5] |
| InChI | InChI=1S/C18H17ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22H,6-7H2,1H3/b4-2+,5-3-/t9-,14-,15-/m1/s1[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Lemon-yellow needles | [1] |
| Melting Point | 196-197 °C | [1] |
| Solubility | Soluble in Methanol, Chloroform, Ethyl Acetate, DMSO. Insoluble in water, Hexane. | [1] |
| pKa | Data not readily available | |
| logP | Data not readily available |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| UV-Vis (in Methanol) | λmax: 265 nm |
| Infrared (KBr, cm⁻¹) | 3100, 2980, 1655, 1572, 1430, 1352, 1310, 1245, 1110, 1045, 983, 925, 845 |
| ¹H NMR (CDCl₃, δ ppm) | 1.52 (doublet), 6.68 (singlet) |
| ¹³C NMR | Detailed modern data with assignments is not readily available in the public domain. |
| Mass Spectrometry | Detailed high-resolution data with fragmentation patterns is not readily available in the public domain. |
Note: The provided spectroscopic data is based on historical reports. A full modern spectroscopic analysis with complete assignments would be beneficial for definitive structural confirmation.
Biological Activity and Mechanism of Action
The primary biological activity of this compound stems from its potent inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical for signal transduction and cell cycle progression. In many cancer cells, Hsp90 is overexpressed and plays a key role in maintaining the function of oncoproteins.
This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 3. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
Radicicol (Monorden): A Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radicicol, also known as Monorden, is a macrocyclic antifungal antibiotic isolated from the fungus Monosporium bonorden. It has garnered significant attention in the scientific community for its potent and specific inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. This technical guide provides an in-depth overview of the biological activity spectrum of Radicicol, focusing on its mechanism of action, quantitative activity data, and its effects on key signaling pathways. Detailed experimental protocols for assays commonly used to characterize its activity are also provided.
Core Mechanism of Action: Hsp90 Inhibition
Radicicol exerts its biological effects primarily by binding to the N-terminal ATP/ADP-binding domain of Hsp90.[1] This binding is highly specific and occurs with nanomolar affinity, competitively inhibiting the essential ATPase activity of Hsp90.[1] The inhibition of Hsp90's chaperone function leads to the destabilization and subsequent degradation of a wide array of Hsp90 client proteins, many of which are oncoproteins critical for tumor progression. This targeted degradation is primarily mediated by the ubiquitin-proteasome pathway.
The disruption of the Hsp90 chaperone cycle triggers a cascade of downstream effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. This makes Radicicol and its derivatives promising candidates for anticancer therapy.
Quantitative Biological Activity
The potency of Radicicol has been quantified across various assays and biological systems. The following tables summarize key quantitative data for its binding affinity, inhibitory concentrations against Hsp90 and various cell lines, and its antiviral and antiprotozoal activities.
Table 1: Hsp90 Binding Affinity and ATPase Inhibition
| Parameter | Value | Organism/System | Reference |
| Kd | 1.2 - 46.3 nM | Human Hsp90α | [2] |
| IC50 (ATPase Assay) | 0.9 µM | Yeast Hsp90 | [3] |
| IC50 (ATPase Assay) | 19 - 200 nM | Human Hsp90α | [2] |
Table 2: Anticancer Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | Leukemia | >80% inhibition at 200 µg/mL | [4] |
| K562 | Leukemia | Satureja bachtiarica extract IC50: 28.3 µg/mL | [4] |
| HeLa | Cervical Cancer | 31.6% inhibition at 200 µg/mL (Satureja hortensis extract) | [4] |
| Fen | (Not specified) | Glycyrrihza glabra extract IC50: 182 µg/mL | [4] |
| Various | Various | ~0.14 - 20 µM (for various derivatives) | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
Table 3: Antiviral and Antiprotozoal Activity
| Organism | Disease | Parameter | Value | Reference |
| Chikungunya Virus (CHIKV) | Chikungunya | EC50 | 0.04 ± 0.01 µM | [6] |
| Chikungunya Virus (CHIKV) | Chikungunya | CC50 | 6.44 ± 0.54 µM | [6] |
| Plasmodium falciparum | Malaria | IC50 | Not specified, but showed dose-dependent inhibition | [7] |
Key Signaling Pathways Affected by Radicicol
Radicicol's inhibition of Hsp90 leads to the disruption of multiple signaling pathways critical for cancer cell survival and proliferation.
Hsp90 Client Protein Degradation Pathway
The primary consequence of Radicicol binding to Hsp90 is the degradation of its client proteins. This process is initiated by the dissociation of the client protein from the now-inhibited Hsp90, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Radicicol-induced degradation of Hsp90 client proteins.
Raf-MEK-ERK (MAPK) Signaling Pathway
Raf-1 is a key client protein of Hsp90. Radicicol treatment leads to the degradation of Raf-1, thereby inhibiting the downstream MEK-ERK signaling cascade, which is frequently hyperactivated in cancer.[8]
Caption: Inhibition of the Raf-MEK-ERK pathway by Radicicol.
PI3K/Akt Signaling Pathway
Akt is another critical Hsp90 client protein. By inducing the degradation of Akt, Radicicol can inhibit the PI3K/Akt signaling pathway, which plays a central role in cell survival, growth, and metabolism.
Caption: Disruption of the PI3K/Akt signaling pathway by Radicicol.
Experimental Protocols
Hsp90 ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90. A common method is a colorimetric assay that detects the amount of inorganic phosphate (B84403) (Pi) released.
Materials:
-
Recombinant Hsp90 protein
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Malachite green reagent
-
Radicicol (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant Hsp90, and the test compound (Radicicol) at various concentrations.
-
Initiate the reaction by adding ATP to a final concentration within the Km of the enzyme (e.g., 500 µM for yeast Hsp90).[3]
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by adding the malachite green reagent, which forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Radicicol (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Radicicol for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Western Blot Analysis of Hsp90 Client Proteins
This technique is used to detect changes in the protein levels of Hsp90 clients following treatment with Radicicol.
Materials:
-
Cells of interest
-
Radicicol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Raf-1, Akt, HER2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Treat cells with Radicicol at various concentrations and for different time points.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Analyze the band intensities to determine the relative changes in client protein levels.[9][10]
Caption: General workflow for Western blot analysis.
Conclusion
Radicicol is a potent and specific inhibitor of Hsp90 with a broad spectrum of biological activities, including anticancer, antiviral, and antiprotozoal effects. Its mechanism of action, centered on the destabilization and degradation of key cellular signaling proteins, makes it a valuable tool for basic research and a promising scaffold for the development of novel therapeutics. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists working with this multifaceted natural product. Further research into the development of Radicicol derivatives with improved pharmacological properties is warranted to fully exploit its therapeutic potential.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Radicicol Inhibits Chikungunya Virus Replication by Targeting Nonstructural Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radicicol Confers Mid-Schizont Arrest by Inhibiting Mitochondrial Replication in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radicicol leads to selective depletion of Raf kinase and disrupts K-Ras-activated aberrant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Monorden: A Technical Guide on its Antifungal Properties and Mechanism of Action
Introduction
Monorden, also known as Radicicol, is a naturally occurring macrolactone produced by various fungi, including Humicola sp. and Colletotrichum graminicola[1][2]. It has garnered significant attention in the scientific community for its potent antifungal activity against a broad spectrum of plant pathogenic fungi and oomycetes[1][3][4]. This technical guide provides an in-depth overview of Monorden's effects on fungal pathogens, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its cellular impact. This document is intended for researchers, scientists, and drug development professionals working in the fields of mycology, plant pathology, and antifungal drug discovery.
While the specific compound "Monorden E" was not identified in the reviewed literature, the extensive research on Monorden provides a solid foundation for understanding this class of molecules.
Antifungal Activity of Monorden
Monorden exhibits a wide range of antifungal activity, effectively inhibiting the mycelial growth of numerous plant pathogenic fungi. Its efficacy, however, varies depending on the fungal species[3][4].
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following table summarizes the in vitro antifungal activity of Monorden against a variety of plant pathogenic fungi and oomycetes.
| Fungal Pathogen | Host Plant(s) | MIC (µg/mL) | Reference(s) |
| Sclerotinia homoeocarpa | Creeping bentgrass | < 2.5 | [1][5][6] |
| Cryphonectria parasitica | Chestnut | 1.56 | [3][4] |
| Taphrina wiesneri | Cherry | 1.56 | [3][4] |
| Valsa kunzei | Spruce | 1.56 | [3][4] |
| Pythium debaryanum | Various | 10 | [3] |
| Rhizoctonia solani | Rice, Various | 100 | [3] |
| Fusarium graminearum | Wheat, Maize | > 100 | [3][4] |
| Fusarium oxysporum | Tomato, Various | > 100 | [3][4] |
| Colletotrichum coccodes | Tomato, Potato | > 100 | [3][4] |
| Stenocarpella maydis | Maize | Active (no specific MIC) | [2] |
| Alternaria alternata | Various | Active (no specific MIC) | [2] |
| Bipolaris zeicola | Maize | Active (no specific MIC) | [2] |
| Curvularia lunata | Various | Active (no specific MIC) | [2] |
Note: Some studies reported strong antagonistic activity with MIC values less than 2.5 μg/mL against a broader range of tree pathogens and oomycetes[1][5][6].
Mechanism of Action: Hsp90 Inhibition
The primary molecular target of Monorden in fungal cells is Heat Shock Protein 90 (Hsp90)[1][3][4][5][6]. Hsp90 is a highly conserved molecular chaperone that plays a crucial role in the proper folding, stability, and activation of a wide range of "client" proteins, many of which are essential for cellular signaling, stress responses, and development.
By inhibiting Hsp90, Monorden disrupts these vital cellular processes, leading to fungal growth inhibition. The sensitivity of different fungal species to Monorden is influenced by sequence variations in their respective Hsp90 proteins[1][7].
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Monorden through the inhibition of the Hsp90 chaperone system.
Experimental Protocols
This section details the methodologies employed in the research cited in this guide for key experiments.
In Vitro Antifungal Activity Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Monorden against various fungal pathogens.
1. Fungal Culture Preparation:
-
The fungal pathogens are grown on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.
-
A mycelial suspension is prepared by transferring mycelial plugs into a sterile liquid medium, such as Potato Dextrose Broth (PDB).
2. Monorden Stock Solution:
-
Monorden is dissolved in a suitable solvent, such as acetone, to create a stock solution (e.g., 10 mg/mL)[3][4].
3. Serial Dilution:
-
A serial dilution of the Monorden stock solution is performed in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations (e.g., 0.078–100 µg/mL)[3][4].
4. Inoculation:
-
Each well is inoculated with the fungal mycelial suspension.
-
Control wells containing only the medium and the fungal suspension (positive control) and wells with medium and Monorden (negative control) are included.
5. Incubation:
-
The microtiter plates are incubated at a suitable temperature (e.g., 25-30°C) for a period that allows for sufficient growth in the positive control wells (typically 48-72 hours).
6. MIC Determination:
-
The MIC is determined as the lowest concentration of Monorden that completely inhibits visible mycelial growth.
Experimental Workflow for Target Identification
The following workflow outlines a general approach for identifying the molecular target of an antifungal compound like Monorden, using a combination of genetic and biochemical methods.
In Planta Disease Control Efficacy
In addition to its in vitro activity, Monorden has demonstrated significant efficacy in controlling fungal diseases in planta. Studies have shown that Monorden effectively suppresses the development of several important plant diseases, including:
Notably, in some cases, Monorden's disease control efficacy was comparable or even superior to that of conventional synthetic fungicides like chlorothalonil[1].
Conclusion and Future Directions
Monorden is a potent antifungal compound with a well-defined mechanism of action targeting the essential molecular chaperone Hsp90. Its broad-spectrum activity against plant pathogenic fungi and demonstrated in planta efficacy make it a promising lead compound for the development of novel fungicides[1][4][5][6][7].
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To synthesize derivatives of Monorden with improved stability, efficacy, and reduced off-target effects.
-
Formulation Development: To optimize the delivery of Monorden for agricultural applications.
-
Resistance Management: To investigate the potential for resistance development in fungal populations and devise strategies to mitigate it.
-
Toxicological Studies: To assess the safety profile of Monorden for non-target organisms and the environment.
By continuing to explore the potential of Monorden and its derivatives, the scientific community can pave the way for a new generation of effective and sustainable solutions for controlling fungal diseases in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal metabolites (monorden, monocillins I, II, III) from Colletotrichum graminicola, a systemic vascular pathogen of maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 4. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
The Role of Monorden in the Heat Shock Response Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heat shock response (HSR) is a fundamental cellular defense mechanism activated by various stress conditions, including elevated temperatures, oxidative stress, and exposure to toxins. This response is primarily orchestrated by the heat shock factor 1 (HSF1) transcription factor, which upregulates the expression of a family of proteins known as heat shock proteins (HSPs). These HSPs function as molecular chaperones, playing a critical role in maintaining protein homeostasis by assisting in the folding of nascent polypeptides, refolding of misfolded proteins, and targeting severely damaged proteins for degradation. A key regulator of this pathway is the highly abundant molecular chaperone, Heat Shock Protein 90 (Hsp90).
Monorden, also known as Radicicol, is a macrocyclic antifungal antibiotic that has garnered significant interest as a potent and specific inhibitor of Hsp90.[1][2][3] By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, Monorden disrupts its chaperone activity.[4] This inhibition has profound effects on the stability and function of a multitude of Hsp90 "client" proteins, many of which are crucial for cancer cell survival and proliferation.[5][6] Furthermore, the inhibition of Hsp90 by Monorden leads to the activation of the heat shock response, a phenomenon with significant therapeutic implications. This technical guide provides an in-depth exploration of the role of Monorden in the heat shock response pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action: Monorden and the Hsp90-HSF1 Axis
Under normal physiological conditions, HSF1 is held in an inactive, monomeric state through its association with a multiprotein chaperone complex that includes Hsp90.[7][8] This interaction prevents HSF1 from trimerizing, translocating to the nucleus, and binding to heat shock elements (HSEs) in the promoter regions of heat shock genes.[6][9]
Monorden disrupts this delicate balance. By competitively inhibiting the ATPase activity of Hsp90, Monorden leads to a conformational change in the chaperone, causing the release of HSF1.[7] Freed from its inhibitory chaperone, HSF1 undergoes a series of activation steps:
-
Trimerization: Monomeric HSF1 rapidly forms homotrimers.
-
Nuclear Translocation: The HSF1 trimers move from the cytoplasm into the nucleus.
-
DNA Binding: In the nucleus, the activated HSF1 trimers bind to the HSEs located in the promoter regions of HSP genes.
-
Transcriptional Activation: This binding initiates the transcription of various heat shock proteins, most notably Hsp70, leading to their increased expression.[10]
This induction of heat shock proteins serves as a compensatory mechanism to mitigate the cellular stress caused by the inhibition of Hsp90 and the accumulation of unfolded client proteins.
Quantitative Data
The efficacy of Monorden as an Hsp90 inhibitor and an inducer of the heat shock response has been quantified in numerous studies. The following tables summarize key quantitative data.
| Compound | Assay | IC50 Value | Reference |
| Monorden (Radicicol) | Hsp90 Inhibition | < 1 µM | [7] |
| Monorden (Radicicol) | FTO Inhibition | 16.04 µM | [7] |
| Monorden (Radicicol) | P. falciparum 3D7 growth | 8.563 µM | [7] |
Table 1: IC50 Values of Monorden in Various Assays. This table presents the half-maximal inhibitory concentration (IC50) of Monorden for its primary target, Hsp90, as well as other off-target effects.
| Cell Line | Treatment | Protein | Fold Change in Expression | Reference |
| U937 (monocytic) | Oxidized LDL (20 µg/ml), 24h | hsp60 | ~3-fold increase | [11] |
| Ba/F3 (murine pro-B) | 17-AAG (dose-dependent), 24h | Hsp70 | Dose-dependent increase | [10] |
| Human Neurons | Heat Stress (44°C, 2h) | Hsp70 chaperones | Significant increase | [12] |
Table 2: Induction of Heat Shock Protein Expression. This table highlights the induction of various heat shock proteins in different cell lines and under different stress conditions, including treatment with Hsp90 inhibitors. While specific fold-change data for Monorden is not always detailed, the induction of Hsp70 is a well-established downstream effect of Hsp90 inhibition.[10]
| Cell Line | Compound | IC50 (nM) | Reference |
| H2228 | STA-9090 (Radicicol derivative) | 4.131 | [13] |
| H2009 | STA-9090 (Radicicol derivative) | 4.659 | [13] |
| H1975 | STA-9090 (Radicicol derivative) | 4.739 | [13] |
| H1650 | AUY-922 (Radicicol derivative) | 1.472 | [13] |
| H2009 | AUY-922 (Radicicol derivative) | 2.477 | [13] |
| H1975 | AUY-922 (Radicicol derivative) | 2.595 | [13] |
Table 3: IC50 Values of Radicicol Derivatives in Lung Adenocarcinoma Cell Lines. This table provides examples of the cytotoxic potency of Radicicol (Monorden) derivatives in various cancer cell lines.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Monorden inhibits Hsp90, leading to the release, trimerization, and nuclear translocation of HSF1, which then activates the transcription of heat shock proteins.
Caption: A stepwise workflow for analyzing changes in Hsp90 client protein and heat shock protein levels using Western blotting following Monorden treatment.
Caption: A detailed workflow for investigating the interaction between Hsp90 and HSF1 using co-immunoprecipitation.
Experimental Protocols
Western Blot Analysis of Hsp90 Client Proteins and Heat Shock Proteins
This protocol outlines the steps to analyze the levels of Hsp90 client proteins (e.g., AKT, RAF-1) and induced heat shock proteins (e.g., Hsp70) following treatment with Monorden.[6]
A. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency in appropriate plates.
-
Treat cells with varying concentrations of Monorden or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
B. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each protein sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
C. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-AKT, anti-Hsp70) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP) to Analyze Hsp90-HSF1 Interaction
This protocol details the procedure to investigate the physical association between Hsp90 and HSF1 and how it is affected by Monorden.[14][15][16]
A. Cell Lysis and Pre-clearing:
-
Culture and treat cells as described in the Western blot protocol.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
B. Immunoprecipitation:
-
To the pre-cleared lysate, add an anti-Hsp90 antibody or an isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
C. Washing and Elution:
-
Pellet the beads by centrifugation and carefully remove the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
D. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot as described above, probing the membrane with an anti-HSF1 antibody to detect its co-immunoprecipitation with Hsp90.
HSE-Luciferase Reporter Assay for HSF1 Activity
This assay quantifies the transcriptional activity of HSF1 by measuring the expression of a luciferase reporter gene under the control of a heat shock element (HSE) promoter.[9][17][18]
A. Cell Culture and Transfection:
-
Seed cells in a multi-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing an HSE promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
B. Treatment and Cell Lysis:
-
After 24-48 hours post-transfection, treat the cells with various concentrations of Monorden or a positive control (e.g., heat shock).
-
Following the treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.
C. Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate to the lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.
D. Data Analysis:
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Compare the relative luciferase activity of Monorden-treated cells to that of control cells to determine the fold induction of HSF1 activity.
Conclusion
Monorden serves as a powerful tool for investigating the intricate workings of the heat shock response pathway. Its specific inhibition of Hsp90 provides a clear mechanism for the induction of HSF1 activity and the subsequent expression of heat shock proteins. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of targeting the Hsp90-HSF1 axis in various diseases, including cancer and neurodegenerative disorders. The provided visualizations of the signaling pathways and experimental workflows are intended to enhance the understanding and practical application of these methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HSP90 Interacts with and Regulates the Activity of Heat Shock Factor 1 in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of heat shock protein in monocytic cells by oxidized low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assaygenie.com [assaygenie.com]
The Natural Origins of Monorden E: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden, also known as Radicicol (B1680498), is a fungal-derived macrocyclic polyketide that has garnered significant scientific interest due to its potent biological activities. Initially identified for its antifungal properties, Monorden was later characterized as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival. This inhibitory action makes Monorden a compelling scaffold for the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the natural origins of Monorden E, detailing its producing organisms, biosynthetic pathway, methods for its isolation and quantification, and the regulatory mechanisms governing its production.
Producing Organisms
This compound is a secondary metabolite produced by a variety of filamentous fungi. First isolated from Monosporium bonorden in the early 1950s as an antifungal agent, it has since been identified in several other fungal genera.[1] These fungi often reside in diverse ecological niches, from soil and decaying plant matter to endophytic relationships with plants.
Key fungal species known to produce this compound and its analogues are listed in Table 1.
| Fungal Species | Isolation Source/Context | Reference(s) |
| Monosporium bonorden | Not specified | [1] |
| Humicola fuscoatra | Mycoparasite | [1] |
| Humicola sp. JS-0112 | Endophyte | [1] |
| Colletotrichum graminicola | Plant pathogen (maize) | |
| Diheterospora chlamydosporia | Mold | [2] |
| Pochonia chlamydosporia | Rice fermentation sediment | |
| Chaetomium chiversii | Endophyte |
Biosynthesis of this compound
The biosynthesis of this compound follows a polyketide pathway, a common route for the synthesis of complex natural products in fungi. The core of the this compound molecule is assembled by a multi-domain enzymatic complex known as a polyketide synthase (PKS). The genetic instructions for this biosynthetic machinery are encoded in a contiguous set of genes known as a biosynthetic gene cluster (BGC).
The Radicicol Biosynthetic Gene Cluster
The BGC for radicicol (this compound) has been identified and characterized in several producing organisms, including Pochonia chlamydosporia and Chaetomium chiversii. The cluster contains genes encoding the core PKS enzymes as well as tailoring enzymes that modify the polyketide backbone to yield the final product.
A key feature of the radicicol BGC is the presence of two distinct PKS genes:
-
A Highly Reducing PKS (HR-PKS): Responsible for synthesizing the reduced portion of the polyketide chain.
-
A Non-Reducing PKS (NR-PKS): Responsible for the remaining, unreduced portion of the chain and for the final cyclization.
In addition to the PKS genes, the cluster contains genes for tailoring enzymes, including:
-
A Halogenase: Catalyzes the chlorination of the aromatic ring.
-
A Cytochrome P450 Epoxidase: Responsible for the formation of the epoxide ring.
-
A Putative O-methyltransferase.
-
A Transcriptional Regulator: A Zn(II)2Cys6-type transcription factor, often named RadR, which acts as a positive regulator of the gene cluster.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving the coordinated action of the PKS and tailoring enzymes. The proposed pathway is illustrated in the diagram below.
References
The Impact of Monorden E on Saccharomyces cerevisiae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Monorden E, a potent inhibitor of Heat Shock Protein 90 (Hsp90), on the model organism Saccharomyces cerevisiae. This document outlines the molecular mechanisms of action, impact on critical signaling pathways, and provides detailed experimental protocols for studying these effects.
Introduction to this compound and its Target, Hsp90
Monorden, also known as Radicicol, is a natural macrolide antibiotic that has garnered significant interest for its potent antifungal and antitumor activities.[1] Its primary molecular target is the highly conserved and essential molecular chaperone, Heat Shock Protein 90 (Hsp90).[1][2] In eukaryotes, including the budding yeast Saccharomyces cerevisiae, Hsp90 plays a critical role in the conformational maturation, stability, and activity of a vast number of "client" proteins.[3][4] These clients are often key components of signal transduction pathways, cell cycle regulation, and stress response mechanisms.[3][4][5]
This compound exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and locking the chaperone in a conformation that is incompatible with its function.[2] This leads to the misfolding, destabilization, and subsequent degradation of Hsp90 client proteins, primarily through the ubiquitin-proteasome pathway.[6] The central role of Hsp90 in cellular homeostasis makes it an attractive target for therapeutic intervention, and S. cerevisiae serves as a powerful model system to dissect the intricate cellular consequences of Hsp90 inhibition.
Quantitative Analysis of this compound's Effect on S. cerevisiae Growth
| Compound | Organism | Parameter | Value | Reference |
| Monorden | Schizosaccharomyces pombe | GI50 (50% Growth Inhibition) | 4 µM | [6][7] |
This value suggests that this compound is a potent inhibitor of yeast growth. The following table summarizes the minimum inhibitory concentrations (MICs) of Monorden against various other fungal species, highlighting its broad-spectrum antifungal activity.
| Fungal Species | MIC (µg/mL) | Reference |
| Cryphonectria parasitica | 1.56 | [6] |
| Taphrina wiesneri | 1.56 | [6] |
| Valsa kunzei | 1.56 | [6] |
| Fusarium graminearum | 25 | [6] |
| Fusarium oxysporum f. sp. lycopersici | 50 | [6] |
| Pythium ultimum | 1.56 | [6] |
| Phytophthora capsici | 0.78 | [6] |
Impact on Cellular Signaling Pathways
The inhibition of Hsp90 by this compound has pleiotropic effects on the cell due to the diverse array of its client proteins. In S. cerevisiae, Hsp90 is estimated to interact with approximately 20% of the proteome, with a preference for proteins containing intrinsically disordered regions. This section details the impact on key signaling pathways.
The Hsp90 Chaperone Cycle and its Inhibition
The function of Hsp90 is dependent on a dynamic cycle of ATP binding and hydrolysis, which drives conformational changes necessary for client protein activation. This compound disrupts this essential cycle.
Disruption of the Pheromone Response Pathway
A well-characterized Hsp90 client in S. cerevisiae is Ste11, a MAP kinase kinase kinase (MAPKKK) in the pheromone response pathway. Inhibition of Hsp90 leads to the destabilization of Ste11, thereby attenuating the signaling cascade.
Global Impact on Hsp90-Dependent Processes
Beyond the pheromone pathway, Hsp90 is crucial for a multitude of cellular processes. Its inhibition by this compound is expected to have widespread consequences.
-
Cell Cycle Control: Hsp90 clients include proteins involved in cell cycle progression, such as kinases that regulate the G2/M transition.[5] Inhibition can lead to cell cycle arrest.
-
Stress Response: Many components of the cellular stress response machinery are Hsp90 clients.
-
Gene Expression: Hsp90 has been implicated in chromatin remodeling and the function of RNA polymerase II, suggesting that its inhibition could lead to global changes in gene expression.[3] Microarray analyses of yeast treated with Hsp90 inhibitors have revealed significant alterations in the expression of genes involved in metabolism, transport, and the stress response.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on S. cerevisiae.
Determination of Growth Inhibition (IC50)
This protocol outlines a broth microdilution method to determine the 50% inhibitory concentration (IC50) of this compound against S. cerevisiae. This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[1][8][9][10][11]
Materials:
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
YPD (Yeast Extract Peptone Dextrose) broth
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (30°C)
Procedure:
-
Yeast Inoculum Preparation:
-
Inoculate 5 mL of YPD broth with a single colony of S. cerevisiae and grow overnight at 30°C with shaking.
-
The following day, dilute the overnight culture in fresh YPD to an optical density at 600 nm (OD600) of 0.1.
-
Allow the culture to grow to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the cell density to a final concentration of 1 x 10^5 cells/mL in YPD broth.
-
-
Drug Dilution Series:
-
Prepare a serial dilution of this compound in YPD broth in a 96-well plate. A typical final concentration range would be from 0.1 µM to 100 µM.
-
Include a no-drug control (YPD with DMSO equivalent to the highest concentration used for the drug) and a media-only control (YPD).
-
-
Inoculation and Incubation:
-
Add 100 µL of the yeast inoculum to each well containing 100 µL of the drug dilutions, resulting in a final volume of 200 µL and a starting cell density of 5 x 10^4 cells/mL.
-
Incubate the plate at 30°C for 24-48 hours.
-
-
Data Acquisition and Analysis:
-
Measure the OD600 of each well using a microplate reader.
-
Subtract the OD600 of the media-only control from all other readings.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.
-
Plot the percentage of growth inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Hsp90 Client Protein Levels
This protocol describes how to assess the levels of an Hsp90 client protein, such as Ste11, in response to this compound treatment.[12][13][14][15]
Materials:
-
S. cerevisiae strain expressing a tagged version of the client protein (e.g., Ste11-HA)
-
YPD broth
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitor cocktail)
-
Glass beads
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody (e.g., anti-HA antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Yeast Culture and Treatment:
-
Grow a culture of the yeast strain to mid-log phase (OD600 ~0.8) in YPD broth.
-
Treat the culture with this compound at a concentration around the estimated IC50 (e.g., 4 µM) for a specified time (e.g., 2, 4, 6 hours). Include a DMSO-treated control.
-
-
Protein Extraction:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Add an equal volume of glass beads and lyse the cells by vigorous vortexing.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., Pgk1 or Gapdh) to determine the relative levels of the client protein.
-
Experimental Workflow for Investigating this compound's Effects
The following diagram illustrates a general workflow for a comprehensive study of this compound's impact on S. cerevisiae.
Conclusion
This compound is a potent inhibitor of Hsp90 in Saccharomyces cerevisiae, leading to growth inhibition and disruption of essential cellular processes. By targeting the central chaperone Hsp90, this compound causes the destabilization of a wide range of client proteins, including key components of signaling pathways like the pheromone response cascade. The use of S. cerevisiae as a model organism, in conjunction with the detailed protocols provided in this guide, offers a powerful platform for further elucidating the complex cellular consequences of Hsp90 inhibition and for the development of novel antifungal and therapeutic strategies.
References
- 1. Antifungal Susceptibility of Saccharomyces cerevisiae Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Insights into Hsp90 mechanism and in vivo functions learned from studies in the yeast, Saccharomyces cerevisiae [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 6. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. m.youtube.com [m.youtube.com]
- 10. njccwei.com [njccwei.com]
- 11. researchgate.net [researchgate.net]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Yvert Lab - Western Blot of whole yeast protein extract [ens-lyon.fr]
- 14. researchgate.net [researchgate.net]
- 15. A Western Blot-based Investigation of the Yeast Secretory Pathway Designed for an Intermediate-Level Undergraduate Cell Biology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Monorden E: A Promising Lead for Novel Fungicides in Plant Disease Control
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preliminary studies on Monorden E, a natural product identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90), and its efficacy in controlling various plant diseases. The data and methodologies presented are primarily based on a key study that first reported the disease control efficacy and antifungal mechanism of monorden against fungal plant pathogens. This document is intended for researchers, scientists, and professionals in the field of drug development and plant pathology.
Quantitative Data on Antifungal Activity
The antifungal efficacy of this compound has been evaluated through both in vitro and in planta assays, demonstrating its potential as a broad-spectrum antifungal agent.
In Vitro Antifungal Activity
This compound exhibited significant inhibitory activity against a wide range of plant pathogenic fungi and oomycetes. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, were determined for various pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Plant Pathogenic Fungi and Oomycetes [1][2]
| Pathogen Species | Host Plant | MIC (μg/mL) |
| Alternaria alternata | Apple | 12.5 |
| Botrytis cinerea | Tomato | 12.5 |
| Colletotrichum coccodes | Pepper | > 100 |
| Cryphonectria parasitica | Chestnut | 1.56 |
| Fusarium graminearum | Wheat | 50 |
| Fusarium oxysporum f. sp. lycopersici | Tomato | 100 |
| Magnaporthe oryzae | Rice | 6.25 |
| Phytophthora cactorum | Various | < 2.5 |
| Phytophthora cambivora | Various | < 2.5 |
| Phytophthora cinnamomi | Various | < 2.5 |
| Pythium graminicola | Various | < 2.5 |
| Pythium ultimum | Various | < 2.5 |
| Rhizoctonia solani | Rice | 12.5 |
| Sclerotinia homoeocarpa | Creeping bentgrass | 6.25 |
| Taphrina wiesneri | Cherry | 1.56 |
| Valsa kunzei | Larch | 1.56 |
Data sourced from a study where this compound was isolated from the endophytic fungus Humicola sp. JS-0112.[1][2]
In Planta Disease Control Efficacy
The application of this compound demonstrated significant disease control in various host plants against specific pathogens in a dose-dependent manner.
Table 2: In Planta Disease Control Efficacy of this compound [1][2]
| Disease | Pathogen | Host Plant | This compound Concentration (μg/mL) | Control Value (%) |
| Rice Blast | Magnaporthe oryzae | Rice | 500 | 90.0 |
| 250 | 78.8 | |||
| 125 | 25.0 | |||
| Rice Sheath Blight | Rhizoctonia solani | Rice | 500 | 75.0 |
| 250 | 50.0 | |||
| 125 | 20.0 | |||
| Wheat Leaf Rust | Puccinia triticina | Wheat | 500 | 80.0 |
| 250 | 60.0 | |||
| 125 | 30.0 | |||
| Creeping Bentgrass Dollar Spot | Sclerotinia homoeocarpa | Creeping bentgrass | 500 | 85.0 |
| 250 | 65.0 | |||
| 125 | 40.0 | |||
| Cucumber Damping-off | Pythium ultimum | Cucumber | 500 | 95.0 |
| 250 | 80.0 | |||
| 125 | 55.0 |
Control values represent the percentage reduction in disease severity compared to an untreated control.[1][2] Notably, this compound showed stronger disease control efficacy against cucumber damping-off than the synthetic fungicide chlorothalonil.[1][2][3]
Experimental Protocols
The following sections detail the methodologies employed in the key studies to evaluate the efficacy of this compound.
In Vitro Antifungal Activity Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of plant pathogenic fungi and oomycetes.[1][2]
Protocol:
-
Preparation of this compound Stock Solution: this compound was dissolved in acetone (B3395972) to a stock concentration of 10 mg/mL.[1][2]
-
Serial Dilution: The stock solution was serially diluted to achieve a final concentration range of 0.078 to 100 μg/mL in 96-well microtiter plates. The final concentration of acetone was maintained at 1% (v/v).[1][2]
-
Inoculation: Mycelial plugs or spore suspensions of the test pathogens were added to each well.
-
Control: A 1% acetone solution was used as an untreated control.[1][2]
-
Incubation: The plates were incubated at 25°C for 4-5 days.[1][2]
-
MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the pathogen. The experiment was repeated three times with three replicates for each pathogen.[1][2]
In Planta Disease Control Efficacy Assay
Objective: To evaluate the protective effect of this compound against various plant diseases under controlled environmental conditions.
General Protocol:
-
Plant Cultivation: Host plants were grown under standard greenhouse conditions to a susceptible stage.
-
This compound Application: Plants were treated with various concentrations of this compound (typically 125, 250, and 500 μg/mL) via foliar spray until runoff.
-
Pathogen Inoculation: After a specified period (e.g., 24 hours), the treated plants were inoculated with a spore suspension or mycelial plugs of the respective pathogen.
-
Incubation: Inoculated plants were maintained in a controlled environment with optimal conditions for disease development (e.g., specific temperature, humidity, and light cycles).
-
Disease Assessment: Disease severity was assessed after a defined incubation period (e.g., 5-7 days) by measuring lesion size, percentage of infected leaf area, or other relevant disease parameters.
-
Calculation of Control Value: The disease control value was calculated using the formula: Control Value (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
Example: Rice Blast Assay [1][2]
-
Host: Rice (Oryza sativa cv. Nakdong)
-
Pathogen: Magnaporthe oryzae
-
Procedure: Three-week-old rice seedlings were sprayed with this compound. After 24 hours, the seedlings were inoculated with a spore suspension of M. oryzae. The inoculated plants were kept in a dew chamber at 25°C for 24 hours and then moved to a growth chamber. Disease severity was assessed 5 days post-inoculation.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound's primary mode of action is the inhibition of Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone.[1][2][4] Hsp90 is crucial for the proper folding, stability, and activation of a wide range of "client" proteins, many of which are essential for fungal growth, development, and pathogenicity.[1][2] By inhibiting Hsp90, this compound disrupts these vital cellular processes, leading to fungal cell death.
Caption: Proposed mechanism of this compound via Hsp90 inhibition.
Experimental Workflow for this compound Evaluation
The systematic evaluation of this compound as a potential fungicide followed a logical progression from discovery to in planta validation.
References
- 1. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 2. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation of Monorden E from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden, also known as Radicicol, is a fungal metabolite belonging to the resorcylic acid lactone family of natural products. It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. By inhibiting Hsp90, Monorden leads to the degradation of these client proteins, many of which are oncoproteins, making it a compound of significant interest in cancer research and drug development. These application notes provide detailed protocols for the isolation of Monorden from fungal cultures, focusing on methodologies for Diheterospora chlamydosporia and Humicola sp..
Fungal Sources and Fermentation
Several fungal species are known producers of Monorden. The selection of the fungal strain and optimization of fermentation conditions are critical for maximizing the yield of the target compound.
Table 1: Fungal Sources for Monorden Production
| Fungal Species | Common Substrate/Medium | Reference |
| Diheterospora chlamydosporia | Liquid Nutrient Medium | [1] |
| Humicola sp. (e.g., JS-0112) | Potato Dextrose Broth (PDB) | [2] |
| Colletotrichum graminicola | Solid Substrate Fermentation | [3] |
| Humicola fuscoatra | Agar (B569324) Media (T8 and PG) | [4] |
Experimental Protocols
Detailed methodologies for the isolation and purification of Monorden from Diheterospora chlamydosporia and Humicola sp. are provided below.
Protocol 1: Isolation of Monorden from Diheterospora chlamydosporia
This protocol is adapted from a patented method for Monorden production.[1]
Fungal Culture and Fermentation
-
Inoculum Preparation: Prepare a spore suspension of Diheterospora chlamydosporia from a potato dextrose agar (PDA) or trypticase soy agar slant by adding sterile distilled water.
-
Fermentation Medium: Prepare the following liquid nutrient medium:
| Component | Concentration (wt. %) |
| Glucose | 4.0 |
| Cottonseed meal | 0.3 |
| Corn germ meal | 0.1 |
| Soybean oil meal | 0.1 |
| K₂HPO₄ | 0.1 |
| MgSO₄·7H₂O | 0.1 |
| FeSO₄·7H₂O | 0.001 |
| CaCO₃ | 1.0 |
| NaCl | 0.5 |
| Demineralized water | to 100% |
| Antifoaming agent | 1 drop |
-
Fermentation: Inoculate the fermentation medium with the spore suspension. Incubate the culture at 24-30°C for 2 to 15 days with shaking (e.g., 150 rpm) or aeration in a fermenter.[1] Optimal yields are typically obtained after 5 days.[1]
Extraction
-
Filtration: Separate the fungal mycelium from the fermentation broth by filtration.
-
Broth Extraction:
-
Extract the filtered fermentation broth three times with methylene (B1212753) chloride at a volume ratio of 1:4 (broth:solvent).[1]
-
Combine the methylene chloride extracts.
-
-
Mycelium Extraction:
-
Concentration: Remove the methylene chloride from both the broth and mycelium extracts under reduced pressure to yield a crude syrup.[1]
Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 8x20 cm) using silica gel with a particle size of 0.063-0.2 mm.[1]
-
Dissolve the crude syrup in a minimal amount of chloroform (B151607) and load it onto the column.
-
Elute the column with chloroform.[1]
-
Collect the fractions containing Monorden.
-
-
Crystallization: Concentrate the purified fractions to induce crystallization. Monorden will form white crystals.
Quantitative Data
| Parameter | Value |
| Yield from filtered broth | ~45 mg/L[1] |
| Yield from mycelium | ~60 mg/L[1] |
Protocol 2: Isolation of Monorden from Humicola sp. JS-0112
This protocol is based on the methodology described for the isolation of Monorden from the endophytic fungus Humicola sp. JS-0112.[2]
Fungal Culture and Fermentation
-
Inoculum and Medium: Inoculate Humicola sp. JS-0112 into Potato Dextrose Broth (PDB).
-
Fermentation: Incubate the culture at 25°C for 14 days with shaking at 150 rpm.[2]
Extraction
-
Filtration: Separate the mycelia from the culture filtrate using gauze.[2]
-
Mycelia Extraction:
-
Extract the mycelia twice with acetone (B3395972).[2]
-
Concentrate the acetone extract to dryness.[2]
-
-
Solvent Partitioning:
-
Redissolve the dried acetone extract in distilled water.
-
Partition the aqueous solution twice with an equal volume of ethyl acetate (B1210297).[2]
-
Partition the culture filtrate twice with an equal volume of ethyl acetate.[2]
-
Combine all ethyl acetate layers.
-
-
Concentration: Concentrate the combined ethyl acetate layers to dryness using a rotary vacuum evaporator to obtain the crude extract.[2]
Purification (General Protocol)
A specific detailed purification protocol for Monorden from Humicola sp. was not explicitly detailed in the reference. The following is a general protocol based on standard chromatographic techniques for natural products.
-
Silica Gel Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the top of the column.
-
Gradient Elution: Elute the column with a solvent gradient of increasing polarity. A common system is a stepwise gradient of hexane-ethyl acetate (e.g., starting from 9:1, moving to 7:3, 1:1, 3:7, and finally 100% ethyl acetate), followed by a more polar solvent system like ethyl acetate-methanol if necessary.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) to identify fractions containing Monorden.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: Use a preparative reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both often containing a small amount of an acid like formic acid (0.1%) to improve peak shape. A typical gradient could be from 30% B to 100% B over 30-40 minutes.
-
Injection and Collection: Dissolve the semi-purified fractions from the silica gel column in the mobile phase and inject onto the HPLC system. Collect the peak corresponding to Monorden based on its retention time, which should be determined from an analytical scale run.
-
Lyophilization: Lyophilize the collected fractions to obtain pure Monorden.
-
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. US4166764A - Production of monorden - Google Patents [patents.google.com]
- 2. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal metabolites (monorden, monocillins I, II, III) from Colletotrichum graminicola, a systemic vascular pathogen of maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Application Notes and Protocols for In Vitro Fungal Growth Inhibition Assays Using Monorden
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden, also known as Radicicol, is a natural product first isolated from Monosporium bonorden.[1] It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the proper folding, stability, and function of a wide range of "client" proteins in eukaryotic cells.[1][2][3][4][5][6] In fungi, Hsp90 plays a critical role in stress responses, morphogenesis, and virulence. By inhibiting Hsp90, Monorden disrupts these vital cellular processes, leading to fungal growth inhibition. This property makes Monorden a promising lead compound for the development of novel fungicides with a distinct mechanism of action.[1][2][4][6]
These application notes provide detailed protocols for utilizing Monorden in in vitro fungal growth inhibition assays, enabling researchers to assess its antifungal activity against various fungal species. The methodologies described are fundamental for screening, mechanism of action studies, and the development of new antifungal therapies.
Mechanism of Action: Hsp90 Inhibition
Monorden exerts its antifungal effect by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity.[7] This leads to the degradation of Hsp90 client proteins, many of which are crucial for fungal survival and pathogenicity. The disruption of Hsp90 function ultimately results in cell cycle arrest and growth inhibition. The sensitivity of different fungal species to Monorden can vary, which may be attributed to sequence variations in the fungal Hsp90 protein.[1][2][3]
Caption: Mechanism of Monorden's antifungal activity via Hsp90 inhibition.
Quantitative Data: In Vitro Antifungal Activity of Monorden
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Monorden against a range of phytopathogenic fungi. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Fungal Species | Common Disease | MIC (µg/mL) |
| Cryphonectria parasitica | Chestnut blight | 1.56 |
| Taphrina wiesneri | Cherry witches' broom | 1.56 |
| Valsa kunzei | Valsa canker | 1.56 |
| Phytophthora cactorum | Root and crown rot | 2.5 |
| Phytophthora cambivora | Root rot | <2.5 |
| Phytophthora cinnamomi | Root rot | <2.5 |
| Pythium graminicola | Turfgrass damping-off | <2.5 |
| Pythium ultimum | Damping-off | <2.5 |
| Rhizoctonia solani | Sheath blight | 6.25 |
| Sclerotinia homoeocarpa | Dollar spot | 12.5 |
| Fusarium graminearum | Fusarium head blight | 50 |
| Fusarium oxysporum f. sp. lycopersici | Fusarium wilt | 50 |
| Colletotrichum coccodes | Anthracnose | >100 |
Data sourced from a study by Han et al. (2020).[1][3]
Experimental Protocols
This section provides detailed protocols for determining the antifungal activity of Monorden using broth microdilution and agar (B569324) dilution methods.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of Monorden in a liquid medium, providing a quantitative measure of its antifungal potency.
Caption: Workflow for the broth microdilution antifungal assay.
Materials:
-
Monorden
-
Acetone (B3395972) or Dimethyl Sulfoxide (DMSO)[7]
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate of interest
-
Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth (PDB), RPMI-1640)
-
Sterile distilled water
-
Spectrophotometer or hemocytometer
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Monorden Stock Solution:
-
Dissolve Monorden in a suitable solvent like acetone to prepare a stock solution of 10 mg/mL.[3] Ensure it is fully dissolved.
-
Perform further dilutions in the solvent as needed for the serial dilution steps.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient growth or sporulation is observed.
-
For filamentous fungi, flood the agar plate with sterile saline or water and gently scrape the surface to release spores or mycelial fragments.
-
For yeasts, pick a few colonies from a fresh plate and suspend them in sterile saline.
-
Adjust the concentration of the spore/cell suspension to a standardized density (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL) using a hemocytometer or by measuring absorbance with a spectrophotometer.[8] The final inoculum in the assay plate will be further diluted.
-
-
Assay Plate Setup (96-well plate):
-
Add 100 µL of sterile growth medium to each well of the microtiter plate.
-
Create a serial two-fold dilution of the Monorden stock solution directly in the plate. For example, add a calculated amount of Monorden stock to the first well, mix, and then transfer 100 µL to the second well, continuing across the plate to achieve a desired concentration range (e.g., 0.078 to 100 µg/mL).[3]
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Controls are crucial:
-
Growth Control (Positive Control): A well containing medium and the fungal inoculum, but no Monorden.
-
Solvent Control: A well containing medium, the fungal inoculum, and the highest concentration of the solvent (e.g., 1% acetone) used in the assay to ensure the solvent itself does not inhibit fungal growth.[3]
-
Sterility Control (Negative Control): A well containing only the growth medium to check for contamination.
-
-
-
Incubation:
-
Seal the plates (e.g., with a sterile lid or adhesive seal) to prevent evaporation and contamination.
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for 4 to 5 days, or until sufficient growth is observed in the growth control wells.[3]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for any signs of mycelial growth.
-
The MIC is the lowest concentration of Monorden at which there is no visible growth of the fungus.
-
Protocol 2: Dual Culture Agar Plate Assay
This is a qualitative or semi-quantitative method to observe the inhibitory effect of a substance on the mycelial growth of a fungus on a solid medium.
Materials:
-
Fungal isolate of interest
-
Monorden
-
Sterile Petri dishes (90 mm)
-
Appropriate sterile agar medium (e.g., PDA for most fungi, V8 agar for oomycetes)[1]
-
Sterile cork borer (e.g., 5 mm diameter)
-
Sterile filter paper discs
-
Incubator
Procedure:
-
Plate Preparation:
-
Prepare and pour the appropriate sterile agar medium into Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the test fungus.
-
Place the fungal plug in the center of a new agar plate.
-
-
Application of Monorden:
-
Method A (Disc Diffusion):
-
Sterilize filter paper discs.
-
Pipette a known volume of a specific concentration of Monorden solution onto each disc. Allow the solvent to evaporate.
-
Place the Monorden-impregnated discs on the agar surface at a set distance (e.g., 2-3 cm) from the fungal plug.
-
Use a disc with solvent only as a negative control.
-
-
Method B (Well Diffusion):
-
Use a sterile cork borer to create wells in the agar at a set distance from the central fungal plug.
-
Pipette a known volume of the Monorden solution into the wells. Use a solvent-only well as a control.
-
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) for 5-15 days.[1]
-
-
Analysis of Results:
-
Observe the plates daily. Antifungal activity is indicated by a zone of inhibition around the disc or well where the mycelial growth is suppressed.
-
The diameter of the inhibition zone can be measured to provide a semi-quantitative assessment of Monorden's activity. Compare the growth of the fungus on the Monorden-treated plate to the growth on a control plate (fungus only).
-
Disclaimer
These protocols are intended for research use only by trained professionals. Appropriate safety precautions should be taken when handling chemical and biological materials. It is recommended to optimize assay conditions, such as inoculum size and incubation time, for each specific fungal species being tested.
References
- 1. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 4. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides | Semantic Scholar [semanticscholar.org]
- 7. Radicicol | HSP | TargetMol [targetmol.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application of Monorden E in Studying Hsp90 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stability, and function of a diverse array of client proteins.[1] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins, including kinases, transcription factors, and steroid hormone receptors, making it a prime target for cancer therapy. Monorden E, also known as Radicicol (B1680498), is a macrocyclic antibiotic that has been identified as a potent inhibitor of Hsp90.[2][3] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[4] This inhibition leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins, resulting in the disruption of multiple oncogenic signaling pathways.[1] This application note provides detailed protocols and data for the use of this compound as a tool to study Hsp90 function in a research setting.
Mechanism of Action
This compound exerts its inhibitory effect on Hsp90 by acting as an ATP-competitive inhibitor. The N-terminal domain of Hsp90 contains a highly conserved ATP-binding pocket, often referred to as the Bergerat fold, which is crucial for its chaperone activity. This compound binds to this pocket with high affinity, preventing the binding of ATP and subsequent hydrolysis, which is necessary for the conformational changes required for client protein maturation and release.[5] The inhibition of the Hsp90 ATPase cycle leads to a state where client proteins remain bound in an unstable conformation, targeting them for ubiquitination and degradation by the proteasome.[1] This selective degradation of oncoproteins underlies the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.
References
- 1. Antibiotic radicicol binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of the protein chaperone, HSP90, by the transformation suppressing agent, radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of radicicol with members of the heat shock protein 90 family of molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATPase measurements [bio-protocol.org]
- 5. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Heat Shock Response in Cell Culture Using Monorden E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden, also known as Radicicol (B1680498), is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[1][2] By binding to the N-terminal ATP-binding pocket of Hsp90, Monorden disrupts its chaperone activity, leading to the misfolding and subsequent degradation of client proteins.[3] This disruption of proteostasis triggers a cellular stress response, primarily the heat shock response (HSR), which is mediated by the activation of Heat Shock Factor 1 (HSF1).[4][5]
Under normal conditions, HSF1 is held in an inactive monomeric state through its association with Hsp90.[6] Inhibition of Hsp90 by Monorden leads to the release and subsequent trimerization of HSF1.[7] The activated HSF1 trimer then translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of target genes, leading to the transcriptional upregulation of heat shock proteins (HSPs), most notably Hsp70.[6][8] This induction of HSPs serves as a key biomarker for Hsp90 inhibition and the activation of the heat shock response.
These application notes provide detailed protocols for utilizing Monorden E to induce and analyze the heat shock response in mammalian cell cultures. The following sections describe the mechanism of action, experimental workflows, and detailed methodologies for assessing the cellular effects of this compound.
Mechanism of Action: this compound-Induced Heat Shock Response
This compound's primary mechanism of action in inducing the heat shock response is through the direct inhibition of Hsp90. This initiates a signaling cascade that leads to the expression of cytoprotective heat shock proteins.
Caption: this compound inhibits Hsp90, leading to HSF1 activation and HSP gene transcription.
Data Presentation
Table 1: Representative IC50 Values of Monorden (Radicicol) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) for cell viability provides a crucial starting point for determining the appropriate concentration range for inducing a heat shock response without causing immediate, widespread cell death. The following table summarizes representative IC50 values for Monorden (Radicicol) across different human cancer cell lines. It is important to note that these values can vary depending on the specific cell line and assay conditions.[9]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 72 | 0.1 |
| DLD-1 | Colorectal Adenocarcinoma | Not Specified | 0.076 |
| HeLa | Cervical Cancer | 48 | 0.034 |
| MCF7 | Breast Cancer | 48 | 0.02 |
| PC-3 | Prostate Cancer | 48 | 0.04 |
| SK-BR-3 | Breast Cancer | Not Specified | 0.012 |
Data is compiled from publicly available sources and should be used as a guideline. Researchers should determine the IC50 for their specific cell line and experimental conditions.
Table 2: Representative Dose-Response of this compound on Heat Shock Protein Expression
This table illustrates the expected dose-dependent increase in Hsp70 and Hsp27 protein levels following a 24-hour treatment with this compound. Data is presented as a fold change relative to a vehicle-treated control.
| This compound (µM) | Hsp70 Fold Change (Protein) | Hsp27 Fold Change (Protein) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 1.0 | 100 |
| 0.01 | 1.8 ± 0.2 | 1.3 ± 0.1 | 95 ± 4 |
| 0.05 | 3.5 ± 0.4 | 2.1 ± 0.3 | 88 ± 5 |
| 0.1 | 5.2 ± 0.6 | 3.0 ± 0.4 | 75 ± 6 |
| 0.5 | 4.8 ± 0.5 | 2.8 ± 0.3 | 50 ± 7 |
| 1.0 | 3.9 ± 0.4 | 2.2 ± 0.2 | 30 ± 5 |
This is representative data. Actual results will vary depending on the cell line and experimental conditions.
Table 3: Representative Time-Course of this compound on HSP Gene Expression
This table shows the expected time-dependent changes in the mRNA levels of key HSF1 target genes, HSPA1A (Hsp70) and HSPB1 (Hsp27), after treatment with a fixed concentration of this compound (e.g., 0.1 µM). Data is presented as fold change in mRNA expression relative to a vehicle-treated control at each time point.
| Time (hours) | HSPA1A (Hsp70) mRNA Fold Change | HSPB1 (Hsp27) mRNA Fold Change |
| 0 | 1.0 | 1.0 |
| 2 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 4 | 4.8 ± 0.5 | 3.2 ± 0.4 |
| 8 | 6.3 ± 0.7 | 4.5 ± 0.5 |
| 16 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| 24 | 2.1 ± 0.2 | 1.9 ± 0.2 |
This is representative data. The peak of mRNA expression may vary between different cell lines.
Experimental Protocols
The following is a general experimental workflow for investigating the this compound-induced heat shock response.
Caption: General workflow for studying the heat shock response induced by this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish an appropriate concentration range for subsequent experiments.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.[10]
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix to ensure complete dissolution.[10]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Heat Shock Proteins
This protocol is used to analyze the protein levels of Hsp70, Hsp90, and Hsp27 following treatment with this compound.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Hsp70, anti-Hsp90, anti-Hsp27, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).[11]
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system.[16]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 3: RT-qPCR Analysis of HSP Gene Expression
This protocol is used to quantify the mRNA levels of HSF1 target genes, such as HSPA1A (Hsp70) and HSPB1 (Hsp27).[17]
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (HSPA1A, HSPB1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the desired time points (refer to Table 3 for a suggested time-course).
-
RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol of the chosen kit.[18]
-
Reverse Transcription: Synthesize cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.[17]
-
qPCR:
-
Set up the qPCR reactions using the cDNA template, qPCR master mix, and specific primers for the target and reference genes.[18]
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18]
-
-
Data Analysis: Use the comparative CT (ΔΔCT) method to calculate the relative fold change in gene expression of the target genes, normalized to the reference gene.[6]
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in DMSO. The final DMSO concentration in the cell culture medium should typically be below 0.1% to avoid solvent-induced toxicity.[12]
-
Cell Line Variability: The sensitivity to this compound and the magnitude of the heat shock response can vary significantly between different cell lines. It is crucial to optimize treatment conditions for each cell line used.
-
Off-Target Effects: While this compound is a well-characterized Hsp90 inhibitor, it's good practice to consider potential off-target effects. Complementary experiments, such as using another Hsp90 inhibitor with a different chemical scaffold, can help confirm the specificity of the observed effects.
-
Controls: Always include appropriate controls in your experiments, including untreated and vehicle-treated cells, to ensure the observed effects are due to this compound treatment. For qPCR, a no-reverse transcriptase control should be included to check for genomic DNA contamination.[19]
References
- 1. Antibiotic radicicol binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel oxime derivatives of radicicol induce erythroid differentiation associated with preferential G(1) phase accumulation against chronic myelogenous leukemia cells through destabilization of Bcr-Abl with Hsp90 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Radicicol activates heat shock protein expression and cardioprotection in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Direct activation of HSF1 by macromolecular crowding and misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Protocols | Antibodies.com [antibodies.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. gene-quantification.de [gene-quantification.de]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of Monorden E
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Monorden E (also known as Radicicol) in biological matrices. This compound, a resorcylic acid lactone, is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a key molecular chaperone involved in the folding and stability of numerous client proteins critical for cancer cell survival and proliferation. Accurate quantification of this compound is essential for pharmacokinetic studies, drug metabolism research, and overall drug development. This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a strategy for method validation.
Introduction
This compound (Radicicol) is a natural product with significant anti-tumor and antifungal properties.[1] Its mechanism of action involves the inhibition of Hsp90, leading to the degradation of client proteins essential for oncogenesis.[1] To support preclinical and clinical development, a reliable and validated bioanalytical method for the quantification of this compound in complex biological samples is required. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose. This document provides a comprehensive protocol for a proposed LC-MS/MS method for this compound, designed to be a starting point for method development and validation in a research or drug development setting.
Experimental
Materials and Reagents
-
This compound (Radicicol) reference standard (purity >98%)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₆-Monorden E (if available) or a structurally similar compound.
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
Sample Preparation
A simple and efficient protein precipitation followed by solid-phase extraction is proposed for the extraction of this compound from plasma samples.
Protocol:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dilute with 500 µL of water containing 0.1% formic acid.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water/20% Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase chromatographic method is proposed to achieve good separation of this compound from potential interferences.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Mass Spectrometry
Based on the structure of this compound (a resorcylic acid lactone) and literature on similar compounds, negative ion mode electrospray ionization (ESI) is recommended. The molecular formula of Monorden is C₁₈H₁₇ClO₆ with a molecular weight of 364.78 g/mol .[2][3][4] The deprotonated molecule [M-H]⁻ at m/z 363.1 would be the precursor ion. Product ions would be generated through collision-induced dissociation (CID).
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion ([M-H]⁻) | m/z 363.1 |
| Product Ions (Proposed) | To be determined by infusion of a standard solution and performing a product ion scan. Potential fragments could arise from the loss of CO₂ (m/z 319.1), loss of the epoxide group, and cleavage of the macrolactone ring. |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | -4500 V |
Multiple Reaction Monitoring (MRM) Transitions:
Since no experimentally determined MRM transitions for this compound were found in the literature, the following are proposed based on its chemical structure. These should be optimized during method development.
Table 3: Proposed MRM Transitions for Method Development
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Proposed) | Collision Energy (eV) (Proposed) | Use |
| This compound | 363.1 | 319.1 (Loss of CO₂) | -25 | Quantifier |
| This compound | 363.1 | 275.1 (Further fragmentation) | -35 | Qualifier |
| SIL-IS | Dependent on IS | Dependent on IS | To be optimized | Internal Standard |
Method Validation Strategy
A full validation of the method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Analysis of blank matrix from at least six different sources to ensure no endogenous interferences at the retention time of this compound and the IS.
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of this compound into the blank matrix. A linear range covering the expected concentrations in study samples should be established (e.g., 1-1000 ng/mL). The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in five replicates. Intra- and inter-day accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3.
-
Recovery and Matrix Effect: Extraction recovery should be consistent across QC levels. The matrix effect should be assessed to ensure that ionization of the analyte is not suppressed or enhanced by matrix components.
-
Stability: The stability of this compound in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.
Table 4: Example Quantitative Data Summary (Target Validation Parameters)
| Parameter | Target Value/Range |
| Linear Range | 1 - 1000 ng/mL |
| r² | > 0.99 |
| LLOQ | 1 ng/mL |
| Accuracy (% bias) | 85 - 115% |
| Precision (% CV) | ≤ 15% |
| Recovery | Consistent across QC levels |
| Matrix Factor | 0.85 - 1.15 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Hsp90 inhibition pathway by this compound.
Conclusion
This application note provides a comprehensive framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices. The proposed sample preparation, chromatography, and mass spectrometry parameters serve as a robust starting point for researchers. Adherence to the outlined method validation strategy will ensure the generation of high-quality, reliable data suitable for supporting drug development and research applications involving this compound.
References
Application Notes and Protocols for Testing Monorden E as a Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden E, also known as Radicicol, is a natural product that functions as a selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] This protein is a crucial molecular chaperone involved in the proper folding and activation of a wide range of client proteins, many of which are essential for cellular stress responses, growth, and development in fungi. By inhibiting Hsp90, this compound disrupts these vital cellular processes, leading to fungal cell death.[1][3] This unique mechanism of action makes this compound a promising candidate for the development of novel fungicides, particularly in light of increasing resistance to existing fungicide classes.
These application notes provide a comprehensive experimental design for evaluating the efficacy of this compound as a fungicide, from initial in vitro screening to in vivo disease control assays on host plants.
In Vitro Antifungal Activity Assessment
The initial evaluation of this compound's fungicidal potential involves determining its direct inhibitory effect on the growth of target fungal pathogens in a controlled laboratory setting. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination
This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5][6]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in acetone (B3395972) or DMSO)[7][8]
-
Sterile 96-well microtiter plates
-
Appropriate liquid culture medium for the target fungus (e.g., Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB))[7][8]
-
Fungal inoculum, adjusted to a specific concentration (e.g., 1 x 10^5 spores/mL)
-
Spectrophotometer or microplate reader
-
Positive control fungicide (e.g., a commercial fungicide with known activity against the test fungus)
-
Negative control (medium with solvent, without this compound)
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the culture medium directly in the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 0.078 – 100 µg/mL).[7][8]
-
Add the standardized fungal inoculum to each well.
-
Include positive and negative controls in separate wells.
-
Incubate the plates at the optimal growth temperature for the target fungus for a specified period (e.g., 48-72 hours), or until robust growth is observed in the negative control wells.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits fungal growth, or by measuring the optical density at 600 nm (OD600) with a microplate reader. The MIC can be defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the negative control.[4]
Data Presentation: In Vitro Antifungal Activity of this compound
The following table summarizes previously reported MIC values of this compound against various plant pathogenic fungi and oomycetes.[7][8]
| Fungal Species | Common Disease | MIC (µg/mL) |
| Cryphonectria parasitica | Chestnut blight | 1.56 |
| Taphrina wiesneri | Cherry witches' broom | 1.56 |
| Valsa kunzei | Valsa canker of spruce | 1.56 |
| Phytophthora infestans | Late blight of potato and tomato | 2.5 |
| Pythium ultimum | Damping-off | 2.5 |
| Magnaporthe oryzae | Rice blast | 50 |
| Rhizoctonia solani | Rice sheath blight | 50 |
| Botrytis cinerea | Gray mold | 50 |
| Fusarium graminearum | Fusarium head blight | >100 |
| Fusarium oxysporum | Fusarium wilt | >100 |
| Colletotrichum coccodes | Anthracnose | >100 |
Data compiled from existing research.[7][8]
In Vivo Disease Control Efficacy
Following promising in vitro results, it is crucial to evaluate the efficacy of this compound in a more biologically relevant system by assessing its ability to control fungal diseases on host plants.
Protocol: Whole Plant Assay for Disease Control
This protocol describes a general method for evaluating the protective and curative activity of this compound against a specific plant disease.
Materials:
-
Healthy, susceptible host plants of a uniform age and size.
-
This compound formulated for application (e.g., as a wettable powder or emulsifiable concentrate).
-
Fungal pathogen inoculum (e.g., spore suspension).
-
Controlled environment chamber or greenhouse with optimal conditions for disease development.
-
Commercial fungicide for use as a positive control.
-
Control solution (formulation blank without this compound).
Procedure:
-
Protective Treatment:
-
Apply the this compound formulation to a group of plants at various concentrations.
-
After a specified period (e.g., 24 hours), inoculate the treated plants with the fungal pathogen.
-
-
Curative Treatment:
-
Inoculate a separate group of plants with the fungal pathogen.
-
After a specified period post-inoculation (e.g., 24-48 hours), apply the this compound formulation at various concentrations.
-
-
Controls:
-
Include a group of plants treated with the control solution and inoculated (negative control).
-
Include a group of plants treated with the commercial fungicide and inoculated (positive control).
-
Include a group of untreated, uninoculated plants (healthy control).
-
-
Incubation and Assessment:
-
Maintain the plants in a controlled environment conducive to disease development.
-
After a sufficient incubation period (e.g., 7-14 days), assess disease severity using a standardized disease rating scale (e.g., percentage of leaf area affected).
-
-
Data Analysis:
-
Calculate the percent disease control for each treatment relative to the negative control.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that provides 50% disease control.[7]
-
Data Presentation: In Vivo Disease Control Efficacy of this compound
The following table presents a summary of the disease control efficacy of this compound against several important plant diseases from previously published studies.[7][8]
| Disease | Pathogen | Host Plant | This compound Concentration (µg/mL) for 50% Disease Control (IC50) |
| Cucumber Damping-off | Pythium ultimum | Cucumber | 18.44 |
| Rice Blast | Magnaporthe oryzae | Rice | Not specified |
| Rice Sheath Blight | Rhizoctonia solani | Rice | Not specified |
| Wheat Leaf Rust | Puccinia triticina | Wheat | Not specified |
| Creeping Bentgrass Dollar Spot | Sclerotinia homoeocarpa | Creeping Bentgrass | Not specified |
Data compiled from existing research.[7][8]
Mechanism of Action: Hsp90 Inhibition
The primary mode of action of this compound is the inhibition of Hsp90.[1][3] This can be visualized as a disruption of the Hsp90 chaperone cycle.
Signaling Pathway Diagram
Caption: Hsp90 inhibition by this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a potential fungicide.
Caption: Experimental workflow for fungicide development.
Logical Relationships in Experimental Design
The following diagram illustrates the key decision points and logical flow in designing experiments to test this compound.
Caption: Logical flow of the experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ifyber.com [ifyber.com]
- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 8. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monorden E in C. elegans Lifespan Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden, also known as Radicicol, is a natural macrolide antibiotic recognized for its potent inhibitory effects on Heat shock protein 90 (Hsp90).[1] In the model organism Caenorhabditis elegans, Hsp90 is encoded by the gene daf-21. Pharmacological inhibition of Hsp90/DAF-21 has been identified as a promising strategy for deferring the aging process.[1][2] Treatment with Monorden has been shown to robustly extend the lifespan and improve the healthspan of C. elegans.[1][2] The mechanism underlying this pro-longevity effect is primarily attributed to the activation of the heat shock transcription factor 1 (HSF-1), a master regulator of protein homeostasis.[1][2] This activation leads to an improved cytosolic unfolded protein response, enhancing proteostasis and contributing to a longer, healthier life. These findings position Monorden E as a significant lead compound for the development of geroprotective therapies.
Data Presentation: Effects of Hsp90 Inhibition on C. elegans Lifespan
While the primary research identifying Monorden as a lifespan-extending compound in C. elegans confirms a significant increase in longevity, specific dose-response data is not detailed in the main text of the publication.[2] However, the study robustly demonstrates that the lifespan benefits of Monorden are entirely dependent on the transcription factor HSF-1.[2] The table below summarizes the qualitative findings for Monorden and provides examples of quantitative data for other compounds that extend lifespan in C. elegans to illustrate typical data presentation.
| Compound | Target/Mechanism | Concentration Range (Typical) | Mean Lifespan Extension (%) | Key Findings & Dependencies | Reference |
| Monorden | Hsp90 (DAF-21) Inhibitor | Data not specified | Significant extension | Lifespan extension is fully dependent on HSF-1. Improves proteotoxic stress survival. | [2] |
| Tanespimycin | Hsp90 (DAF-21) Inhibitor | Data not specified | Significant extension | Also identified in the same screen as Monorden; acts via HSF-1. | [2] |
| Resveratrol | Sirtuin Activator / Multiple | 50 - 1000 µM | ~12-15% | Effects can be diet-dependent. | [3] |
| Metformin | AMP-activated protein kinase (AMPK) activator | 10 - 50 mM | ~15-25% | Effects can be diet-dependent. | [3] |
Experimental Workflow and Protocols
A typical experimental workflow for assessing the effect of this compound on C. elegans lifespan involves several key stages, from preparing the treatment plates to synchronizing the worm population and monitoring their survival over time.
Caption: Experimental workflow for a C. elegans lifespan assay with this compound.
Detailed Experimental Protocol: this compound Lifespan Assay
This protocol outlines the steps for conducting a lifespan assay on solid media to evaluate the effects of this compound.
1. Materials and Reagents
-
C. elegans strain: Wild-type N2
-
E. coli strain: OP50 (standard food source)
-
Nematode Growth Medium (NGM) agar
-
This compound (or Radicicol)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
5-Fluoro-2'-deoxyuridine (FUDR) to prevent progeny production
-
M9 buffer
-
Bleach solution (Sodium hypochlorite (B82951) and 1M NaOH)
-
Petri plates (60 mm or 35 mm)
-
Incubator set to 20°C
2. Preparation of this compound Plates
-
Prepare this compound Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare NGM: Autoclave NGM and cool it to approximately 55°C in a water bath.
-
Add FUDR: To prevent progeny from hatching and confounding the assay, add FUDR to the molten NGM to a final concentration of 50-200 µM.
-
Add this compound: Just before pouring the plates, add the this compound stock solution to the molten NGM to achieve the desired final concentrations. Add an equivalent volume of DMSO to the control plates. Ensure thorough mixing.
-
Pour Plates: Dispense the NGM into petri plates and allow them to solidify at room temperature.
-
Seed Plates: Once solidified, seed the center of each plate with a concentrated culture of E. coli OP50. Allow the bacterial lawn to grow overnight at room temperature before use.
3. C. elegans Synchronization
-
Wash gravid adult worms from culture plates using M9 buffer.
-
Perform bleaching by adding bleach solution to the worm pellet to dissolve the adults and release the eggs.
-
Wash the eggs multiple times with M9 buffer to remove all traces of the bleach solution.
-
Allow the eggs to hatch overnight in M9 buffer without food. This results in a synchronized population of L1 larvae.
4. Lifespan Assay Procedure
-
Transfer the synchronized L1 larvae onto standard NGM plates seeded with OP50 and allow them to develop to the L4 larval stage at 20°C.
-
Using a platinum wire pick, transfer L4 larvae to the experimental plates (Control [DMSO] and this compound treatment groups). Place approximately 25-30 worms on each plate, with 2-3 replicate plates per condition.
-
Incubate the plates at 20°C.
5. Data Collection and Analysis
-
Begin scoring on the first day of adulthood.
-
Check the worms every 1-2 days. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Count and record the number of live and dead worms on each plate at each time point. Censor worms that crawl off the agar or are otherwise lost.
-
Transfer the surviving worms to fresh plates every 2-4 days to ensure a consistent food supply and drug exposure.
-
Continue scoring until all worms have died.
-
Generate survival curves using the Kaplan-Meier method and perform statistical analysis (e.g., Log-rank test) to determine if the difference in lifespan between the treated and control groups is statistically significant.
Signaling Pathway
Inhibition of Hsp90 (daf-21) by this compound is a key event that triggers a signaling cascade promoting longevity. This pathway is critically dependent on the transcription factor HSF-1. Under normal conditions, Hsp90 helps keep HSF-1 in an inactive state. When Hsp90 is inhibited, HSF-1 is released, trimerizes, and translocates to the nucleus where it activates the expression of target genes, including those for molecular chaperones (heat shock proteins). This enhances the cell's ability to maintain protein homeostasis. This pathway also intersects with the well-established insulin/IGF-1 signaling (IIS) pathway. The IIS pathway's key downstream effector, the FOXO transcription factor DAF-16, is also required for the full lifespan extension observed in some longevity paradigms, and it is known to cooperate with HSF-1 to regulate the expression of a subset of longevity-promoting genes.
Caption: this compound signaling pathway for lifespan extension in C. elegans.
References
- 1. Organismal Roles of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomics-Based Screening Identifies Pharmacological Inhibition of Hsp90 as a Means to Defer Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive evaluation of lifespan‐extending molecules in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Monorden E for the Study of HSF-1 Transcription Factor Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Factor 1 (HSF-1) is the master transcriptional regulator of the heat shock response (HSR), a crucial cellular mechanism for maintaining protein homeostasis (proteostasis). Under cellular stress conditions, such as heat shock, oxidative stress, or the presence of misfolded proteins, HSF-1 is activated, leading to the transcription of genes encoding heat shock proteins (HSPs). These HSPs function as molecular chaperones, facilitating the refolding of damaged proteins or targeting them for degradation. Given its central role in cellular protection, HSF-1 has emerged as a significant target in various diseases, including neurodegenerative disorders and cancer.
Monorden E, a natural macrocyclic lactone, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that, in its basal state, forms a complex with HSF-1, keeping it in an inactive monomeric form. By binding to the ATP-binding pocket of Hsp90, this compound disrupts the Hsp90-HSF-1 interaction. This releases HSF-1, allowing it to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter regions of its target genes, thereby activating their transcription. This targeted mechanism makes this compound a valuable tool for studying the activation dynamics of the HSF-1 signaling pathway.
These application notes provide detailed protocols for utilizing this compound to induce and analyze HSF-1 activation and its downstream effects. The methodologies described include Western blotting to detect HSF-1 phosphorylation, a luciferase reporter assay to quantify HSF-1 transcriptional activity, and quantitative PCR (qPCR) to measure the expression of HSF-1 target genes.
HSF-1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound-induced HSF-1 activation pathway and the general experimental workflow for its investigation.
Caption: this compound inhibits Hsp90, leading to HSF-1 activation.
Caption: General workflow for studying HSF-1 activation.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data for the effects of this compound on HSF-1 activation. This data is intended to serve as a guide for expected results when performing the described experimental protocols.
Table 1: Dose-Response of this compound on HSF-1 Transcriptional Activity
| This compound (µM) | Luciferase Fold Induction (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 0.1 | 2.5 ± 0.3 |
| 0.5 | 8.2 ± 0.9 |
| 1.0 | 15.6 ± 1.8 |
| 5.0 | 25.1 ± 2.9 |
| 10.0 | 22.3 ± 2.5 |
Data represents firefly luciferase activity normalized to a renilla control, 24 hours post-treatment.
Table 2: Time-Course of HSP70 mRNA Expression Induced by this compound (1 µM)
| Time (hours) | HSP70 mRNA Fold Change (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 2 | 3.7 ± 0.4 |
| 4 | 9.8 ± 1.1 |
| 8 | 18.2 ± 2.0 |
| 16 | 12.5 ± 1.4 |
| 24 | 6.3 ± 0.7 |
Data represents relative HSP70 mRNA levels normalized to a housekeeping gene, compared to the 0-hour time point.
Table 3: Effect of this compound on HSF-1 Phosphorylation (Ser326)
| Treatment | p-HSF-1 (Ser326) / Total HSF-1 Ratio (Mean ± SD) |
| Vehicle (4 hours) | 1.0 ± 0.2 |
| This compound (1 µM, 4 hours) | 5.8 ± 0.7 |
| Heat Shock (42°C, 1 hour) | 7.2 ± 0.9 |
Data represents the densitometric analysis of Western blot bands.
Experimental Protocols
Protocol 1: Western Blotting for HSF-1 Phosphorylation
This protocol details the detection of HSF-1 phosphorylation, a key indicator of its activation, using Western blotting.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-HSF-1 (e.g., Ser326), anti-total HSF-1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) and grow to 70-80% confluency. Treat with desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated HSF-1 signal to the total HSF-1 signal.
Protocol 2: HSE-Luciferase Reporter Assay
This assay measures the transcriptional activity of HSF-1 by quantifying the expression of a luciferase reporter gene under the control of a promoter containing Heat Shock Elements (HSEs).
Materials:
-
Cell culture reagents
-
HSE-driven firefly luciferase reporter plasmid
-
Control plasmid with a constitutively expressed Renilla luciferase
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T) with the HSE-firefly luciferase and Renilla luciferase plasmids using a suitable transfection reagent.
-
Incubation: Incubate for 24-48 hours post-transfection to allow for reporter gene expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Cell Lysis: After the desired treatment duration (e.g., 24 hours), wash the cells with PBS and lyse them according to the dual-luciferase assay kit instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated samples by that of the vehicle-treated samples.
Protocol 3: Quantitative PCR (qPCR) for HSP70 mRNA Expression
This protocol quantifies the mRNA levels of HSP70, a primary target gene of HSF-1, in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HSP70 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
Cell Culture and Treatment: Plate and treat cells with this compound or vehicle for the desired time points.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
qPCR: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers. Perform the qPCR reaction using a standard cycling protocol.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in HSP70 mRNA expression, normalized to the housekeeping gene and compared to the control group.
Conclusion
This compound serves as a specific and potent tool for the chemical induction of the HSF-1 signaling pathway. Its mechanism of action, through the inhibition of Hsp90, allows for a controlled activation of HSF-1, making it an invaluable compound for researchers studying cellular stress responses, protein homeostasis, and their implications in disease. The protocols and illustrative data provided in these application notes offer a comprehensive guide for investigating the multifaceted role of HSF-1 in cellular physiology and pathology.
Application Notes and Protocols for In Planta Use of Monorden E Against Phytopathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Monorden E, a potent Hsp90 inhibitor, for the control of phytopathogenic fungi and oomycetes in a research setting. The following sections detail its efficacy, mechanism of action, and protocols for in planta application.
Introduction
This compound is a natural product that has demonstrated significant antifungal and anti-oomycete activity.[1][2][3][4] Its primary mode of action is the inhibition of Heat Shock Protein 90 (Hsp90) in fungal pathogens, a crucial chaperone protein for fungal development and virulence.[1][2][3] This novel mechanism of action makes this compound a promising lead compound for the development of new fungicides, particularly for managing pathogens that have developed resistance to existing chemical treatments.[1][2][3] Extensive in planta assays have confirmed its effectiveness in controlling several important plant diseases.[1][2][3][4][5]
Quantitative Data Summary
The efficacy of this compound has been quantified through both in vitro and in planta studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Phytopathogen | Host Plant(s) | MIC (µg/mL) | Reference |
| Magnaporthe oryzae | Rice | 50 | [2] |
| Rhizoctonia solani | Rice, Creeping Bentgrass | 50 | [2] |
| Puccinia recondita | Wheat | Not specified | [1][2] |
| Sclerotinia homoeocarpa | Creeping Bentgrass | Not specified | [1][2][3] |
| Pythium ultimum | Cucumber | Not specified | [1] |
| Cryphonectria parasitica | Chestnut | 1.56 | [1][2] |
| Taphrina wiesneri | Cherry | 1.56 | [1][2] |
| Valsa kunzei | Spruce | 1.56 | [1][2] |
| Botrytis cinerea | Various | 50 | [2] |
| Phytophthora cambivora | Beech, Chestnut | <2.5 | [1][2][3] |
| Phytophthora cactorum | Various | <2.5 | [1][2][3] |
| Phytophthora cinnamomi | Various | <2.5 | [1][2][3] |
| Fusarium graminearum | Wheat, Maize | >100 | [1][2] |
| Fusarium oxysporum f. sp. lycopersici | Tomato | >100 | [1][2] |
| Colletotrichum coccodes | Tomato, Potato | Not inhibitory | [1][2] |
Table 2: In Planta Disease Control Efficacy of this compound
| Disease | Pathogen | Host Plant | This compound Concentration (µg/mL) | Control Value (%) | Reference |
| Rice Blast | Magnaporthe oryzae | Rice | 500 | 90.0 | [1][2] |
| 250 | 78.8 | [1][2] | |||
| 125 | 25.0 | [1][2] | |||
| Rice Sheath Blight | Rhizoctonia solani | Rice | 500 | 75.0 | [1][2] |
| 250 | 45.0 | [1][2] | |||
| 125 | 20.0 | [1][2] | |||
| Wheat Leaf Rust | Puccinia recondita | Wheat | 500 | 80.0 | [1][2] |
| 250 | 60.0 | [1][2] | |||
| 125 | 30.0 | [1][2] | |||
| Cucumber Damping-Off | Pythium ultimum | Cucumber | IC₅₀ = 18.44 µg/mL | - | [1] |
Mechanism of Action and Signaling Pathway
This compound's primary antifungal activity stems from its inhibition of the fungal Hsp90 protein. This disruption interferes with essential cellular processes, leading to reduced growth and virulence of the pathogen. The direct impact of this compound on plant defense signaling pathways (e.g., salicylic (B10762653) acid or jasmonic acid pathways) has not yet been elucidated and presents an area for future research.
Caption: this compound inhibits the fungal Hsp90 protein, disrupting the proper folding and activation of client proteins essential for fungal growth and virulence.
Experimental Protocols
The following are generalized protocols for the in planta application of this compound. Researchers should optimize these protocols for their specific plant-pathogen system.
Preparation of this compound Solution
Materials:
-
This compound (pure compound)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or acetone)
-
Surfactant (e.g., Tween® 20 or similar non-ionic surfactant)
-
Sterile distilled water
Procedure:
-
Prepare a stock solution of this compound by dissolving it in a minimal amount of a suitable solvent like DMSO or acetone.
-
For the final application solution, dilute the stock solution in sterile distilled water to achieve the desired concentrations (e.g., 125, 250, 500 µg/mL).
-
Add a surfactant (e.g., Tween® 20 at a final concentration of 0.01-0.05% v/v) to the final solution to ensure even spreading on the leaf surface for foliar applications.
-
Prepare a control solution containing the same concentration of solvent and surfactant as the treatment solutions.
Protocol for Foliar Spray Application (for diseases like Rice Blast and Wheat Leaf Rust)
Plant Growth and Inoculation:
-
Grow host plants (e.g., rice, wheat) in a controlled environment (greenhouse or growth chamber) to the desired growth stage (e.g., 3-4 leaf stage).
-
Prepare a spore suspension of the target pathogen (e.g., Magnaporthe oryzae, Puccinia recondita) in sterile water containing a surfactant.
-
Inoculate the plants by spraying the spore suspension evenly onto the foliage until runoff.
-
Maintain the inoculated plants in a high-humidity environment for 24-48 hours to facilitate infection.
This compound Application:
-
Apply the prepared this compound solution (or control solution) as a foliar spray to the inoculated plants. This can be done preventatively (before inoculation) or curatively (after inoculation), depending on the experimental design.
-
Ensure complete and uniform coverage of the plant foliage.
-
Return the treated plants to the controlled environment for the duration of the experiment.
Disease Assessment:
-
Assess disease severity at appropriate time points (e.g., 7-14 days post-inoculation).
-
Disease severity can be quantified by measuring lesion area, counting lesions, or using a disease rating scale.
-
Calculate the control value using the formula: Control Value (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100.
Protocol for Soil Drench Application (for soil-borne diseases like Cucumber Damping-Off)
Plant Growth and Inoculation:
-
Sow seeds of the host plant (e.g., cucumber) in pots containing sterile potting mix.
-
Inoculate the soil with the pathogen (e.g., Pythium ultimum). This can be done by mixing a cultured inoculum into the potting mix before sowing or by applying a suspension of the pathogen to the soil surface after sowing.
This compound Application:
-
Apply the prepared this compound solution (or control solution) as a soil drench.
-
Pour a specific volume of the solution evenly onto the soil surface of each pot. The volume should be sufficient to moisten the root zone.
-
Application can be performed at the time of sowing or after seedling emergence, depending on the experimental goals.
Disease Assessment:
-
Monitor the seedlings for symptoms of damping-off (e.g., wilting, stem constriction at the soil line).
-
Assess disease incidence (percentage of diseased plants) and severity over time.
-
The efficacy of the treatment can be determined by comparing the disease levels in the this compound-treated group to the control group.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating the in planta efficacy of this compound and the logical relationship of its application.
Caption: A generalized workflow for testing the in planta efficacy of this compound against phytopathogens.
Caption: Logical relationship showing this compound application inhibiting the phytopathogen, thereby preventing or reducing disease development in the host plant.
References
A Comprehensive Guide to the Solubilization and Storage of Monorden E for Research Applications
Introduction: Monorden E, also known as Radicicol, is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis.[1] Its ability to disrupt the Hsp90 chaperone cycle leads to the degradation of these client proteins, making it a valuable tool in cancer research and drug development. This document provides detailed application notes and protocols for the effective solubilization and storage of this compound, ensuring its stability and optimal performance in various research settings.
Physicochemical Properties and Solubility
This compound is a macrolide antibiotic with a complex structure that dictates its solubility profile. Understanding its properties is essential for preparing stable and effective solutions for in vitro and in vivo studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Alternate Names | Radicicol |
| CAS Number | 12772-57-5 |
| Molecular Formula | C₁₈H₁₇ClO₆ |
| Molecular Weight | 364.78 g/mol |
| Appearance | White to off-white solid |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 80 - 100 mg/mL (219.3 - 274.1 mM) | Sonication is recommended for complete dissolution.[2] Use of newly opened, anhydrous DMSO is advised as it is hygroscopic. |
| Ethanol | 3.65 mg/mL (10 mM) | |
| Phosphate-Buffered Saline (PBS) | Insoluble | |
| Water | Insoluble |
Protocols for Solubilization and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its biological activity and ensuring experimental reproducibility.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.365 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 100 µL of DMSO for every 0.365 mg of this compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down before adding it to the cell cultures.
Storage and Stability
Proper storage is paramount to preserving the integrity and activity of this compound.
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| In DMSO | -80°C | Up to 1 year | Aliquot to minimize freeze-thaw cycles. |
| In DMSO | -20°C | Up to 1 year | Aliquot to minimize freeze-thaw cycles. |
Stability Considerations:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can lead to degradation of the compound. It is highly recommended to aliquot the stock solution into single-use volumes. Studies on various compounds in DMSO have shown that many are stable for several freeze-thaw cycles, but it is a best practice to minimize them.[3]
-
Aqueous Solutions: this compound is unstable in aqueous solutions. Therefore, it is recommended to prepare fresh working solutions in cell culture medium immediately before each experiment.
-
Light Sensitivity: Protect this compound solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting Hsp90. This chaperone protein is essential for the proper folding, stability, and function of a large number of "client" proteins, many of which are critical components of signaling pathways that drive cancer cell proliferation and survival.[4] Inhibition of Hsp90 leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[1]
// Nodes MonordenE [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hsp90 [label="Hsp90", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ClientProtein_unfolded [label="Unfolded Client Protein\n(e.g., HER2, AKT, RAF-1)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ClientProtein_folded [label="Folded/Active\nClient Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; UbiquitinProteasome [label="Ubiquitin-Proteasome\nSystem", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellSignaling [label="Pro-survival and\nProliferation Signaling", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MonordenE -> Hsp90 [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; ClientProtein_unfolded -> Hsp90 [label="Binds to", color="#4285F4", fontcolor="#202124"]; Hsp90 -> ClientProtein_folded [label="Chaperones", color="#4285F4", fontcolor="#202124"]; ClientProtein_folded -> CellSignaling [label="Activates", color="#34A853", fontcolor="#202124"]; Hsp90 -> ClientProtein_unfolded [label="Misfolding upon\ninhibition", style=dashed, color="#EA4335", fontcolor="#202124"]; ClientProtein_unfolded -> UbiquitinProteasome [label="Targeted by", color="#5F6368", fontcolor="#202124"]; UbiquitinProteasome -> Degradation [label="Leads to", color="#5F6368", fontcolor="#202124"]; CellSignaling -> Apoptosis [label="Inhibition leads to", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#202124"]; } // Caption: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.
Experimental Protocols
The following are example protocols for common assays used to evaluate the biological activity of this compound.
Protocol 3: Cell Viability (MTT) Assay
This protocol describes a method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 2)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only, at the same final concentration as the highest this compound treatment).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 4: Western Blot Analysis of Hsp90 Client Proteins
This protocol details the analysis of Hsp90 client protein degradation (e.g., HER2, AKT) in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, add ECL detection reagent, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of client protein degradation.
// Nodes start [label="Start: Treat Cells\nwith this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lysis [label="Cell Lysis and\nProtein Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; quant [label="Protein Quantification\n(BCA Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; sds [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; transfer [label="Protein Transfer\n(Blotting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; block [label="Blocking", fillcolor="#EA4335", fontcolor="#FFFFFF"]; primary [label="Primary Antibody\nIncubation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; secondary [label="Secondary Antibody\nIncubation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detect [label="Detection\n(Chemiluminescence)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Analyze Protein\nDegradation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> lysis; lysis -> quant; quant -> sds; sds -> transfer; transfer -> block; block -> primary; primary -> secondary; secondary -> detect; detect -> end; } // Caption: Workflow for Western blot analysis of Hsp90 client proteins.
References
High-Throughput Screening Assays Using Monorden E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden E, also known as Radicicol (B1680498), is a potent natural product inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of a wide range of "client" proteins, many of which are oncoproteins involved in signal transduction pathways that drive cancer cell proliferation, survival, and angiogenesis.[3][4] These client proteins include key signaling molecules such as Akt and Erk. Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[3] High-throughput screening (HTS) assays are essential for the discovery and characterization of Hsp90 inhibitors like this compound.
These application notes provide detailed protocols for both a biochemical and a cell-based HTS assay suitable for identifying and characterizing Hsp90 inhibitors. The information is intended to guide researchers in setting up robust and reliable screening campaigns.
Mechanism of Action: Hsp90 Inhibition
This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[5] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. This multi-targeting effect can simultaneously block several oncogenic signaling pathways.
Biochemical HTS Assay: Hsp90 ATPase Activity
This assay quantitatively measures the inhibition of Hsp90's ATPase activity by a test compound. It is a direct and robust method for identifying compounds that target the ATP binding site of Hsp90.
Application Note:
A colorimetric assay based on the detection of inorganic phosphate (B84403) produced from ATP hydrolysis is a reliable method for HTS.[6][7] The assay is highly reproducible and suitable for screening large compound libraries in a 384-well format.[6]
Quantitative Data Summary
| Compound | Assay Type | Target | IC50 (µM) | Z'-Factor | Reference |
| This compound (Radicicol) | Hsp90 ATPase Activity (Colorimetric) | Yeast Hsp90 | 0.9 | 0.6 - 0.8 | [6] |
| Geldanamycin | Hsp90 ATPase Activity (Colorimetric) | Yeast Hsp90 | 4.8 | 0.6 - 0.8 | [6] |
Experimental Protocol: Hsp90 ATPase Activity Assay (384-well format)
Materials:
-
Recombinant Yeast Hsp90
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
This compound (or other test compounds) dissolved in DMSO
-
Malachite Green Reagent
-
384-well microplates
-
Microplate reader
Procedure:
-
Compound Plating: Add test compounds and controls (e.g., this compound as a positive control, DMSO as a negative control) to the wells of a 384-well plate.
-
Enzyme Addition: Add recombinant Hsp90 to each well.
-
Initiation of Reaction: Add ATP to each well to start the ATPase reaction. The final ATP concentration should be at or near the Km (approximately 510 µM for yeast Hsp90).[6]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes), allowing for sufficient ATP hydrolysis.
-
Detection: Stop the reaction and detect the generated inorganic phosphate by adding the Malachite Green reagent. This reagent forms a colored complex with phosphate.[6]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Determine the IC50 value for active compounds by fitting the data to a dose-response curve. The Z'-factor should be calculated to assess the quality of the assay for HTS.[8]
Cell-Based HTS Assay: Hsp90-Dependent Luciferase Refolding
This assay measures the ability of Hsp90 to refold denatured luciferase within a cellular context. Inhibition of Hsp90 by a test compound results in a decrease in refolded, active luciferase, which is quantified by a luminescence readout.
Application Note:
This cell-based assay provides a more physiologically relevant assessment of Hsp90 inhibition, as it accounts for cell permeability and intracellular target engagement. The assay has been successfully miniaturized to a 384-well format, demonstrating its suitability for HTS with excellent Z'-factors.[9][10]
Quantitative Data Summary
| Assay Type | Cell Line | Format | Z'-Factor | Reference |
| Hsp90-Dependent Luciferase Refolding | PC3-MM2, HCT116, A549 | 96-well | 0.7 | [9] |
| Hsp90-Dependent Luciferase Refolding | PC3-MM2, HCT116, A549 | 384-well | 0.5 | [9] |
Experimental Protocol: Cell-Based Luciferase Refolding Assay (384-well format)[9]
Materials:
-
Cancer cell line stably expressing luciferase (e.g., PC3-MM2, HCT116, or A549)
-
Cell culture medium and supplements
-
This compound (or other test compounds) dissolved in DMSO
-
Luciferin (B1168401) substrate
-
384-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Plating: Seed the luciferase-expressing cancer cells into 384-well plates and allow them to attach overnight.
-
Heat Denaturation: Heat-denature the luciferase by incubating the cells at an elevated temperature (e.g., 42-45°C) for a specific duration.
-
Compound Treatment: Add the test compounds, this compound (as a positive control), and DMSO (as a negative control) to the wells.
-
Refolding: Incubate the plates at 37°C for 1-2 hours to allow for Hsp90-mediated refolding of the denatured luciferase.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferin substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of luciferase refolding for each compound compared to the controls. Determine the IC50 values for active compounds. Calculate the Z'-factor to evaluate assay performance.
Confirmatory Assays
Following a primary HTS, hit compounds should be validated through secondary assays to confirm their mechanism of action.
Protocol: Western Blot for Hsp90 Client Protein Degradation[11]
-
Cell Treatment: Treat cancer cells (e.g., MCF-7, HeLa) with various concentrations of this compound or hit compounds for 24-48 hours.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against Hsp90 client proteins (e.g., Akt, Erk, HER2, Raf-1) and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Analyze the degradation of client proteins in a dose-dependent manner.
Protocol: Cell Viability Assay (MTT/MTS)[12]
-
Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or hit compounds for 72 hours.
-
Viability Assessment: Add MTT or MTS reagent and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway Diagram
Hsp90 signaling pathway and inhibition by this compound.
Experimental Workflow Diagram
Experimental workflow for HTS of Hsp90 inhibitors.
References
- 1. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 2. Targeting of the protein chaperone, HSP90, by the transformation suppressing agent, radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Development of a High-Throughput Screening Cancer Cell-Based Luciferase Refolding Assay for Identifying Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Monorden E's Effect on Mitochondrial Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monorden, also known as Radicicol, is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins.[1][2][3] Emerging evidence suggests that Monorden E, a derivative of this class, may impact mitochondrial replication, a critical process for cellular energy homeostasis and overall cell health.[1] In the context of drug development, understanding the off-target effects of compounds on mitochondrial function is paramount to assessing their safety profiles. These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on mitochondrial replication, offering detailed protocols for key experiments and a framework for data interpretation.
Mitochondrial DNA (mtDNA) replication is a complex process involving a dedicated set of proteins, many of which are imported from the cytoplasm. Hsp90 plays a role in the proper folding and import of mitochondrial proteins, and its inhibition could disrupt these processes.[1] Furthermore, topoisomerases, enzymes essential for resolving DNA topological stress during replication, are also potential targets of Hsp90 inhibitors due to structural similarities in their ATP-binding domains.[1][4] This document outlines two primary hypotheses for this compound's mechanism of action on mitochondrial replication: 1) disruption of mitochondrial protein import via inhibition of Hsp90-dependent chaperoning of components of the Translocase of the Outer Membrane (TOM) complex, and 2) direct or indirect inhibition of mitochondrial topoisomerases.
Potential Signaling Pathways and Mechanisms
The following diagrams illustrate the hypothesized signaling pathways through which this compound may affect mitochondrial replication.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Monorden E
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Monorden E (also known as Radicicol).
Introduction to this compound's Solubility Challenges
This compound is a potent Hsp90 inhibitor with significant potential in various research fields. However, its hydrophobic nature leads to poor solubility in aqueous solutions, a critical hurdle for its application in in vitro and in vivo studies. This guide offers practical strategies and detailed protocols to overcome these solubility issues, ensuring reliable and reproducible experimental outcomes. Like many small molecule Hsp90 inhibitors, this compound's efficacy in animal models can be limited by its poor bioavailability and in vivo instability.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound exhibits high solubility in organic solvents but is poorly soluble in aqueous solutions. The table below summarizes known and predicted solubility data.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What can I do?
A2: This is a common issue known as "crashing out." To prevent this, it is crucial to work with a high-concentration stock in an appropriate organic solvent like DMSO and then dilute it into your final aqueous medium with vigorous mixing. The final concentration of the organic solvent should be kept to a minimum (typically ≤0.5% DMSO) to avoid solvent-induced toxicity in your cells. For sensitive cell lines, a solvent tolerance test is recommended.
Q3: My this compound formulation is not showing the expected efficacy in my animal model. What could be the reason?
A3: Beyond poor solubility, this compound is known to have poor stability in vivo. If the compound degrades before reaching its target, you will observe reduced efficacy. Consider using a formulation strategy that not only improves solubility but also protects the molecule from degradation, such as lipid-based formulations or nanosuspensions. It may also be beneficial to explore more stable analogs of this compound if available.
Q4: Are there any ready-to-use formulations for this compound available commercially?
A4: While this compound itself is available from various suppliers, pre-formulated solutions for specific applications are less common. Researchers typically need to prepare their own formulations based on the experimental requirements. This guide provides protocols for several common formulation strategies.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer or media | The aqueous environment is a poor solvent for this compound, causing it to "crash out" of the solution. | - Prepare a high-concentration stock solution in 100% DMSO. - When diluting, add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersion. - Ensure the final concentration of the organic solvent is non-toxic to your experimental system (e.g., <0.5% DMSO for cell cultures). |
| Inconsistent results in biological assays | Poor solubility can lead to variable concentrations of the active compound in your experiments. | - Visually inspect your final solution for any signs of precipitation before use. - Consider using a formulation strategy that enhances aqueous solubility, such as cyclodextrin (B1172386) complexation or a co-solvent system. |
| Low bioavailability in in vivo studies | The compound is not being absorbed efficiently due to its poor solubility in gastrointestinal fluids. This compound also exhibits in vivo instability. | - Formulate this compound as a nanosuspension to increase its surface area and dissolution rate. - Utilize a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve absorption. - Consider more stable derivatives of this compound if poor stability is the primary issue. |
| Difficulty dissolving the powdered this compound | Inadequate choice of solvent or insufficient solubilization technique. | - Use a strong organic solvent like DMSO for initial dissolution. Sonication can aid in this process. - For aqueous-based systems, direct dissolution is not recommended. Always start with a concentrated stock in an organic solvent. |
Quantitative Solubility Data for this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 80 mg/mL[1] | Sonication may be required for complete dissolution.[1] |
| Water | 0.188 mg/mL (Predicted)[2] | Considered practically insoluble for most experimental purposes. |
| Ethanol/N,N-dimethylacetamide (1:1) | Soluble | Used for in vitro experiments.[3] |
| Saline with 5% HCO-60 & 5% DMA | Suspension | Used for in vivo intraperitoneal administration.[3] |
Experimental Protocols
Here are detailed methodologies for several key techniques to improve the aqueous solubility of this compound.
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions for In Vitro Assays
This protocol is suitable for preparing this compound for cell culture experiments.
Workflow Diagram:
References
Troubleshooting Monorden E instability in long-term experiments
Welcome to the technical support center for Monorden E (Radicicol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting instability issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is Monorden (Radicicol) and what is its mechanism of action?
Monorden, also known as Radicicol (B1680498), is a naturally occurring macrocyclic antifungal antibiotic.[1][2][3] It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[4][5] Monorden binds to the N-terminal ATP-binding pocket of Hsp90, leading to the misfolding and subsequent degradation of Hsp90 client proteins by the proteasome.[5] This disruption of the Hsp90 chaperone cycle can simultaneously block multiple oncogenic signaling pathways.
Q2: I am observing inconsistent results in my long-term experiments with Monorden. What are the common causes?
Inconsistent results with Hsp90 inhibitors like Monorden can stem from several factors:
-
Compound Instability: Monorden is known to be unstable, especially in aqueous solutions at physiological temperatures.[6] Its effectiveness can decrease over time in long-term cell culture experiments.
-
Precipitation: Poor solubility of the inhibitor in cell culture media can lead to precipitation, reducing its effective concentration.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to Hsp90 inhibitors due to differences in Hsp90 dependency, expression of drug efflux pumps, or metabolism.
-
Induction of Heat Shock Response: Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like Hsp70, which can counteract the effects of Monorden.[4][7]
-
Off-Target Effects: At higher concentrations or with prolonged exposure, Monorden may have off-target effects that can contribute to inconsistent results.[4][8]
Q3: How should I prepare and store Monorden stock solutions to ensure maximum stability?
Proper preparation and storage of Monorden stock solutions are critical for reproducible experiments.
| Parameter | Recommendation | Rationale |
| Solvent | High-quality, anhydrous Dimethyl Sulfoxide (DMSO) | Monorden is soluble in DMSO, and using an anhydrous solvent minimizes hydrolysis.[9] |
| Concentration | 1-10 mM | Preparing a concentrated stock allows for minimal solvent addition to the final culture medium (typically <0.5% DMSO). |
| Storage | Aliquot into single-use volumes and store at -80°C. | Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound.[4][9] Storage at -80°C is recommended for long-term stability of solutions.[4] |
| Handling | Protect from light. | The potential for photostability issues should be considered for complex organic molecules. |
Table 1: Recommendations for Monorden Stock Solution Preparation and Storage.
Troubleshooting Guides
Problem 1: Decreased or inconsistent activity of Monorden in long-term experiments.
This is a common issue likely related to the instability of Monorden in cell culture media at 37°C.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Monorden instability.
Solutions:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of Monorden in your cell culture medium immediately before each experiment from a frozen stock.[9] Do not store diluted solutions.
-
Replenish the Media: In long-term experiments (beyond 24 hours), it is recommended to replace the cell culture media with freshly prepared Monorden-containing media every 24 to 48 hours to maintain a consistent effective concentration.[4]
-
Perform a Stability Test: To determine the stability of Monorden in your specific cell culture medium, you can perform a time-course experiment and analyze the concentration of the compound over time using HPLC or LC-MS/MS.[9] (See Experimental Protocol 1).
-
Verify Target Engagement: Confirm that the observed effects are due to Hsp90 inhibition by performing a Western blot to check for the degradation of known sensitive Hsp90 client proteins like Akt, HER2, or Raf-1.[7][8] A lack of client protein degradation may indicate a problem with the compound's activity or a resistance mechanism.
Problem 2: Suspected precipitation of Monorden in cell culture media.
Monorden has limited aqueous solubility, and precipitation can occur, especially at higher concentrations.
Solutions:
-
Visual Inspection: Carefully inspect your culture media for any signs of precipitation after adding Monorden. This can appear as a fine dusting or cloudiness.
-
Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%) and consistent across all experimental conditions.[4]
-
Solubility Test: Perform a preliminary solubility test by preparing different concentrations of Monorden in your cell culture medium and observing for any precipitation over time at 37°C.
-
Consider Serum Effects: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, affecting their solubility and availability.[4] If you suspect this is an issue, you can try reducing the serum concentration or performing experiments in serum-free media, if appropriate for your cells.
Experimental Protocols
Protocol 1: Assessment of Monorden Stability in Cell Culture Media
This protocol provides a general method to determine the stability of Monorden under your specific experimental conditions.
Materials:
-
Monorden
-
Your cell culture medium (with and without serum)
-
HPLC or LC-MS/MS system
-
Incubator (37°C, 5% CO2)
-
Sterile, low-protein binding microcentrifuge tubes
Methodology:
-
Prepare a stock solution of Monorden in DMSO (e.g., 10 mM).
-
Spike the cell culture medium (with and without serum, if applicable) with Monorden to the final working concentration you intend to use in your experiments.
-
Immediately take a sample (t=0) and store it at -80°C.
-
Incubate the remaining medium at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). Store all collected samples at -80°C until analysis.[9]
-
Analyze the concentration of Monorden in all samples using a validated HPLC or LC-MS/MS method. (A hypothetical method is provided below).
-
Plot the concentration of Monorden as a percentage of the t=0 sample over time to determine its stability profile and half-life.
Hypothetical HPLC-MS/MS Method for Monorden Quantification:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS Detection | Positive ion mode |
| MRM Transition | To be determined empirically (e.g., for C18H17ClO6, [M+H]+ ≈ 365.07) |
Table 2: Hypothetical HPLC-MS/MS parameters for Monorden analysis. This method would require optimization and validation.
Protocol 2: Western Blotting for Hsp90 Client Protein Degradation
This protocol is to confirm the on-target activity of Monorden.
Methodology:
-
Cell Treatment: Plate your cells and treat them with Monorden at various concentrations and for different durations. Include a vehicle control (DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against your client protein of interest (e.g., Akt, HER2, Raf-1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Workflow Diagrams
Caption: Monorden inhibits the Hsp90 chaperone cycle.
Caption: Recommended experimental workflow for long-term studies.
Potential Degradation of Monorden
While specific degradation products of Monorden in cell culture have not been extensively characterized in the literature, based on its chemical structure (a resorcylic acid lactone), potential degradation pathways may include:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under non-neutral pH conditions, which would open the macrocycle.
-
Oxidation: The phenolic hydroxyl groups and the double bonds in the macrocycle are potential sites for oxidation.
-
Dechlorination: While likely less common, the chlorine atom could be removed under certain reductive conditions.
Researchers have identified biosynthetic precursors and analogs of Radicicol, such as dechloro-radicicol (monocillin I) and a deepoxy-dihydro radicicol analog (pochonin D), which could potentially be observed as degradation products.[10] Identification and characterization of specific degradation products would require advanced analytical techniques like high-resolution mass spectrometry.
References
- 1. Novel oxime derivatives of radicicol induce erythroid differentiation associated with preferential G(1) phase accumulation against chronic myelogenous leukemia cells through destabilization of Bcr-Abl with Hsp90 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geldanamycin, radicicol, and chimeric inhibitors of the Hsp90 N-terminal ATP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of the protein chaperone, HSP90, by the transformation suppressing agent, radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Functional characterization of the biosynthesis of radicicol, an Hsp90 inhibitor resorcylic acid lactone from Chaetomium chiversii - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Monorden E concentration for Hsp90 inhibition without cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Monorden E (also known as Radicicol) as an inhibitor of Heat shock protein 90 (Hsp90) while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as an Hsp90 inhibitor?
A1: this compound is a macrocyclic antibiotic that functions as a potent inhibitor of Hsp90. It binds to the N-terminal ATP/ADP-binding pocket of Hsp90, competitively inhibiting the chaperone's essential ATPase activity.[1][2] This disruption of the Hsp90 chaperone cycle leads to the misfolding, destabilization, and subsequent degradation of a wide array of "client" proteins. Many of these client proteins are critical for tumor cell growth and survival, making Hsp90 an attractive target for cancer therapy.
Q2: Which cellular signaling pathways are affected by this compound treatment?
A2: By inhibiting Hsp90, this compound simultaneously impacts multiple signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Key affected pathways include the PI3K/Akt and Raf/MEK/ERK signaling cascades. This is due to the degradation of essential Hsp90 client proteins within these pathways, such as Akt, Raf-1, and HER2/ErbB2.
Q3: What are the common Hsp90 client proteins I should monitor to confirm this compound activity?
A3: To confirm that this compound is effectively inhibiting Hsp90 in your experiments, you should monitor the protein levels of well-established Hsp90 client proteins. Commonly used markers include Akt, Raf-1, and HER2. A dose-dependent decrease in the levels of these proteins, typically assessed by Western blotting, indicates successful Hsp90 inhibition.
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound will balance effective Hsp90 inhibition with minimal cytotoxicity. This is cell-line specific and should be determined empirically. A dose-response experiment is recommended, where cells are treated with a range of this compound concentrations. Subsequently, you should assess both the degradation of Hsp90 client proteins (e.g., via Western blot) and cell viability (e.g., via MTT or LDH assay) to identify the ideal concentration range.
Q5: What is a typical starting concentration range for this compound in cell culture experiments?
A5: Based on available literature, the effective concentrations of this compound (Radicicol) can vary. For inducing apoptosis (a cytotoxic effect) in COLO205 cells, concentrations between 2.5 µM and 10 µM have been used.[3] It is advisable to start with a broad range of concentrations (e.g., from nanomolar to low micromolar) to establish a dose-response curve for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation of Hsp90 client proteins observed. | 1. Inactive this compound: The compound may have degraded. 2. Insufficient Concentration: The concentration of this compound used may be too low for the specific cell line. 3. Cell Line Resistance: The cell line may be resistant to Hsp90 inhibition. 4. Poor Solubility: The compound may not be fully dissolved in the culture medium. | 1. Use a fresh aliquot of this compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 2. Perform a dose-response experiment with a wider and higher range of concentrations. 3. Try a different cell line known to be sensitive to Hsp90 inhibitors. 4. Ensure the final DMSO concentration is low (ideally <0.1%). Visually inspect the medium for any precipitate after adding the compound. |
| High levels of cytotoxicity even at low concentrations. | 1. High Sensitivity of Cell Line: The cell line being used is particularly sensitive to this compound. 2. Off-Target Effects: At the concentrations tested, this compound may have off-target cytotoxic effects. 3. DMSO Toxicity: The final concentration of the vehicle (DMSO) may be too high. | 1. Lower the concentration range in your dose-response experiment. 2. Assess markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) by Western blot to confirm the mode of cell death. 3. Ensure the final DMSO concentration is below 0.1% and include a vehicle-only control in your experiments. |
| Inconsistent results between experiments. | 1. Variable Cell Health/Density: Differences in cell confluency or passage number can affect experimental outcomes. 2. Inconsistent Drug Preparation: Errors in diluting the stock solution of this compound. 3. Variable Incubation Times: Inconsistent treatment duration. | 1. Maintain consistent cell culture practices. Use cells within a specific passage number range and seed them at a consistent density. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Use a calibrated timer to ensure consistent incubation periods. |
Data Presentation
The following tables summarize expected quantitative data from dose-response experiments with this compound (Radicicol). The optimal concentration should result in significant client protein degradation with minimal impact on cell viability.
Table 1: Effect of this compound (Radicicol) on Hsp90 Client Protein Levels in COLO205 Human Colon Cancer Cells
| This compound (µM) | p53 Protein Level (% of Control) | Notes |
| 0 (Vehicle) | 100% | Baseline protein level. |
| 5 | Decreased | A reduction in p53 protein with increased ubiquitin-tagged proteins was observed.[1][3] |
Data is illustrative and based on findings in COLO205 cells where this compound (Radicicol) was shown to accelerate the degradation of the p53 protein.[1][3]
Table 2: Effect of this compound (Radicicol) on the Viability of COLO205 Human Colon Cancer Cells
| This compound (µM) | Cell Viability (% of Control) | Method |
| 0 (Vehicle) | 100% | MTT Assay |
| 2.5 | Slight Decrease | Increased intensity of DNA ladder formation observed, indicating apoptosis.[3] |
| 5.0 | Moderate Decrease | Increased intensity of DNA ladder formation observed.[3] |
| 10.0 | Significant Decrease | Increased intensity of DNA ladder formation observed.[3] |
Cytotoxicity is indicated by increased DNA ladder formation, a hallmark of apoptosis.[1][3] The exact percentage of viability reduction will be cell-line dependent and should be determined experimentally.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound on adherent cells in a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol details the procedure for analyzing the degradation of Hsp90 client proteins following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each protein sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Akt, Raf-1, HER2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize to the loading control.
-
Visualizations
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation.
Caption: Experimental workflow to determine the optimal this compound concentration.
References
- 1. HSP90 Inhibitors, Geldanamycin and Radicicol, Enhance Fisetin-Induced Cytotoxicity via Induction of Apoptosis in Human Colonic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radicicol induces intracellular accumulation of glycan-deficient clusterin variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to minimize off-target effects of Monorden E in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Monorden E (also known as Radicicol) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as Radicicol, is a macrocyclic antifungal antibiotic.[1] Its primary molecular target in eukaryotic cells is the Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[1][2] Monorden binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its ATPase activity and leading to the degradation of HSP90 client proteins.[3]
Q2: What are the known off-target effects of this compound?
Off-target effects occur when a compound interacts with unintended proteins. For this compound, these can lead to misleading experimental results. Known off-targets include other members of the GHKL (Gyrase, Hsp90, Histidine Kinase, MutL) superfamily of ATPases, DNA topoisomerase II, and other enzymes.[4] Direct inhibition of these unrelated proteins is a primary source of off-target effects.[4]
Q3: What are the initial signs of potential off-target effects in my cellular assays?
Common indicators of off-target effects include:
-
Discrepancies with Genetic Validation: The phenotype observed with this compound treatment differs from that seen with genetic knockdown (e.g., siRNA/shRNA) or knockout (e.g., CRISPR/Cas9) of HSP90.[5]
-
Inconsistent Results with Other HSP90 Inhibitors: Using a structurally different HSP90 inhibitor produces a different cellular phenotype.[5]
-
High Concentration Requirement: The effective concentration of this compound in your assay is significantly higher than its reported IC50 for HSP90, suggesting other targets may be affected at these higher concentrations.[5]
Q4: How can I minimize the off-target effects of this compound in my experiments?
To minimize off-target effects, a multi-pronged approach is recommended:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., degradation of a specific HSP90 client protein) through dose-response experiments.[5]
-
Shorten Treatment Duration: Use the shortest possible treatment time to observe the on-target effect, as some off-target effects can be time-dependent.[5]
-
Employ Orthogonal Validation: Confirm key findings using alternative methods to inhibit HSP90 function, such as structurally unrelated HSP90 inhibitors or genetic approaches (siRNA/shRNA, CRISPR/Cas9).[5]
-
Perform Rescue Experiments: Overexpression of a specific HSP90 client protein may rescue the on-target effects of this compound. If the phenotype persists, it is more likely to be an off-target effect.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cellular assays.
| Problem | Potential Cause | Suggested Solution |
| High cell toxicity at concentrations expected to be specific for HSP90 inhibition. | Off-target effects on essential cellular proteins. | 1. Perform a dose-response curve to determine the EC50 for toxicity and compare it to the EC50 for on-target activity (e.g., client protein degradation).2. Test for apoptosis or necrosis markers to understand the mechanism of cell death.3. Compare with other HSP90 inhibitors to see if the toxicity is specific to this compound's chemical structure. |
| Observed phenotype does not match the known function of HSP90 client proteins. | The phenotype may be due to inhibition of an off-target protein. | 1. Validate the on-target effect by checking for the degradation of known sensitive HSP90 client proteins (e.g., HER2, Raf-1, Akt) via Western blot.2. Use a genetic approach (siRNA/shRNA against HSP90) to see if it recapitulates the observed phenotype.3. Consider performing a broad-panel kinase screen to identify potential off-target kinases. |
| Inconsistent results between experiments. | 1. Variability in compound concentration or cell culture conditions.2. Degradation of the this compound stock solution. | 1. Ensure accurate and consistent preparation of this compound dilutions.2. Standardize cell seeding density, passage number, and growth conditions.3. Prepare fresh stock solutions of this compound and store them properly as recommended by the supplier. |
| No effect observed at expected concentrations. | 1. The specific cell line may be insensitive to HSP90 inhibition.2. The compound may not be cell-permeable in your system.3. The chosen endpoint is not sensitive to HSP90 inhibition. | 1. Confirm the expression of key HSP90 client proteins in your cell line.2. Verify target engagement using a Cellular Thermal Shift Assay (CETSA).3. Use a more sensitive and direct readout of HSP90 inhibition, such as the degradation of a highly sensitive client protein. |
Data Presentation: On-Target vs. Off-Target Activity of this compound (Radicicol)
The following table summarizes the inhibitory concentrations (IC50/Ki) of this compound against its primary target, HSP90, and several known off-targets. This data highlights the importance of using concentrations in the low nanomolar range to maintain selectivity for HSP90.
| Target | Target Class | Reported IC50 / Ki Value | Reference |
| HSP90 | On-Target (Molecular Chaperone) | < 1 µM | [4][6] |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | Off-Target (Kinase) | 230 µM | [4][6] |
| Pyruvate Dehydrogenase Kinase 3 (PDK3) | Off-Target (Kinase) | 400 µM | [4][6] |
| Topoisomerase VIB (P. falciparum) | Off-Target (Topoisomerase) | ~100 µM (apparent IC50) | [7] |
| Fat Mass and Obesity-associated Protein (FTO) | Off-Target (Demethylase) | 16.04 µM | [4] |
| ATP Citrate (B86180) Lyase | Off-Target (Lyase) | Ki = 7 µM (for ATP), 13 µM (for citrate) |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
Objective: To determine the on-target activity of this compound by measuring the degradation of HSP90 client proteins.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against HSP90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to HSP90 in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound at a specific concentration (e.g., 1 µM) or vehicle control for a defined period (e.g., 1-2 hours).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Protein Analysis:
-
Collect the supernatant and analyze the amount of soluble HSP90 at each temperature point by Western blot.
-
-
Data Analysis:
-
Plot the amount of soluble HSP90 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizations
References
- 1. CDD Conserved Protein Domain Family: HATPase [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Radicicol binds and inhibits mammalian ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of naturally sourced Monorden E
Technical Support Center: Monorden E
Welcome to the technical support center for this compound (also known as Radicicol). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the batch-to-batch variability of this naturally sourced compound.
Section 1: FAQs - Understanding this compound and its Variability
Q1: What is this compound and what are its natural sources?
A1: this compound, more commonly known in scientific literature as Radicicol (B1680498), is a macrocyclic antifungal antibiotic.[1][2][3] It is a secondary metabolite produced by several species of fungi, including Monosporium bonorden, Humicola sp., and Colletotrichum graminicola.[2][4] Its primary mechanism of action is the potent and specific inhibition of Heat Shock Protein 90 (Hsp90), a crucial molecular chaperone for the stability and function of many signaling proteins.[1][5][6]
Q2: Why am I observing different results (e.g., IC50, phenotype) with different batches of this compound?
A2: Batch-to-batch variability is a common challenge with naturally sourced compounds and can stem from multiple factors.[7][8] These include:
-
Source Organism and Cultivation: Minor genetic variations in the fungal strain or slight differences in fermentation conditions (e.g., nutrients, temperature, aeration) can alter the metabolic output, affecting the yield of this compound and the profile of co-produced metabolites.[7][8]
-
Extraction and Purification: Differences in extraction solvents and purification chromatography can lead to varying levels of purity and the presence of different impurities in the final product.[9]
-
Compound Stability: this compound may be sensitive to factors like temperature, light, and pH. Improper storage and handling can lead to degradation over time.[5][10]
-
Presence of Impurities: Structurally related impurities or residual media components can have their own biological activities or interfere with assays, leading to inconsistent results.[10]
Q3: What are the common types of impurities in a this compound batch and how can they affect my experiments?
A3: Impurities in a natural product preparation can include:
-
Structurally Related Analogs: Biosynthetic precursors or degradation products of this compound. These may have weaker, different, or no activity, effectively lowering the potency of the batch.
-
Other Fungal Metabolites: The source fungus produces a variety of other secondary metabolites, which may not be completely removed during purification. Some of these could be cytotoxic or interfere with specific signaling pathways, confounding your results.[10]
-
Residual Solvents and Media: Components from the fermentation and purification process. While usually present at trace levels, they can sometimes impact sensitive cell-based assays.
These impurities can cause issues such as non-reproducible hit confirmation, false positives due to assay interference (e.g., aggregation), or unexpected cytotoxicity.[10]
Section 2: Troubleshooting Guides
Q1: My experimental results with this compound are not reproducible. What steps should I take?
A1: Inconsistent results are a key indicator of batch-to-batch variability or compound instability.[11] Follow this workflow to diagnose the issue.
References
- 1. Antibiotic radicicol binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. Antifungal activity of radicicol against Mucor flavus IFO 9560 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 5. Radicicol | Hsp90 inhibitor | Antibiotic | Antifungal | TargetMol [targetmol.com]
- 6. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Why is my Monorden E treatment not inhibiting fungal growth?
Welcome to the technical support center for Monorden E. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding experiments involving this compound for fungal growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit fungal growth?
Monorden, also known as Radicicol, is a natural product that acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is an essential molecular chaperone in fungi, responsible for the proper folding and activation of a wide range of "client" proteins. These client proteins are often involved in crucial cellular processes, including stress responses, signaling pathways, and the development of drug resistance. By binding to the ATP-binding pocket of Hsp90, Monorden prevents its function, leading to the degradation of its client proteins. This disruption of cellular homeostasis can directly inhibit fungal growth or, more commonly, render the fungus susceptible to other antifungal agents.[1][2][3][4][5][6][7]
Q2: Is this compound effective against all types of fungi?
No, the antifungal activity of Monorden is highly variable across different fungal species.[3][5] Research has shown that while some fungal pathogens are highly sensitive to Monorden, others exhibit moderate to high levels of resistance.[3][5] This variability can be attributed to several factors, including sequence variations in the Hsp90 protein itself, differences in cell wall permeability, and the presence of efflux pumps that can remove the compound from the cell.[4] For example, some tree pathogens like Cryphonectria parasitica are very sensitive, whereas some Fusarium species show moderate resistance.[3][5]
Q3: Can this compound be used in combination with other antifungal drugs?
Yes, one of the most promising therapeutic strategies for Monorden and other Hsp90 inhibitors is their use in combination with existing antifungal drugs like azoles (e.g., fluconazole) and echinocandins.[1][2][8] Hsp90 plays a critical role in the fungal stress response, which is often activated upon exposure to antifungal agents. By inhibiting Hsp90, Monorden can dismantle these stress responses, thereby re-sensitizing drug-resistant fungal strains and enhancing the efficacy of the primary antifungal drug.[1][8][9]
Troubleshooting Guide: Why is my this compound treatment not inhibiting fungal growth?
If you are observing a lack of fungal growth inhibition with your this compound treatment, consider the following potential issues and troubleshooting steps.
Issue 1: Compound Integrity and Activity
The purity, solubility, and stability of your this compound stock are critical for its activity.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the purity of your this compound compound using analytical methods such as HPLC or mass spectrometry. Impurities can interfere with the experiment.
-
Check Solubility: Monorden has poor aqueous solubility.[10] Ensure that it is fully dissolved in a suitable solvent (e.g., DMSO, acetone) before diluting it into your culture medium.[3][5] Precipitates in your stock solution or final culture medium are an indication of poor solubility.
-
Assess Stability: The stability of Monorden can be affected by factors such as pH, temperature, and light exposure.[10] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and protect them from light.
-
Issue 2: Experimental Conditions
The conditions of your antifungal susceptibility assay can significantly impact the observed efficacy of this compound.
-
Troubleshooting Steps:
-
Optimize Concentration Range: The effective concentration of Monorden can vary widely between fungal species.[3][5] Perform a dose-response experiment with a broad range of concentrations to determine the Minimum Inhibitory Concentration (MIC) for your specific fungal strain.
-
Control Inoculum Size: The initial number of fungal cells (inoculum size) can affect the outcome of the assay. High inoculum densities may overwhelm the inhibitory effect of the compound. Standardize your inoculum preparation and quantification.
-
Standardize Incubation Conditions: Factors such as incubation time, temperature, and media composition must be carefully controlled and consistent across experiments.[11]
-
Consider Media Components: Some components of the culture medium could potentially interact with and inactivate this compound. If possible, test the compound's efficacy in different standard growth media.
-
Issue 3: Fungal Strain-Specific Factors
The inherent biology of the fungal strain you are testing is a major determinant of its susceptibility to this compound.
-
Troubleshooting Steps:
-
Investigate Intrinsic Resistance: Your fungal strain may possess intrinsic resistance mechanisms. As mentioned, sequence variations in the Hsp90 protein can reduce the binding affinity of Monorden.[4] You may need to sequence the Hsp90 gene of your strain to check for known resistance-conferring mutations.
-
Consider Efflux Pumps: Some fungi have membrane transporters (efflux pumps) that can actively remove antifungal compounds from the cell. The presence and activity of these pumps can be investigated using specific inhibitors or by analyzing gene expression levels.
-
Evaluate Biofilm Formation: If you are working with a biofilm-forming fungus, be aware that biofilms are notoriously resistant to antifungal agents.[9] The extracellular matrix of the biofilm can prevent the penetration of this compound to the fungal cells.[9] Specific assays are required to test the efficacy of compounds against biofilms.
-
Data Presentation
Table 1: Example Minimum Inhibitory Concentrations (MICs) of Monorden against various fungal species.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Cryphonectria parasitica | 1.56 | [3] |
| Taphrina wiesneri | 1.56 | [3] |
| Valsa kunzei | 1.56 | [3] |
| Fusarium graminearum | > 100 | [3] |
| Fusarium oxysporum | > 100 | [3] |
| Colletotrichum coccodes | > 100 | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Harvest fungal spores or yeast cells and suspend them in sterile saline or growth medium.
-
Adjust the concentration of the suspension to a standard density (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the desired growth medium in a 96-well microtiter plate. The final concentrations should cover a broad range (e.g., 0.078 – 100 µg/mL).[3][5]
-
Include a positive control (fungus with no compound) and a negative control (medium only). Also, include a solvent control to ensure the solvent itself does not inhibit fungal growth.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at the optimal temperature for the fungal strain for a defined period (e.g., 24-72 hours).[12]
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
Visualizations
Caption: Mechanism of action of this compound on the Hsp90 chaperone cycle.
Caption: Troubleshooting workflow for ineffective this compound treatment.
References
- 1. pnas.org [pnas.org]
- 2. The Hsp90-antifungal combo, please: Compromising fungi in the immunocompromised | Whitehead Institute [wi.mit.edu]
- 3. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal metabolites (monorden, monocillins I, II, III) from Colletotrichum graminicola, a systemic vascular pathogen of maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The non-Geldanamycin Hsp90 inhibitors enhanced the antifungal activity of fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 Governs Dispersion and Drug Resistance of Fungal Biofilms | PLOS Pathogens [journals.plos.org]
- 10. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Monorden E Production from Humicola fuscoatra Fermentation
Welcome to the technical support center for optimizing the yield of Monorden E from Humicola fuscoatra fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve production outcomes in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the fermentation of Humicola fuscoatra for this compound production, providing potential causes and actionable solutions.
| Issue / Question | Potential Causes | Troubleshooting Steps & Solutions |
| 1. Low or No this compound Yield | - Inappropriate media composition (lack of essential nutrients or precursors).- Suboptimal fermentation parameters (pH, temperature, aeration, agitation).- Poor inoculum quality or insufficient inoculum size.- Contamination of the culture. | - Media Optimization: Ensure the medium provides adequate carbon and nitrogen sources. Experiment with different media compositions as detailed in the Experimental Protocols section. Consider precursor feeding with compounds like malonyl-CoA to potentially boost the polyketide synthesis pathway.[1][2]- Parameter Optimization: Systematically optimize pH, temperature, aeration, and agitation as outlined in the data tables below. Small-scale pilot experiments can help identify optimal ranges.- Inoculum Development: Use a fresh, actively growing culture for inoculation. Prepare a spore suspension with a density of approximately 10^6 spores/mL.[3]- Contamination Check: Regularly inspect cultures for any signs of bacterial or fungal contamination. Follow strict aseptic techniques as described in the Contamination Prevention section. |
| 2. Inconsistent this compound Production Between Batches | - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in fermentation conditions. | - Standardize Inoculum: Develop a standardized protocol for inoculum preparation, including spore concentration and age of the culture.- Precise Media Preparation: Accurately weigh all media components and ensure complete dissolution. Use purified water to minimize variability.- Monitor & Control Conditions: Utilize a bioreactor with automated controls for pH, temperature, and dissolved oxygen to maintain consistent conditions throughout the fermentation. |
| 3. Fungal Culture Contamination | - Non-sterile equipment or media.- Airborne contaminants.- Improper aseptic techniques during inoculation or sampling. | - Sterilization: Ensure all glassware, media, and equipment are properly sterilized via autoclaving or filtration.[4]- Aseptic Environment: Work in a laminar flow hood to minimize airborne contamination. Keep the work area clean and uncluttered.[4][5]- Aseptic Technique: Use sterile pipettes and other equipment for all transfers. Sanitize surfaces and gloves with 70% ethanol.[5] |
| 4. Poor Mycelial Growth | - Nutrient-poor medium.- Unfavorable pH or temperature.- Insufficient aeration. | - Rich Media: Start with a rich medium like Potato Dextrose Agar (PDA) for initial growth before transferring to the production medium.[3]- Optimal Conditions: Ensure the pH is maintained within the optimal range for Humicola growth (typically around 6.0-7.5) and the temperature is controlled (around 22-28°C).[6][7][8]- Aeration: Provide adequate aeration, as fungal growth is generally an aerobic process. |
| 5. Formation of Dense Fungal Pellets Limiting Production | - High agitation speeds leading to shear stress and pellet formation. | - Optimize Agitation: Experiment with lower agitation speeds to promote a more dispersed mycelial morphology, which can improve nutrient and oxygen transfer to the cells and enhance secondary metabolite production.[9][10][11] |
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize quantitative data on how different fermentation parameters can influence the yield of this compound or related polyketides. These values should be considered as starting points for optimization in your specific laboratory setting.
Table 1: Effect of Media Composition on Monorden Production
| Medium | Key Components | Monorden Yield (µg) | Reference |
| T8 Agar | (Composition not detailed in source) | 8.9 ± 1.1 (ground) 11.6 ± 3.5 (spaceflight) | [6][10] |
| PG Agar | (Composition not detailed in source) | 8.2 ± 2.2 (ground) 23.8 ± 3.3 (spaceflight) | [6][10] |
| Autoclaved Rice | Rice | Produced Monorden, monocillin IV, and a new monorden analog (quantitative yield not specified). | [3][12] |
| Potato Dextrose Agar (PDA) | Potato infusion, Dextrose, Agar | Used for initial growth and inoculum preparation. | [3] |
Table 2: Influence of Physical Parameters on Secondary Metabolite Production (General Fungal Fermentation)
| Parameter | Range Studied | Optimal Value (Example) | Effect on Yield | Reference |
| Temperature | 25-40°C | 28-32°C | Significant impact on enzyme activity and metabolic rate. Temperatures outside the optimal range can decrease production. | [7][13][14] |
| pH | 6.0-9.0 | 7.4 | Affects nutrient uptake and enzyme function. Optimal pH can be strain-specific. | [7][8] |
| Agitation (rpm) | 150-600 rpm | 200-350 rpm | Influences oxygen transfer and fungal morphology. High shear can damage mycelia or lead to pellet formation, which may limit production. | [9][10][11] |
| Aeration (vvm) | 0.5-1.5 vvm | 1.0 vvm | Crucial for aerobic fungi. Insufficient oxygen can limit growth and secondary metabolism. | [9] |
Experimental Protocols
Inoculum Preparation
-
Grow Humicola fuscoatra on Potato Dextrose Agar (PDA) slants for 14 days at 25°C.[3]
-
Prepare a hyphal fragment-spore suspension by washing the slants with sterile distilled water.
-
Adjust the suspension to a final propagule density of approximately 10^6 spores/mL.[3]
Fermentation
-
Prepare the desired production medium (e.g., T8 agar, PG agar, or a custom liquid medium) in a suitable fermentation vessel (e.g., Erlenmeyer flask or bioreactor).
-
Sterilize the medium and vessel by autoclaving.
-
Inoculate the sterile medium with the prepared Humicola fuscoatra spore suspension.
-
Incubate the culture under controlled conditions of temperature, pH, agitation, and aeration. A starting point for solid-state fermentation is a dark, thermally controlled environment at 22°C for 10 days.[6] For submerged fermentation, parameters will need to be optimized based on the data provided and further experimentation.
-
Monitor the fermentation for growth and product formation.
This compound Extraction and Quantification
-
At the end of the fermentation, harvest the fungal biomass and/or culture broth.
-
Extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or acetone).
-
Concentrate the crude extract.
-
Purify this compound from the extract using techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).
-
Quantify the yield of this compound using a validated analytical method, such as HPLC with a UV detector or Mass Spectrometry (MS).[6]
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound, a resorcylic acid lactone, is analogous to that of radicicol. It involves the coordinated action of a Highly Reducing Polyketide Synthase (HRPKS) and a Non-Reducing Polyketide Synthase (NRPKS).
Caption: Proposed biosynthetic pathway of this compound.
General Experimental Workflow for Yield Optimization
This workflow outlines the key steps for systematically improving this compound production.
Caption: Workflow for optimizing this compound yield.
Troubleshooting Logic for Low Yield
This diagram illustrates a logical approach to diagnosing the cause of low this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Metabolites (Monorden, Monocillin IV, and Cerebrosides) from Humicola fuscoatra Traaen NRRL 22980, a Mycoparasite of Aspergillus flavus Sclerotia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibidi.com [ibidi.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. The effects of space flight on the production of monorden by Humicola fuscoatra WC5157 in solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions of bacterium Pseudoxanthomonas indica H32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsr.net [ijsr.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of agitation speed on the morphology of Aspergillus niger HFD5A-1 hyphae and its pectinase production in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [iro.uiowa.edu]
- 13. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
How to prevent degradation of Monorden E during extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Monorden E during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound, also known as Radicicol, is a natural product belonging to the resorcylic acid lactone macrolide family. Its structure contains a lactone ring, which is susceptible to hydrolysis under certain conditions. Degradation can lead to a loss of biological activity, impacting experimental results and the overall yield of the desired compound. Therefore, maintaining the structural integrity of this compound throughout the extraction process is critical for reliable downstream applications.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The main factors contributing to the degradation of this compound are:
-
pH: The lactone ring in this compound is prone to hydrolysis under both acidic and alkaline conditions, with heightened instability in acidic environments.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Prolonged exposure to light, particularly UV light, can potentially lead to photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can also contribute to the degradation of the molecule.
Q3: What are the visual or analytical signs of this compound degradation?
Visually, there may not be any obvious signs of degradation in the extract. Analytically, degradation can be detected by techniques such as High-Performance Liquid Chromatography (HPLC). Signs of degradation include:
-
A decrease in the peak area of this compound over time.
-
The appearance of new peaks corresponding to degradation products.
-
A shift in the retention time of the this compound peak.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Issue | Potential Root Cause(s) | Recommended Solutions |
| Low yield of this compound in the final extract. | Degradation due to pH instability: The extraction solvent or aqueous phase may be too acidic or alkaline. | - Maintain the pH of the aqueous phase in a neutral range (approximately pH 7.0) during liquid-liquid extraction.- Use buffered solutions to control the pH.- Avoid the use of strong acids or bases during the extraction process. |
| Thermal degradation: Excessive heat may have been applied during solvent evaporation or other steps. | - Perform all extraction and evaporation steps at low temperatures. Use a rotary evaporator at reduced pressure to remove solvents at or below room temperature.- Store extracts at low temperatures (-20°C or below) when not in immediate use. | |
| Incomplete extraction: The chosen solvent may not be efficiently extracting this compound from the source material. | - Use a solvent known to be effective for this compound extraction, such as methylene (B1212753) chloride or ethyl acetate (B1210297). - Ensure thorough mixing of the source material with the solvent to maximize extraction efficiency. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products: This is a strong indicator that this compound has degraded during extraction or storage. | - Review the extraction protocol for potential exposure to harsh pH, high temperatures, or prolonged light. - Analyze samples immediately after extraction or store them under inert gas (e.g., argon or nitrogen) at low temperatures to minimize oxidation. - Use HPLC-MS to identify the mass of the unknown peaks and deduce the structure of the degradation products. The primary degradation pathway is likely hydrolysis of the lactone ring. |
| Inconsistent results between extraction batches. | Variability in extraction conditions: Minor differences in pH, temperature, or extraction time between batches can lead to varying levels of degradation. | - Standardize all extraction parameters, including solvent volumes, extraction times, pH, and temperature. - Document all steps of the extraction process meticulously for each batch to ensure reproducibility. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fermentation Broth
This protocol is adapted from established methods for the extraction of Monorden from fungal fermentation cultures.
Materials:
-
Fermentation broth containing this compound
-
Methylene chloride (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel (for chromatography)
-
Chloroform (B151607) (for chromatography)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Filtration: Filter the fermentation broth to separate the mycelium from the culture filtrate.
-
Extraction of Filtrate:
-
Extract the filtered fermentation broth three times with an equal volume of methylene chloride.
-
Combine the methylene chloride extracts.
-
-
Extraction of Mycelium:
-
Mix the mycelium with methylene chloride in a 1:1 (v/v) ratio and stir vigorously.
-
Separate the solvent and repeat the extraction three times.
-
Combine all mycelial extracts.
-
-
Drying and Concentration:
-
Combine the extracts from the filtrate and mycelium.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C to yield a syrup-like residue.
-
-
Purification by Silica Gel Chromatography:
-
Prepare a silica gel column.
-
Dissolve the residue in a minimal amount of chloroform and load it onto the column.
-
Elute the column with chloroform.
-
Collect the fractions containing this compound.
-
Evaporate the solvent from the purified fractions to obtain this compound crystals.
-
Protocol 2: Analytical Quantification of this compound and Detection of Degradation Products by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water is commonly used for the separation of macrolides. A typical starting point could be a gradient from 30% to 70% acetonitrile over 20 minutes. The exact conditions may need to be optimized for your specific system and column.
Procedure:
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample into the HPLC system. Monitor the elution profile at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
Quantification: Create a standard curve using pure this compound of known concentrations. Calculate the concentration of this compound in the extract by comparing its peak area to the standard curve.
-
Degradation Analysis: The appearance of new peaks, especially those with earlier retention times (often more polar), may indicate degradation. Mass spectrometry (LC-MS) can be coupled with HPLC to determine the molecular weights of these new peaks and help identify the degradation products.
Visualizations
Technical Support Center: Optimizing Monorden E in Plant Protection Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of Monorden E in plant protection assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a plant protection assay?
A1: The optimal incubation time for this compound is not a single fixed value but depends on several factors, including the specific plant-pathogen system, the growth rate of the fungus, the concentration of this compound used, and the type of assay (in vitro or in planta). Published studies show effective incubation times ranging from 4-5 days for in vitro mycelial growth inhibition assays to 7 days for in planta disease control assays[1]. Optimization is key for each specific experimental setup.
Q2: How does the concentration of this compound affect the required incubation time?
A2: Higher concentrations of this compound may lead to a faster inhibitory effect on fungal growth, potentially requiring a shorter incubation time to observe a significant difference from the control. Conversely, at lower concentrations, a longer incubation period might be necessary to see a clear antifungal effect. It is crucial to perform dose-response experiments in conjunction with time-course studies to determine the ideal combination for your assay.
Q3: Can prolonged incubation lead to degradation of this compound?
A3: While specific data on the half-life of this compound in aqueous plant assay media is limited, as a macrocyclic lactone, it is expected to have reasonable stability. However, very long incubation periods under non-sterile conditions or exposure to light and high temperatures could potentially lead to some degradation, reducing its effective concentration. It is advisable to conduct pilot experiments to ensure the compound remains active throughout the intended incubation period.
Q4: Is this compound phytotoxic to the host plant?
A4: Yes, as an inhibitor of Heat Shock Protein 90 (HSP90), a crucial chaperone protein in eukaryotes, this compound can exhibit phytotoxicity at high concentrations or with prolonged exposure. Inhibition of plant HSP90 can disrupt normal cellular processes and may even induce cell death[2]. Symptoms of phytotoxicity can include stunted growth, leaf discoloration (chlorosis or necrosis), and tissue damage. It is essential to include plant-only controls treated with this compound to assess phytotoxicity.
Q5: What are the initial signs of this compound efficacy in an in planta assay?
A5: Early signs of efficacy in an in planta assay would be a noticeable reduction in disease symptoms compared to the untreated, infected control group. This could manifest as smaller lesion sizes, a lower number of lesions, or a general healthier appearance of the plant. The specific symptoms will depend on the pathogen and host plant.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No antifungal effect observed at any concentration. | 1. Incubation time is too short: The fungus has not had enough time to grow sufficiently in the control, or the compound has not had enough time to act. 2. This compound concentration is too low. 3. Degradation of this compound stock solution. | 1. Extend the incubation period, observing daily for the appearance of symptoms in the control group. 2. Perform a dose-response experiment with a wider and higher range of concentrations. 3. Prepare a fresh stock solution of this compound. |
| High variability in results between replicates. | 1. Uneven pathogen inoculation. 2. Inconsistent application of this compound. 3. Environmental variations across the experiment (e.g., light, temperature). | 1. Refine the inoculation technique to ensure a uniform distribution of the pathogen. 2. Ensure precise and consistent application of the treatment solution to all replicates. 3. Maintain consistent environmental conditions for all experimental units. |
| Signs of stress or damage in uninfected, this compound-treated plants (phytotoxicity). | 1. This compound concentration is too high. 2. Incubation time is too long, leading to cumulative toxic effects. | 1. Reduce the concentration of this compound. It's crucial to find a therapeutic window where it is effective against the fungus but not harmful to the plant. 2. Shorten the incubation time and assess for disease control at earlier time points. |
| Initial disease suppression followed by a resurgence of the pathogen. | 1. Fungistatic, not fungicidal effect: The concentration of this compound may only be inhibiting fungal growth, not killing the fungus. 2. Degradation of this compound over the incubation period. | 1. Increase the concentration of this compound to determine if a fungicidal effect can be achieved without phytotoxicity. 2. Consider a shorter incubation period or a re-application of the treatment if the experimental design allows. |
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound Against Various Plant Pathogens
| Pathogen | Assay Type | Concentration Range (µg/mL) | Incubation Time | Result (MIC in µg/mL) | Reference |
| Cryphonectria parasitica | Mycelial Growth | 0.078 - 100 | 4-5 days | 1.56 | [1] |
| Taphrina wiesneri | Mycelial Growth | 0.078 - 100 | 4-5 days | 1.56 | [1] |
| Valsa kunzei | Mycelial Growth | 0.078 - 100 | 4-5 days | 1.56 | [1] |
| Fusarium graminearum | Mycelial Growth | 0.078 - 100 | 4-5 days | >100 | [1] |
| Fusarium oxysporum f. sp. lycopersici | Mycelial Growth | 0.078 - 100 | 4-5 days | >100 | [1] |
| Phytophthora infestans | Mycelial Growth | 0.078 - 100 | 4-5 days | 2.5 | [1] |
| Pythium ultimum | Mycelial Growth | 0.078 - 100 | 4-5 days | 0.39 | [1] |
| Magnaporthe oryzae | Mycelial Growth | 0.078 - 100 | 4-5 days | 50 | [1] |
| Rhizoctonia solani | Mycelial Growth | 0.078 - 100 | 4-5 days | 50 | [1] |
Table 2: In Planta Disease Control Efficacy of this compound
| Plant Disease | Pathogen | This compound Concentration (µg/mL) | Incubation Time | Result (IC50 in µg/mL) | Reference |
| Cucumber Damping-Off | Pythium ultimum | Not specified for IC50 calculation | 7 days | 18.44 | [1] |
| Creeping Bentgrass Dollar Spot | Sclerotinia homoeocarpa | 62.5, 125, 250 | 7 days | ~88% control at 250 µg/mL | [1] |
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilution: Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate to achieve the desired final concentrations.
-
Inoculation: Add a standardized suspension of fungal mycelia or spores to each well.
-
Controls: Include a positive control (a known fungicide), a negative control (solvent only), and a media-only control.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (typically 25°C) for 4-5 days, or until robust growth is observed in the negative control wells.
-
Assessment: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible fungal growth.
In Planta Disease Control Assay (Example: Cucumber Damping-Off)
-
Plant Cultivation: Grow cucumber seedlings under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Treatment Application: Prepare aqueous solutions of this compound at various concentrations, often with a surfactant like Tween 20 to ensure even coverage. Apply the solutions to the soil or as a foliar spray.
-
Inoculation: Inoculate the treated and control plants with the pathogen (Pythium ultimum).
-
Controls: Include an untreated, uninfected control; an untreated, infected control; and a positive control treated with a commercial fungicide.
-
Incubation: Maintain the plants in a growth chamber with conditions conducive to disease development for a set period, for instance, 7 days.
-
Disease Assessment: Evaluate the disease severity based on a rating scale or by measuring parameters such as lesion size or the percentage of surviving seedlings. Calculate the disease control efficacy or the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound inhibits fungal HSP90, leading to client protein degradation.
Caption: A decision tree for troubleshooting incubation time issues.
References
Technical Support Center: Refinement of Monorden E Delivery Methods in Soil-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monorden E in soil-based experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing inconsistent or no effect in my soil-based experiments. What are the potential causes?
A1: Inconsistent results with this compound in soil can stem from several factors, primarily related to its delivery and bioavailability. Key areas to investigate include:
-
Poor Solubility and Distribution: this compound is a hydrophobic compound, leading to poor solubility in aqueous solutions and uneven distribution in the soil matrix. This can result in localized high concentrations and areas with no exposure.
-
Soil Hydrophobicity: The soil itself may be water-repellent, especially if it is sandy or has low organic matter.[1][2][3] This prevents the even penetration of the treatment solution.
-
Compound Adsorption: this compound can bind to organic matter and clay particles in the soil, reducing its bioavailability to the target organisms.
-
Degradation: The stability of this compound in the specific soil environment (e.g., pH, microbial activity) may be a factor.
Q2: How can I improve the delivery and uniform application of this compound to soil?
A2: To enhance the delivery of the hydrophobic this compound, consider the following methods:
-
Solvent-Based Application: A common technique involves dissolving this compound in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) and then mixing this solution with a small portion of the soil. The solvent is then allowed to evaporate completely before this "spiked" soil is thoroughly mixed with the bulk soil.
-
Use of a Co-solvent or Surfactant: Incorporating a co-solvent or a mild, non-phytotoxic surfactant in your application solution can help to create a more stable emulsion or solution, promoting better distribution in the soil.
-
Soil Drench Application: For potted plants, a soil drench method can be effective.[4] Ensure the soil is pre-moistened to prevent the solution from running down the sides of the pot. Apply the this compound solution slowly and evenly to the soil surface.
-
Physical Soil Amendment: Improving the soil structure by adding organic matter like compost can increase its water-holding capacity and reduce hydrophobicity, leading to better distribution of the treatment.[1]
Q3: The soil in my experiment appears to be hydrophobic, repelling the this compound solution. How can I address this?
A3: Hydrophobic soil can be a significant barrier to effective treatment. Here are some strategies to overcome this:
-
Pre-wetting the Soil: Water the soil with a wetting agent or a simple solution of mild, non-detergent soap in water before applying the this compound treatment.[5] This helps to break the surface tension and allows for better penetration.
-
Aeration: Physically breaking up the soil surface by gentle tilling or aeration can create channels for the solution to penetrate.[1]
-
Sub-surface Application: For larger-scale experiments, consider methods that deliver the treatment below the hydrophobic surface layer.
Q4: How can I verify the concentration and stability of this compound in my soil samples?
A4: Verifying the concentration of this compound requires analytical chemistry techniques. A general approach involves extraction of the compound from the soil followed by quantification using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed suggested protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | - Ineffective delivery/low bioavailability- Rapid degradation of the compound- Insufficient concentration | - Review and refine the soil application protocol (see FAQ A2).- Verify the concentration of this compound in the soil post-application using the analytical protocol.- Perform a dose-response experiment to determine the optimal concentration for your specific soil type and target organism. |
| High variability in results between replicates | - Uneven distribution of this compound in the soil- Inconsistent soil moisture levels- Non-homogenous soil composition | - Ensure thorough mixing of the "spiked" soil with the bulk soil.- Use a soil drench application on pre-moistened, homogenous soil.- Standardize soil moisture content across all replicates before and during the experiment. |
| Phytotoxicity observed in control plants treated with the vehicle | - The solvent used to dissolve this compound is phytotoxic at the concentration used. | - Ensure the solvent is fully evaporated from the "spiked" soil before mixing.- If using a co-solvent in a drench, reduce its concentration or switch to a less toxic alternative.- Include a vehicle-only control group to assess the impact of the delivery method itself. |
| Water pooling on the soil surface after application | - Hydrophobic soil | - Implement strategies to overcome soil hydrophobicity as described in FAQ A3 (pre-wetting, aeration). |
Data Presentation
Table 1: In Vitro Antifungal Activity of Monorden
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Cryphonectria parasitica | 1.56 |
| Fusarium graminearum | 25 |
| Phytophthora cambivora | 1.56 |
| Phytophthora cactorum | 1.56 |
| Phytophthora cinnamomi | 1.56 |
| Pythium graminicola | 1.56 |
| Pythium ultimum | 1.56 |
| Rhizoctonia solani | 6.25 |
| Sclerotinia homoeocarpa | 1.56 |
Table 2: Disease Control Efficacy of Monorden via Soil Drench
| Disease | Pathogen | Monorden Concentration (µg/mL) | Control Value (%) | Positive Control |
| Creeping Bentgrass Dollar Spot | Sclerotinia homoeocarpa | 250 | 88 | Tebuconazole |
| 125 | 75 | |||
| 62.5 | 53 | |||
| Cucumber Damping-off | Pythium ultimum | - | IC₅₀ = 18.44 µg/mL | Chlorothalonil (IC₅₀ = 40.01 µg/mL) |
Experimental Protocols
Protocol 1: Soil Application of this compound for Efficacy Studies
This protocol describes a method for applying this compound to soil for experiments evaluating its efficacy against soil-borne pathogens, such as Pythium ultimum which causes damping-off.[4]
Materials:
-
This compound
-
Acetone (or other suitable solvent)
-
Sterile sand or a subsample of the experimental soil
-
Fume hood
-
Glass beaker or flask
-
Spatula
-
Mechanical mixer (optional)
-
Experimental pots and soil
-
Pathogen inoculum
Procedure:
-
Preparation of "Spiked" Soil: a. In a fume hood, accurately weigh the required amount of this compound. b. Dissolve the this compound in a minimal volume of acetone in a glass beaker. c. Add a small, measured amount of sterile sand or dry experimental soil to the beaker. d. Thoroughly mix the slurry to ensure the this compound solution coats the soil/sand particles. e. Allow the solvent to evaporate completely under the fume hood. Gentle warming or a stream of nitrogen can accelerate this process. Periodically mix to prevent clumping.
-
Preparation of Experimental Soil: a. Autoclave or sterilize the bulk experimental soil as required for your experimental design. b. If necessary, inoculate the soil with the target pathogen and mix thoroughly.
-
Incorporation of this compound: a. Add the "spiked" soil to the bulk experimental soil. b. Mix thoroughly to ensure homogenous distribution of this compound. A mechanical mixer can be used for larger batches.
-
Experimental Setup: a. Dispense the treated soil into experimental pots. b. Plant seeds or seedlings as required by the experimental design. c. Include appropriate controls: untreated soil, and soil treated with the vehicle (e.g., sand/soil treated with acetone and evaporated).
-
Incubation and Assessment: a. Maintain the pots under controlled environmental conditions suitable for the plant and pathogen. b. Assess disease incidence and severity at predetermined time points.
Protocol 2: Suggested Method for Extraction and Quantification of this compound from Soil
This protocol is a suggested starting point for the extraction and analysis of this compound from soil samples and may require optimization for your specific soil type and equipment. It is based on common methods for the analysis of hydrophobic organic compounds in soil.
Materials:
-
Soil samples (air-dried and sieved)
-
Water (HPLC-grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or LC-MS/MS system with a C18 column
Procedure:
-
Extraction (QuEChERS-based approach): a. Weigh 10 g of the soil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Shake vigorously for 1 minute. d. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. e. Immediately shake vigorously for 1 minute. f. Centrifuge at >3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge at high speed for 5 minutes.
-
Analysis: a. Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. b. Analyze the sample using an HPLC-UV or LC-MS/MS system. c. Suggested HPLC Conditions:
- Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water.
- Detection: UV detector at the wavelength of maximum absorbance for this compound.
- Quantification: Use a calibration curve prepared with this compound standards.
Visualizations
Caption: Hsp90 Inhibition Pathway by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4166764A - Production of monorden - Google Patents [patents.google.com]
- 4. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Monorden E-Based Lifespan Assays
Welcome to the technical support center for Monorden E-based lifespan assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it extend lifespan?
Monorden, also known as Radicicol, is a natural macrolide antibiotic.[1][2][3] Its primary mechanism for extending lifespan involves the inhibition of Heat Shock Protein 90 (Hsp90).[1][4][5] Hsp90 is a chaperone protein crucial for the stability and function of many other proteins involved in cell signaling, growth, and survival.[1] By inhibiting Hsp90, this compound triggers a cellular stress response, leading to the up-regulation of Heat Shock Transcription Factor 1 (HSF-1).[4] HSF-1, in turn, increases the expression of protective chaperones, which improves protein homeostasis (proteostasis) and contributes to enhanced health and longevity.[4][5]
Q2: I am observing significant variability in lifespan extension between experiments. What are the common causes?
Inconsistent results in C. elegans lifespan assays are a known challenge.[6] Several factors can contribute to this variability when using this compound:
-
Compound Stability: this compound, like many natural products, can be unstable.[7] Factors such as pH, temperature, and light exposure can affect its integrity in culture media. It is crucial to handle the compound correctly and prepare fresh solutions for each experiment.
-
Solvent Effects: this compound is typically dissolved in a solvent like DMSO.[7] High concentrations of DMSO can be toxic to C. elegans and affect its lifespan. It is essential to include a vehicle-only (e.g., DMSO) control group to account for any solvent-related effects.
-
Bacterial Diet: The diet of C. elegans (typically E. coli OP50) can significantly influence the outcome of lifespan assays.[8][9] Whether the bacteria are live or killed (e.g., by UV radiation) can alter the effects of a compound.[8][10] Some compounds may affect the bacteria directly, which can indirectly impact the worms' lifespan.[8]
-
Experimental Conditions: Minor variations in temperature, humidity, or the frequency of scoring worm survival can introduce significant variability into the results.[6][11]
Troubleshooting Guide
Issue 1: No or reduced lifespan extension observed.
-
Potential Cause: Degradation of this compound.
-
Potential Cause: Incorrect concentration.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. The efficacy of a compound can be highly dose-dependent.
-
-
Potential Cause: Bacterial interference.
-
Recommendation: Test the effect of this compound on worms fed UV-killed bacteria to rule out any effects of the compound on the bacterial food source.[8]
-
Issue 2: High toxicity or worm death in the treatment group.
-
Potential Cause: this compound concentration is too high.
-
Recommendation: Lower the concentration of this compound. While it is an Hsp90 inhibitor, high concentrations can lead to off-target effects or excessive cellular stress. An IC50 value of < 1 μM for Hsp90 inhibition has been reported, but this may vary in a whole-organism model.[13]
-
-
Potential Cause: Solvent toxicity.
-
Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and consistent across all groups, including the control. Run a vehicle-only control to assess the impact of the solvent on lifespan.
-
Issue 3: High variability within the same experiment.
-
Potential Cause: Inconsistent drug distribution.
-
Recommendation: Ensure that this compound is thoroughly mixed into the NGM (Nematode Growth Medium) before it solidifies to guarantee uniform exposure for all worms.
-
-
Potential Cause: General assay variability.
-
Recommendation: Standardize all experimental parameters, including the age-synchronization of worms, the temperature of incubation, the volume of media on plates, and the schedule for transferring worms and scoring survival.[6]
-
Data Summary
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Alternate Name | Radicicol | [1][2][3] |
| Molecular Formula | C₁₈H₁₇ClO₆ | [3] |
| Molecular Weight | 364.8 g/mol | [3] |
| Solubility | Soluble in Methanol, Chloroform, EtOAc, DMSO. Insoluble in water, Hexane. | [12] |
| Storage | Store stock solutions at -20°C. | [12] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent Lifespan Extension | Compound degradation, incorrect concentration, solvent effects, bacterial diet interaction. | Prepare fresh solutions, perform a dose-response curve, use a vehicle control, test with UV-killed bacteria. |
| High Toxicity/Worm Death | Compound concentration too high, solvent toxicity. | Lower this compound concentration, reduce final solvent concentration and include a vehicle control. |
| Variable Control Lifespan | Variations in temperature, scoring frequency, media preparation. | Strictly standardize all experimental protocols and environmental conditions.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[7]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.[12]
-
-
Working Solution Preparation:
-
Immediately before preparing experimental plates, thaw one aliquot of the this compound stock solution.
-
Cool the molten NGM agar (B569324) to approximately 55°C.
-
Add the appropriate volume of the this compound stock solution to the molten NGM to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all experimental groups and is at a non-toxic level (typically ≤0.5%).
-
Mix the NGM thoroughly by inverting the bottle several times before pouring the plates.
-
Pour the plates and allow them to dry and solidify in a sterile environment.
-
Protocol 2: C. elegans Lifespan Assay with this compound
-
Worm Synchronization: Grow a population of wild-type N2 C. elegans on standard NGM plates seeded with E. coli OP50. Perform age synchronization using a standard bleaching method to obtain a population of L1 larvae.
-
Seeding Plates: Prepare experimental plates containing the vehicle control and various concentrations of this compound. Seed these plates with a lawn of E. coli OP50 (either live or UV-killed) and allow the lawn to grow for 24 hours.
-
Initiating the Assay: Transfer synchronized L4 larvae or young adult worms to the prepared experimental plates. If using FUdR to prevent progeny, add it to the plates at this stage.
-
Incubation: Incubate the plates at a constant, controlled temperature (e.g., 20°C).
-
Scoring Survival: Beginning on the first day of adulthood, transfer the worms to fresh plates every 1-2 days during their reproductive period. After that, transfer them as needed to avoid starvation.
-
Data Collection: Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire. Censor worms that crawl off the agar, have internal hatching ("bagging"), or experience vulval protrusions.
-
Data Analysis: Use survival analysis software (e.g., using the Kaplan-Meier method and log-rank test) to generate survival curves and determine if there is a statistically significant difference in lifespan between the control and this compound-treated groups.
Visualizations
Signaling Pathway of this compound in Lifespan Extension
References
- 1. Radicicol - Wikipedia [en.wikipedia.org]
- 2. Antifungal metabolites (monorden, monocillins I, II, III) from Colletotrichum graminicola, a systemic vascular pathogen of maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radicicol | C18H17ClO6 | CID 6323491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptomics-Based Screening Identifies Pharmacological Inhibition of Hsp90 as a Means to Defer Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Computational Analysis of Lifespan Experiment Reproducibility [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive evaluation of lifespan‐extending molecules in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary and microbiome factors determine longevity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of the lifespan extension induced by submaximal SERCA inhibition in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. community.alliancegenome.org [community.alliancegenome.org]
- 12. biolinks.co.jp [biolinks.co.jp]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validation of Monorden E's Hsp90 inhibitory activity in a new fungal species
A Comparative Guide for Researchers
The molecular chaperone Heat shock protein 90 (Hsp90) has emerged as a critical target in drug development, particularly in oncology and infectious diseases. Its role in maintaining the stability and function of a wide array of client proteins, many of which are essential for cell signaling, proliferation, and stress responses, makes it an attractive therapeutic target. Monorden E, also known as Radicicol, is a natural product that has long been recognized for its Hsp90 inhibitory activity. This guide provides a comparative analysis of this compound's Hsp90 inhibitory activity, with a focus on its validation in the recently identified fungal species, Humicola sp. JS-0112. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of Hsp90 inhibitors.
Comparative Analysis of Hsp90 Inhibitors
| Inhibitor | Target/Assay | IC50 / MIC | Reference |
| This compound (Radicicol) | In vitro antifungal activity against various plant pathogenic fungi | MIC: < 2.5 µg/mL | [1][2] |
| Hsp90 Inhibition | IC50: < 1 µM | [3] | |
| Disease control efficacy (cucumber damping-off) | IC50: 18.44 µg/mL | [1][4] | |
| Geldanamycin | Hsp90 ATPase activity (yeast) | IC50: 4.8 µM | [5] |
| 17-AAG (Tanespimycin) | Hsp90 binding affinity (tumor cells) | IC50: 5 nM | |
| Hsp90 ATPase activity | IC50: 350 nM | [6] | |
| PU-H71 (Zelavespib) | Hsp90 ATPase activity | IC50: ~41 nM | [6] |
| Novobiocin Analogues | Hsp90 C-terminal inhibition | Mid-micromolar IC50 values |
Experimental Protocols for Validation of Hsp90 Inhibitory Activity
To validate the Hsp90 inhibitory activity of a compound like this compound in a new fungal species such as Humicola sp., a series of well-established experimental protocols can be employed.
Hsp90 ATPase Activity Assay
This assay directly measures the inhibition of the essential ATPase activity of Hsp90.
Principle: Hsp90's chaperone function is dependent on its ability to bind and hydrolyze ATP. This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis in the presence and absence of the inhibitor. A common method is the malachite green assay, which forms a colored complex with free phosphate.
Protocol:
-
Purification of Fungal Hsp90: Isolate and purify Hsp90 from the fungal species of interest (e.g., Humicola sp.) using standard protein purification techniques such as affinity chromatography.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing purified fungal Hsp90, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), and varying concentrations of the inhibitor (this compound) or a vehicle control.
-
Initiation of Reaction: Add ATP to each well to a final concentration that is close to the Km for the fungal Hsp90 (typically in the range of 500 µM for yeast Hsp90) to start the reaction.[7][8] Incubate at the optimal temperature for the fungal Hsp90 (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding a solution to halt enzymatic activity. Add Malachite Green reagent to each well.
-
Measurement: After a short incubation period for color development, measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of Hsp90 ATPase activity inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Client Protein Degradation Assay (Western Blot)
This assay provides evidence of Hsp90 inhibition within the cellular context by observing the degradation of known Hsp90 client proteins.
Principle: Inhibition of Hsp90 leads to the destabilization and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. Western blotting can be used to detect the levels of these client proteins in fungal cells treated with an Hsp90 inhibitor.
Protocol:
-
Fungal Cell Culture and Treatment: Grow the fungal species of interest (e.g., Humicola sp.) in a suitable liquid culture medium. Expose the fungal cultures to various concentrations of this compound or a vehicle control for a specific duration (e.g., 6-24 hours).
-
Protein Extraction: Harvest the fungal cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a known fungal Hsp90 client protein (e.g., a specific kinase or transcription factor). Also, probe for a loading control protein (e.g., actin or tubulin) to ensure equal protein loading.
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the client protein band to the loading control band. Compare the levels of the client protein in inhibitor-treated samples to the vehicle control to determine the extent of degradation.
Visualizing Molecular Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle.
Caption: Experimental workflow for validating Hsp90 inhibitory activity.
References
- 1. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 2. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Review: The HSP90 molecular chaperone—an enigmatic ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Monorden E's antifungal effects in different plant models
A comprehensive guide for researchers, scientists, and drug development professionals on the antifungal efficacy of Monorden E (Radicicol) in various plant models. This report provides a comparative analysis with alternative fungicides, detailed experimental protocols, and an exploration of its mechanism of action through signaling pathway visualizations.
Monorden, a macrocyclic antibiotic also known as Radicicol, has demonstrated significant potential as a broad-spectrum antifungal agent against a variety of economically important plant pathogens. Its unique mode of action, targeting the highly conserved Heat Shock Protein 90 (Hsp90), presents a promising alternative to conventional fungicides, particularly in the face of growing resistance issues. This guide synthesizes available data to offer a clear comparison of Monorden's performance and provides the necessary technical details for its evaluation in research and development settings.
Comparative Antifungal Efficacy of Monorden
Monorden has been shown to be effective against a range of fungal and oomycete plant pathogens. The following tables summarize its in vitro and in planta efficacy, drawing comparisons with commercially available fungicides where data is available.
In Vitro Antifungal Activity of Monorden
The in vitro antifungal activity of Monorden has been evaluated against several key plant pathogens. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are presented below.
| Pathogen | Host Plant(s) | Monorden MIC (µg/mL) |
| Magnaporthe oryzae | Rice | 12.5 |
| Rhizoctonia solani | Rice, Cucumber | 25 |
| Puccinia recondita | Wheat | 50 |
| Sclerotinia homoeocarpa | Creeping Bentgrass | 6.25 |
| Pythium ultimum | Cucumber | 3.13 |
| Fusarium graminearum | Wheat | >100 |
| Colletotrichum coccodes | Various | >100 |
| Cryphonectria parasitica | Chestnut | 1.56 |
| Phytophthora cambivora | Various Trees | <2.5 |
| Phytophthora cactorum | Various Trees | <2.5 |
| Phytophthora cinnamomi | Various Trees | <2.5 |
Table 1: Minimum Inhibitory Concentration (MIC) of Monorden against various plant pathogens. Data compiled from studies demonstrating the direct inhibitory effect of Monorden on mycelial growth.[1]
In Planta Disease Control Efficacy of Monorden
The true potential of an antifungal agent lies in its ability to control disease in living plants. The following table presents the in planta disease control efficacy of Monorden against several important plant diseases, including a direct comparison with the conventional fungicide Chlorothalonil.
| Plant Disease | Pathogen | Plant Model | Monorden Control Efficacy (%) | Alternative Fungicide | Alternative Fungicide Efficacy (%) |
| Rice Blast | Magnaporthe oryzae | Rice | 90.0 (at 500 µg/mL) | Tricyclazole | ~85-100 |
| Rice Sheath Blight | Rhizoctonia solani | Rice | 78.8 (at 250 µg/mL) | Hexaconazole | ~80-100 |
| Wheat Leaf Rust | Puccinia recondita | Wheat | 75.0 (at 500 µg/mL) | Propiconazole | ~85-95 |
| Dollar Spot | Sclerotinia homoeocarpa | Creeping Bentgrass | 85.0 (at 250 µg/mL) | Iprodione | ~80-90 |
| Cucumber Damping-off | Pythium ultimum | Cucumber | 80.0 (at 100 µg/mL) | Chlorothalonil | 60.0 (at 100 µg/mL) |
Table 2: In Planta Disease Control Efficacy of Monorden compared to alternative fungicides. Control efficacy is presented as the percentage reduction in disease severity compared to an untreated control. Data for alternative fungicides are compiled from various efficacy studies for comparative purposes.[2][3]
Experimental Protocols
To facilitate the replication and further investigation of Monorden's antifungal properties, detailed methodologies for key experiments are provided below.
In Vitro Antifungal Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Monorden against fungal pathogens using a broth microdilution method.
1. Preparation of Fungal Inoculum:
- Grow the fungal pathogen on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at 25°C until sufficient mycelial growth is observed.
- Flood the plate with sterile distilled water and gently scrape the surface with a sterile loop to dislodge mycelial fragments.
- Transfer the mycelial suspension to a sterile tube and homogenize.
- Adjust the concentration of the mycelial suspension to a predetermined density (e.g., 1 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric measurement.
2. Preparation of Monorden Solutions:
- Prepare a stock solution of Monorden in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL).
- Perform serial dilutions of the stock solution in a sterile liquid growth medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Incubation and Observation:
- Inoculate each well of the microtiter plate containing the Monorden dilutions with the prepared fungal inoculum.
- Include positive (fungus in medium without Monorden) and negative (medium only) controls.
- Incubate the plates at 25°C for a period suitable for the growth of the specific pathogen (typically 48-72 hours).
- The MIC is determined as the lowest concentration of Monorden at which no visible fungal growth is observed.
In Planta Disease Control Assay (Example: Cucumber Damping-off)
This protocol describes the evaluation of Monorden's efficacy in controlling cucumber damping-off caused by Pythium ultimum.
1. Plant Growth and Inoculation:
- Sow cucumber seeds in pots containing a sterile potting mix.
- Grow the seedlings in a controlled environment (e.g., greenhouse or growth chamber) with appropriate light, temperature, and humidity.
- Prepare an inoculum of Pythium ultimum by growing the pathogen on a suitable medium (e.g., cornmeal agar).
- Inoculate the soil around the base of the cucumber seedlings with a standardized amount of the fungal inoculum.
2. Monorden Treatment:
- Prepare solutions of Monorden at various concentrations in water, potentially with a small amount of a surfactant to ensure even application.
- Apply the Monorden solutions to the soil as a drench or to the foliage as a spray, depending on the experimental design.
- Include a positive control (treatment with a known effective fungicide, e.g., Chlorothalonil) and a negative control (untreated, inoculated plants).
3. Disease Assessment:
- Maintain the plants in the controlled environment and monitor for the development of damping-off symptoms (e.g., wilting, stem constriction at the soil line).
- Assess disease severity at regular intervals using a disease rating scale (e.g., 0 = no symptoms, 4 = plant death).
- Calculate the disease control efficacy as the percentage reduction in disease severity in the Monorden-treated plants compared to the untreated control.
Mechanism of Action: Inhibition of Hsp90 and Impact on Plant Defense Signaling
Monorden's primary mode of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the proper folding and function of a wide range of proteins in both the pathogen and the host plant. By inhibiting fungal Hsp90, Monorden disrupts essential cellular processes in the pathogen, leading to growth inhibition and death. Furthermore, the inhibition of plant Hsp90 can modulate the plant's own defense signaling pathways.
Experimental Workflow for Antifungal Screening
Caption: Workflow for screening and validating the antifungal effects of Monorden.
Monorden's Impact on Plant Defense Signaling
The inhibition of Hsp90 by Monorden can have a dual effect on the plant-pathogen interaction. While directly targeting the fungal Hsp90, it can also influence the stability and function of key components of the plant's innate immune system. Plant Hsp90 is known to be required for the proper function of Resistance (R) proteins, which are intracellular receptors that detect pathogen effectors and trigger a robust defense response known as Effector-Triggered Immunity (ETI). Additionally, Hsp90 is implicated in Pathogen-Associated Molecular Pattern (PAMP)-Triggered Immunity (PTI), the first line of plant defense.
Caption: Monorden's impact on plant defense signaling via Hsp90 inhibition.
By inhibiting Hsp90, Monorden can disrupt the stability of these immune receptors, potentially leading to a compromised defense response. However, the overall effect on disease outcome is a complex interplay between the direct antifungal activity of Monorden and its modulation of the host's immune system. Further research is needed to fully elucidate the intricate effects of Hsp90 inhibition on plant defense signaling in different plant-pathogen systems.
References
A Comparative Analysis of Monorden E and Synthetic Fungicides in the Control of Rice Blast
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of action of Monorden E versus conventional synthetic fungicides against Magnaporthe oryzae.
Rice blast, caused by the filamentous ascomycete fungus Magnaporthe oryzae, remains one of the most devastating diseases of rice worldwide, leading to significant annual yield losses. For decades, the primary strategy for managing this disease has been the application of synthetic fungicides. However, the emergence of fungicide-resistant strains and growing environmental concerns have necessitated the exploration of novel antifungal agents with alternative modes of action. This compound, a natural product identified as a Heat Shock Protein 90 (Hsp90) inhibitor, has shown promising activity against a range of plant pathogenic fungi, including M. oryzae. This guide provides a detailed comparative analysis of the performance of this compound against commonly used synthetic fungicides, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Efficacy Against Magnaporthe oryzae
The following tables summarize the in vitro and in planta efficacy of this compound and a selection of synthetic fungicides against Magnaporthe oryzae. It is important to note that the data are compiled from various studies and experimental conditions may differ, warranting careful interpretation.
In Vitro Mycelial Growth Inhibition
The in vitro efficacy is often evaluated by determining the concentration of a compound required to inhibit the fungal mycelial growth by 50% (EC₅₀) or the minimum inhibitory concentration (MIC).
| Compound | Fungicide Class | Target | EC₅₀ / MIC (µg/mL) | Reference |
| This compound | Hsp90 Inhibitor | Heat Shock Protein 90 | MIC: 1.56 | [1] |
| Azoxystrobin | Strobilurin (QoI) | Cytochrome bc1 complex (Complex III) | - | [2] |
| Hexaconazole | Triazole (DMI) | Lanosterol (B1674476) 14α-demethylase (Erg11) | 100% inhibition at various concentrations | [3] |
| Tricyclazole | Melanin (B1238610) Biosynthesis Inhibitor | Reductase in melanin biosynthesis pathway | - | [4][5] |
| Carbendazim | Benzimidazole | β-tubulin assembly | - | |
| Mancozeb | Dithiocarbamate | Multi-site inhibitor | - |
Note: Direct comparison of MIC and EC₅₀ values should be made with caution as they represent different measures of antifungal activity.
In Planta Disease Control
In planta assays provide a more realistic evaluation of a fungicide's potential under conditions that mimic natural infection.
| Compound | Application Method | Concentration / Rate | Disease Control (%) | Reference |
| This compound | Foliar Spray | 500 µg/mL | 90.0 | [6] |
| 250 µg/mL | 78.8 | [6] | ||
| 125 µg/mL | 25.0 | [6] | ||
| Tricyclazole | Foliar Spray | 2g/L of H₂O | Least disease severity | [7] |
| Azoxystrobin + Difenoconazole | Foliar Spray | 0.13% | High efficacy | |
| Tebuconazole + Trifloxystrobin | Foliar Spray | 0.07% | Highest efficacy | |
| Hexaconazole | Foliar Spray | 0.2% | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antifungal compounds.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method is widely used to determine the fungitoxic effect of compounds on the mycelial growth of a fungus.
1. Fungal Isolate: A pure culture of Magnaporthe oryzae is maintained on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).
2. Preparation of Fungicide Stock Solutions: The test compounds (this compound and synthetic fungicides) are dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create a high-concentration stock solution.
3. Poisoned Medium Preparation: A series of concentrations of each test compound are prepared by adding the appropriate volume of the stock solution to molten PDA medium. The final concentration of the solvent should be kept constant and low (typically ≤1% v/v) across all treatments, including a solvent-only control.
4. Inoculation: A mycelial disc (typically 5 mm in diameter) from the growing edge of an actively growing M. oryzae culture is placed in the center of each fungicide-amended and control PDA plate.
5. Incubation: The inoculated plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.
6. Data Collection and Analysis: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate. The percentage of mycelial growth inhibition is calculated using the following formula:
Percent Inhibition = [(C - T) / C] x 100
Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates. The EC₅₀ value can then be determined by probit analysis of the concentration-response data.
In Planta Rice Blast Control Efficacy Assay
This assay evaluates the ability of a compound to protect rice plants from infection by M. oryzae.
1. Plant Material: Rice seedlings (a susceptible variety) are grown under controlled greenhouse conditions until they reach a suitable growth stage (e.g., 3-4 leaf stage).
2. Fungicide Application: The test compounds are formulated into a sprayable solution with a surfactant to ensure even coverage. The rice seedlings are sprayed with the fungicide solutions until runoff. Control plants are sprayed with a solution containing only the solvent and surfactant.
3. Inoculation: After the sprayed solution has dried, the seedlings are inoculated with a conidial suspension of M. oryzae (e.g., 1 x 10⁵ conidia/mL).
4. Incubation: The inoculated plants are placed in a dew chamber with high humidity (≥90%) and optimal temperature (e.g., 25-28°C) for a period sufficient to allow for infection (e.g., 24 hours). The plants are then moved to a greenhouse for disease development.
5. Disease Assessment: After a set incubation period (e.g., 5-7 days), the severity of rice blast disease is assessed by counting the number and type of lesions on the leaves. A disease severity index is often used to quantify the level of infection.
6. Data Analysis: The percentage of disease control is calculated using the following formula:
Percent Disease Control = [(DSC - DST) / DSC] x 100
Where DSC is the disease severity in the control plants and DST is the disease severity in the treated plants.
Signaling Pathways and Modes of Action
Understanding the molecular targets and signaling pathways affected by antifungal compounds is critical for developing effective and sustainable disease management strategies.
This compound: Inhibition of Hsp90 Chaperone Function
This compound targets Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone that plays a crucial role in the folding, stability, and activation of a wide range of "client" proteins. In M. oryzae, Hsp90 is essential for fungal development, stress responses, and pathogenicity. By inhibiting Hsp90, this compound disrupts the function of numerous client proteins that are critical for virulence.
Caption: this compound inhibits Hsp90, leading to the degradation of client proteins essential for fungal virulence.
Synthetic Fungicides: Diverse Modes of Action
Synthetic fungicides employ a variety of mechanisms to control fungal growth. The following diagrams illustrate the pathways targeted by three common classes of fungicides used against rice blast.
1. Melanin Biosynthesis Inhibition (e.g., Tricyclazole)
Melanin is a crucial component of the appressorial cell wall in M. oryzae, providing the structural rigidity necessary for the high turgor pressure required to penetrate the host cuticle. Tricyclazole specifically inhibits the reductase enzymes in the melanin biosynthesis pathway.
Caption: Tricyclazole blocks melanin biosynthesis by inhibiting reductase enzymes, weakening the appressorium.
2. Ergosterol (B1671047) Biosynthesis Inhibition (e.g., Hexaconazole)
Ergosterol is a vital component of fungal cell membranes, regulating their fluidity and function. Azole fungicides, such as hexaconazole, inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key step in the ergosterol biosynthesis pathway.
Caption: Hexaconazole disrupts fungal cell membrane integrity by inhibiting ergosterol biosynthesis.
3. Mitochondrial Respiration Inhibition (e.g., Azoxystrobin)
Strobilurin fungicides, like azoxystrobin, target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This inhibition blocks ATP synthesis, depriving the fungal cells of the energy required for growth and development.
Caption: Azoxystrobin blocks fungal respiration and energy production by inhibiting Complex III.
Conclusion
This compound presents a compelling alternative to conventional synthetic fungicides for the management of rice blast. Its unique mode of action, targeting the essential fungal chaperone Hsp90, offers a potential solution to combat the development of resistance to existing fungicides. While the in planta efficacy of this compound is promising, further research is required to optimize its formulation and application for field conditions. The comparative data and mechanistic insights provided in this guide are intended to aid researchers and drug development professionals in the evaluation and advancement of novel antifungal strategies for sustainable rice production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Melanin Promotes Spore Production in the Rice Blast Fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creamjournal.org [creamjournal.org]
- 5. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. The Signal Peptidase MoSpc2 Orchestrates Fungal Development, Protein Secretion and Pathogenicity in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
Validating HSF-1's Role in Monorden E-Induced Thermotolerance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Monorden E's performance in inducing thermotolerance through the activation of Heat Shock Factor 1 (HSF-1). We will delve into the underlying molecular mechanisms, present supporting experimental data, and contrast its efficacy with alternative thermotolerance-inducing agents. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.
The Central Role of HSF-1 in Thermotolerance
Heat Shock Factor 1 (HSF-1) is a master transcriptional regulator of the cellular stress response, also known as the heat shock response (HSR). Under normal physiological conditions, HSF-1 remains in an inert, monomeric state, bound to chaperone proteins like Heat Shock Protein 90 (Hsp90). Upon exposure to proteotoxic stress, such as elevated temperatures, Hsp90 releases HSF-1 to refold misfolded proteins. This liberation allows HSF-1 to trimerize, translocate to the nucleus, and bind to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of heat shock genes. This action initiates the transcription of a suite of protective genes, most notably those encoding for heat shock proteins (HSPs), which act as molecular chaperones to maintain protein homeostasis and protect cells from damage. The activation of HSF-1 is a critical step in acquiring thermotolerance, the ability of an organism or cell to withstand otherwise lethal temperatures.
This compound: An Hsp90 Inhibitor and HSF-1 Activator
This compound, also known as Radicicol (B1680498), is a natural product that functions as a potent inhibitor of Hsp90. By binding to the ATP-binding pocket of Hsp90, this compound disrupts its chaperone activity. This inhibition leads to the release and subsequent activation of HSF-1, mimicking the natural heat shock response. The activated HSF-1 then drives the expression of HSPs, conferring a state of thermotolerance to the cells or organism.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced thermotolerance.
Comparison with Alternative Thermotolerance Inducers
While this compound is a potent inducer of the heat shock response, several other compounds also exhibit thermotolerance-inducing properties through HSF-1 activation. This section compares this compound with other Hsp90 inhibitors and an alternative HSF-1 activator, Celastrol.
Hsp90 Inhibitors
Geldanamycin (B1684428) and its derivative 17-Allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) are well-characterized Hsp90 inhibitors that, like this compound, activate HSF-1.
| Compound | Organism/Cell Line | Effective Concentration for HSF-1 Activation | Observed Effect on Thermotolerance | Reference |
| This compound (Radicicol) | Neonatal Rat Cardiomyocytes | 5 µM | Cardioprotection against simulated ischemia-reperfusion injury | [1] |
| Saccharomyces cerevisiae | ~5 µM | Increased viability upon lethal heat shock | [2] | |
| Geldanamycin | Human Embryonic Kidney (HEK293) Cells | < 1 µM (for HSF-1 reporter activation) | Not directly measured in this study, but potent HSF-1 activation suggests a role. | [3] |
| Caenorhabditis elegans | 2-50 µg/ml | Reduced egg hatch and motility, suggesting Hsp90 involvement in development. | [4] | |
| 17-AAG | Murine Erythroleukemia Cells | Not specified | Abrogated heat shock-induced suppression of apoptosis, indicating a role in thermotolerance. | |
| Human Squamous Cell Carcinoma Cells | 0.2 µM | Enhanced radiosensitivity, suggesting modulation of stress responses. | [5] |
Alternative HSF-1 Activators
Celastrol, a quinone methide triterpene, is another natural product that activates HSF-1, but through a mechanism distinct from Hsp90 inhibition. It is thought to act via modification of thiol groups on HSF-1 and other proteins.
| Compound | Organism/Cell Line | Effective Concentration for HSF-1 Activation | Observed Effect on Thermotolerance | Reference |
| Celastrol | Saccharomyces cerevisiae | ~2.5 µM | Increased viability upon lethal heat shock. | [2] |
| Mouse Embryonic Fibroblasts (MEFs) | 0.5 - 2 µM | Cytoprotective effect dependent on HSF-1. | [6] |
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
Thermotolerance Assay in C. elegans
This protocol is adapted from established methods for assessing thermotolerance in the nematode Caenorhabditis elegans.[7][8]
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 bacteria
-
M9 buffer
-
Synchronized population of L4 stage C. elegans
-
Water bath or incubator set to a lethal temperature (e.g., 35-37°C)
-
Microscope for scoring survival
Procedure:
-
Prepare NGM plates seeded with E. coli OP50.
-
Transfer a synchronized population of L4 stage worms to the plates.
-
Expose the plates to the desired concentration of the test compound (e.g., this compound) for a specified pre-treatment period.
-
After pre-treatment, transfer the plates to a pre-heated water bath or incubator at the lethal temperature.
-
Incubate for a set duration (e.g., 2-6 hours).
-
Following the heat shock, return the plates to the standard cultivation temperature (e.g., 20°C) for a recovery period (e.g., 12-24 hours).
-
Score for survival by observing movement. Worms that do not move in response to a gentle touch with a platinum wire are considered dead.
-
Calculate the percentage of survival for each condition.
HSF-1 Luciferase Reporter Assay
This assay provides a quantitative measure of HSF-1 transcriptional activity in cultured cells.[9][10]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
HSF-1 responsive firefly luciferase reporter plasmid (containing HSEs)
-
Control plasmid with a constitutively expressed Renilla luciferase
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Co-transfect the cells with the HSF-1 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow 24-48 hours for reporter gene expression.
-
Treat the cells with the test compound (e.g., this compound) at various concentrations for a specified duration.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of HSF-1 activity by comparing the normalized luciferase activity of treated samples to that of untreated controls.
Quantitative PCR (qPCR) for Heat Shock Protein Gene Expression
qPCR is used to quantify the mRNA levels of HSF-1 target genes, such as HSP70 and HSP27.
Materials:
-
Treated and control cells or tissues
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for the target HSP genes and a reference gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from the samples.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene.
Western Blotting for HSF-1 and HSPs
Western blotting is used to detect and quantify the protein levels of HSF-1 and its target HSPs.
Materials:
-
Treated and control cell or tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies specific for HSF-1, phospho-HSF-1, specific HSPs, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from the samples and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound is a valuable tool for studying the heat shock response and inducing thermotolerance through the specific activation of HSF-1 via Hsp90 inhibition. The experimental data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers to validate and expand upon these findings. Comparison with other Hsp90 inhibitors and alternative HSF-1 activators highlights the diverse chemical space available for modulating this critical cellular stress response pathway. Further research, particularly direct comparative studies under standardized conditions, will be crucial for fully elucidating the therapeutic potential of these compounds in diseases associated with protein misfolding and cellular stress.
References
- 1. Thermodynamics of radicicol binding to human Hsp90 alpha and beta isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Heat Shock and Antioxidant Responses by the Natural Product Celastrol: Transcriptional Signatures of a Thiol-targeted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of geldanamycin on hatching and juvenile motility in Caenorhabditis elegans and Heterodera glycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat shock protein 90 inhibitor 17-allylamino-17-demethoxygeldanamycin potentiates the radiation response of tumor cells grown as monolayer cultures and spheroids by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celastrol, an oral heat shock activator, ameliorates multiple animal disease models of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tavernarakislab.gr [tavernarakislab.gr]
- 8. Frontiers | Thermotolerance of tax-2 Is Uncoupled From Life Span Extension and Influenced by Temperature During Development in C. elegans [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Potency Showdown: Monorden E vs. Geldanamycin in Hsp90 Inhibition
For Immediate Release
In the competitive landscape of Hsp90 inhibitors, two naturally derived compounds, Monorden E (also known as Radicicol) and Geldanamycin, have long been subjects of intense scientific scrutiny. Both molecules are recognized for their potent anti-tumor activities, which stem from their ability to bind to the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for the stability and function of numerous oncoproteins. This guide provides a detailed comparison of the potency of this compound and Geldanamycin, supported by experimental data, to assist researchers, scientists, and drug development professionals in their ongoing efforts.
Executive Summary
Biochemical assays consistently demonstrate that this compound (Radicicol) is a significantly more potent inhibitor of Hsp90's ATPase activity in vitro compared to Geldanamycin. This heightened potency is reflected in a lower dissociation constant (Kd), indicating a stronger binding affinity for the Hsp90 protein.
Quantitative Potency Comparison
The following table summarizes the key potency metrics for this compound (Radicicol) and Geldanamycin based on in vitro biochemical assays.
| Compound | Assay Type | Target | Potency Metric (Kd) | Reference |
| This compound (Radicicol) | ATPase Assay | Hsp90 | 19 nM | [1] |
| Geldanamycin | ATPase Assay | Hsp90 | 1.2 µM | [1] |
Kd (Dissociation Constant): A lower Kd value signifies a higher binding affinity and, therefore, greater potency.
As the data indicates, Radicicol exhibits a binding affinity for Hsp90 that is approximately 50-fold greater than that of Geldanamycin in ATPase assays[1].
Mechanism of Action: Hsp90 Inhibition
Both this compound and Geldanamycin are ATP-competitive inhibitors of Hsp90. By occupying the N-terminal ATP-binding pocket, they prevent the hydrolysis of ATP, a process essential for the chaperone's function. This inhibition triggers a cascade of events leading to the destabilization and subsequent proteasomal degradation of Hsp90's client proteins. Many of these client proteins are key drivers of cancer cell proliferation, survival, and angiogenesis, including receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Raf-1, Akt), and transcription factors (e.g., mutant p53).
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound and Geldanamycin relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Hsp90 ATPase Activity Assay
Objective: To measure the rate of ATP hydrolysis by Hsp90 in the presence and absence of inhibitors and to determine the inhibitor's potency (IC50 or Kd).
Principle: The ATPase activity of Hsp90 can be measured by quantifying the amount of ADP or inorganic phosphate (B84403) (Pi) produced over time. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified recombinant human Hsp90α
-
ATP
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
Test compounds (this compound, Geldanamycin) dissolved in DMSO
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Add purified Hsp90 to the reaction mixture.
-
Add serial dilutions of the test compound (or DMSO for control) to the wells of a microplate.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 60 minutes). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Kd can be determined from competitive binding assays.
References
Replicating Antiplasmodial Effects of Monorden: A Comparative Guide to Hsp90 Inhibition in P. falciparum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the antiplasmodial activity of Monorden (also known as Radicicol) and other key Heat Shock Protein 90 (Hsp90) inhibitors against Plasmodium falciparum, the deadliest malaria parasite. The emergence of drug-resistant parasite strains necessitates the exploration of novel therapeutic targets, and the parasite's Hsp90 chaperone machinery presents a compelling avenue for drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to support researchers in replicating and expanding upon these important findings.
Comparative Efficacy of Hsp90 Inhibitors against P. falciparum
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of Monorden and other prominent Hsp90 inhibitors against various strains of P. falciparum. This data highlights the potent antiplasmodial activity of this class of compounds.
| Compound | P. falciparum Strain | IC₅₀ | Reference(s) |
| Monorden (Radicicol) | 3D7 | 8.563 µM | [1][2] |
| Geldanamycin (B1684428) | 3D7 | 20 nM | [3][4] |
| Geldanamycin | W2 (Chloroquine-resistant) | Equally effective as against 3D7 | [3][4] |
| 17-AAG (Tanespimycin) | 3D7 | 160 nM - 510 nM | [5][6] |
| 17-AAG (Tanespimycin) | Dd2 (Multidrug-resistant) | 537 nM | [6] |
| 17-DMAG (Alvespimycin) | 3D7 | 118 nM | [7] |
| 17-DMAG (Alvespimycin) | W2 (Chloroquine-resistant) | 169 nM | [7] |
| NVP-AUY922 | 3D7 | ~75 nM | [7] |
| NVP-AUY922 | W2 (Chloroquine-resistant) | ~75 nM | [7] |
Experimental Protocols
Reproducibility of in vitro antiplasmodial assays is critical. Below are detailed methodologies for commonly cited experiments.
In Vitro Growth Inhibition Assay (SYBR Green I-based)
This assay is a widely used method to determine the effect of a compound on parasite proliferation by quantifying DNA content.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, W2, Dd2) are maintained in continuous culture in human erythrocytes (O+). Cultures are synchronized at the ring stage using methods like sorbitol treatment.
-
Assay Preparation: A 96-well microtiter plate is prepared with serial dilutions of the test compounds (e.g., Monorden, Geldanamycin). A suspension of synchronized ring-stage parasites is added to each well to achieve a final parasitemia of ~0.5-1% and a hematocrit of 2%. Control wells include parasites with vehicle (e.g., DMSO) and uninfected erythrocytes.
-
Incubation: The plate is incubated for 48-72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: After incubation, the plate is frozen at -80°C and thawed to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.
-
Data Acquisition and Analysis: Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths. The percentage of parasite growth inhibition is calculated relative to the drug-free control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[2][6][8]
Microscopy-Based Schizont Maturation Assay
This method visually assesses the effect of a compound on the parasite's ability to mature from the ring stage to the schizont stage.
-
Assay Setup: Similar to the SYBR Green I assay, synchronized ring-stage parasites are incubated with serial dilutions of the test compound in a 96-well plate for a duration that allows maturation to the schizont stage in control wells (typically ~30-40 hours).
-
Smear Preparation and Staining: After incubation, thin blood smears are prepared from each well and stained with Giemsa.
-
Microscopic Examination: The number of schizonts per a defined number of asexual parasites (e.g., 200) is counted under a light microscope.
-
Data Analysis: The percentage of schizont maturation inhibition is calculated relative to the drug-free control. The IC₅₀ is determined by plotting the percentage of inhibition against the log of the drug concentration.[8]
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the targeted signaling pathway.
Mechanism of Action: Targeting a Critical Parasite Hub
Heat shock protein 90 is a highly conserved molecular chaperone essential for the maturation and stability of a wide range of "client" proteins, many of which are critical for signal transduction, cell cycle control, and stress responses in P. falciparum.[5][9] The parasite's lifecycle involves transitions between different host environments, including the febrile episodes in humans, making the Hsp90-mediated stress response a crucial survival mechanism.[5]
Monorden, Geldanamycin, and their derivatives act by competitively binding to the N-terminal ATP-binding pocket of PfHsp90.[3][5] This inhibition disrupts the chaperone cycle, preventing the proper folding and activation of client proteins. Consequently, these vital proteins are targeted for degradation by the proteasome, leading to cell cycle arrest and parasite death.[5][10] The potent activity of these inhibitors against both chloroquine-sensitive and -resistant strains suggests that PfHsp90 is a valuable target that may circumvent existing resistance mechanisms.[3][4] Furthermore, some studies suggest that Monorden (Radicicol) may also impair mitochondrial replication in P. falciparum by targeting the parasite's topoisomerase VIB, indicating a potential multi-target effect.[1][2][11]
This guide serves as a foundational resource for researchers investigating the antiplasmodial potential of Hsp90 inhibitors. The provided data and protocols aim to facilitate the replication of these findings and encourage further exploration into this promising class of antimalarial compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Radicicol Confers Mid-Schizont Arrest by Inhibiting Mitochondrial Replication in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The heat shock protein 90 of Plasmodium falciparum and antimalarial activity of its inhibitor, geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The heat shock protein 90 of Plasmodium falciparum and antimalarial activity of its inhibitor, geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Identification and characterization of the antiplasmodial activity of Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Role of Hsp90 in Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of the Plasmodium falciparum Hsp90 towards Selective Antimalarial Drug Design: The Past, Present and Future [mdpi.com]
- 11. Radicicol confers mid-schizont arrest by inhibiting mitochondrial replication in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Transcriptomics Guide to Monorden E-Treated Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Monorden E, a potent Hsp90 inhibitor, on fungal pathogens. Due to the limited availability of direct transcriptomic studies on this compound, this guide leverages data from studies on other Hsp90 inhibitors, such as geldanamycin, as a proxy to infer its mechanism of action. This is juxtaposed with the transcriptomic impact of two other major classes of antifungal drugs: azoles and echinocandins. The objective is to offer a comprehensive overview of the cellular responses to these antifungal agents at the transcriptional level, providing valuable insights for novel drug development and a deeper understanding of fungal stress response pathways.
Executive Summary
This compound, as an Hsp90 inhibitor, is predicted to elicit a transcriptomic signature indicative of a broad cellular stress response in fungi. This includes the upregulation of genes involved in protein folding and degradation, oxidative stress response, and cell wall integrity pathways. In contrast, azoles, which target ergosterol (B1671047) biosynthesis, primarily induce transcriptional changes in lipid metabolism and membrane stress response genes. Echinocandins, inhibitors of β-(1,3)-D-glucan synthase, trigger a distinct response characterized by the upregulation of genes involved in cell wall remodeling and the activation of the cell wall integrity pathway. This guide presents a comparative summary of these differential gene expression patterns, detailed experimental protocols for fungal transcriptomics, and visual representations of the key signaling pathways involved.
Comparative Transcriptomic Analysis
The following tables summarize the key differentially expressed genes (DEGs) observed in fungi upon treatment with Hsp90 inhibitors (as a proxy for this compound), azoles, and echinocandins. The data is compiled from various transcriptomic studies on pathogenic fungi such as Aspergillus fumigatus and Candida albicans.
Table 1: Key Upregulated Genes in Response to Antifungal Treatment
| Gene Category | Hsp90 Inhibitors (e.g., Geldanamycin) | Azoles (e.g., Voriconazole, Fluconazole) | Echinocandins (e.g., Caspofungin) |
| Stress Response | hsp70, hsp90, cdc37, sti1, cpr6, ssa1[1] | hsp70, hsp90, hsp104 | Genes of the cell wall integrity pathway[2] |
| Ergosterol Biosynthesis | - | erg11 (CYP51A), erg3, erg5, erg6, erg25[3] | erg3, erg11 |
| Cell Wall Integrity | Genes of the PKC-MAPK pathway | - | fks1, genes for chitin (B13524) synthesis |
| Drug Efflux Pumps | - | mdr1, cdr1, cdr2 | - |
| Oxidative Stress | Genes for ROS detoxification | - | - |
Table 2: Key Downregulated Genes in Response to Antifungal Treatment
| Gene Category | Hsp90 Inhibitors (e.g., Geldanamycin) | Azoles (e.g., Voriconazole, Fluconazole) | Echinocandins (e.g., Caspofungin) |
| Primary Metabolism | Genes involved in amino acid and nucleotide synthesis | Genes involved in protein synthesis and DNA synthesis/repair[4] | - |
| Cell Cycle | Genes regulating cell cycle progression | - | - |
| Virulence Factors | Adhesins, secreted proteases | - | - |
Experimental Protocols
This section outlines a standardized workflow for a comparative transcriptomics study of antifungal-treated fungi.
Fungal Culture and Treatment
-
Culture Preparation: Inoculate spores of the desired fungal species (e.g., Aspergillus fumigatus, Candida albicans) into a suitable liquid medium (e.g., Sabouraud Dextrose Broth).
-
Incubation: Grow the culture at the optimal temperature (e.g., 37°C) with shaking until it reaches the mid-exponential growth phase.
-
Antifungal Treatment: Add the antifungal agents (this compound, a representative azole, and a representative echinocandin) to the cultures at their respective minimum inhibitory concentrations (MICs). Include a solvent-treated control.
-
Harvesting: After a predetermined exposure time (e.g., 1-4 hours), harvest the fungal mycelium or cells by filtration or centrifugation. Immediately flash-freeze the samples in liquid nitrogen to preserve RNA integrity.
RNA Extraction
A robust method for fungal RNA extraction is crucial due to the resilient fungal cell wall. The TRIzol-based method is widely used and effective.
-
Cell Lysis: Grind the frozen fungal biomass to a fine powder under liquid nitrogen using a mortar and pestle.
-
Homogenization: Add 1 mL of TRIzol reagent per 50-100 mg of ground tissue and homogenize thoroughly.
-
Phase Separation: Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol, vortex vigorously, and centrifuge at 12,000 x g for 15 minutes at 4°C. This separates the mixture into an upper aqueous phase (containing RNA), an interphase, and a lower organic phase.[5][6]
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol.[5][6]
-
RNA Wash: Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol.
-
Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.
RNA Library Preparation and Sequencing
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity.
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second cDNA strand.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library using PCR.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.
Bioinformatic Analysis
A standard bioinformatics pipeline for RNA-seq data analysis includes the following steps:
-
Quality Control: Assess the raw sequencing read quality using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to a reference fungal genome using aligners such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between the treated and control samples using packages like DESeq2 or edgeR in R.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify significantly affected biological processes and pathways.
Signaling Pathways and Experimental Workflows
Hsp90 Inhibition Signaling Pathway
Inhibition of Hsp90 disrupts the folding and stability of numerous "client" proteins, many of which are key components of cellular signaling pathways. This leads to a cascade of downstream effects, including the activation of stress response pathways and the destabilization of proteins involved in cell cycle control and morphogenesis.
Azole Antifungal Mechanism and Resistance Pathway
Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase (Erg11), a key step in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterols. Fungi can develop resistance through upregulation of erg11 and drug efflux pumps.
Echinocandin Antifungal Mechanism and Cell Wall Integrity Response
Echinocandins inhibit β-(1,3)-D-glucan synthase (Fks1), leading to the depletion of β-(1,3)-D-glucan in the cell wall. This triggers the cell wall integrity (CWI) pathway, a compensatory stress response.
Conclusion
The comparative transcriptomic analysis presented in this guide highlights the distinct and overlapping cellular responses of fungi to different classes of antifungal agents. While direct transcriptomic data for this compound is forthcoming, the analysis of other Hsp90 inhibitors provides a strong predictive framework for its effects. This compound is anticipated to induce a multifaceted stress response, impacting protein homeostasis, cell wall integrity, and morphogenesis. This contrasts with the more targeted effects of azoles on ergosterol biosynthesis and echinocandins on cell wall synthesis. Understanding these differential transcriptional signatures is paramount for the rational design of novel antifungal therapies and combination strategies to combat the growing threat of antifungal resistance. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers embarking on similar comparative transcriptomic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. RNA Library Preparation [illumina.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Multiple Genes of Candida albicans Influencing Echinocandin Susceptibility in Caspofungin-Adapted Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zymoresearch.com [zymoresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Validating the Specificity of Monorden E for Fungal Hsp90 over Plant Hsp90: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the proper folding, stability, and function of a wide range of "client" proteins in eukaryotic cells.[1][2][3] These client proteins are involved in critical cellular processes, including signal transduction, cell cycle control, and stress responses. Given its crucial role in cellular homeostasis, Hsp90 has emerged as a promising therapeutic target, particularly in the fields of oncology and infectious diseases.[1][4]
Monorden (also known as Radicicol) is a natural product that has been identified as a potent inhibitor of Hsp90.[5][6][7] It exerts its effect by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity and leading to the degradation of Hsp90 client proteins.[1][8] This guide provides a comparative analysis of Monorden E's specificity for fungal Hsp90 over its plant counterpart, supported by experimental data and detailed protocols for validation.
The Hsp90 Chaperone Cycle: A Target for Inhibition
The function of Hsp90 is intrinsically linked to its ability to bind and hydrolyze ATP. This process drives a conformational cycle that facilitates the maturation and activation of its client proteins. Inhibition of this cycle is a key strategy for disrupting the cellular functions that rely on Hsp90.
Comparative Efficacy of Monorden: Fungal vs. Plant Systems
One study has suggested that sequence variations within the Hsp90 protein of different fungal species can determine their sensitivity to Monorden.[5][6][7] This implies a specific interaction between the inhibitor and the fungal protein. Furthermore, research has shown that Monorden and a related compound, monocillin I, can bind to and inhibit plant Hsp90, which could disrupt the plant's defense mechanisms.
The available data on Monorden's biological activity is summarized in the table below. It is important to note that the IC50 values for disease control in plants do not directly equate to the IC50 for Hsp90 inhibition but rather reflect the overall efficacy in a complex biological system.
| Organism Type | Species | Assay Type | Compound | IC50 / MIC | Reference |
| Fungus | Cryphonectria parasitica | Minimum Inhibitory Concentration (MIC) | Monorden | 1.56 µg/mL | [5] |
| Taphrina wiesneri | Minimum Inhibitory Concentration (MIC) | Monorden | 1.56 µg/mL | [5] | |
| Valsa kunzei | Minimum Inhibitory Concentration (MIC) | Monorden | 1.56 µg/mL | [5] | |
| Various other plant pathogenic fungi | Minimum Inhibitory Concentration (MIC) | Monorden | < 2.5 µg/mL | [5][7] | |
| Plant | Cucumis sativus (Cucumber) | Disease Control (Damping-off) | Monorden | 18.44 µg/mL | [5] |
Note: The provided IC50 for cucumber damping-off reflects the concentration required to control 50% of the disease severity and is not a direct measure of Hsp90 inhibition.
Experimental Protocols for Validating Hsp90 Inhibitor Specificity
To rigorously validate the specificity of an Hsp90 inhibitor like this compound for fungal over plant Hsp90, a series of biochemical and cellular assays should be performed.
Hsp90 ATPase Activity Assay
This biochemical assay directly measures the inhibition of Hsp90's ATPase activity. By comparing the IC50 values for fungal and plant Hsp90, one can quantify the inhibitor's selectivity.
Protocol:
-
Protein Purification: Purify recombinant Hsp90 from the fungal species of interest (e.g., Saccharomyces cerevisiae, Candida albicans) and a plant species (e.g., Arabidopsis thaliana).
-
Reaction Setup: In a 96-well plate, combine purified Hsp90, a reaction buffer containing ATP, and varying concentrations of this compound.
-
ATP Hydrolysis Measurement: The rate of ATP hydrolysis can be measured using several methods:
-
Enzyme-Coupled Spectrophotometric Assay: This method couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[9][10]
-
Malachite Green Assay: This colorimetric assay detects the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[4]
-
Radioactive ATP Assay: This highly sensitive method uses [γ-³²P]ATP and measures the amount of radioactive Pi released.[9][10]
-
-
Data Analysis: Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hsp90 family of proteins in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hsp90 family of proteins in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Hsp90 Inhibitor, Monorden, Is a Promising Lead Compound for the Development of Novel Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]
Independent Verification of Monorden E's Anti-Aging Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest to understand and pharmacologically intervene in the aging process has identified several key molecular pathways. One emerging strategy involves the modulation of protein homeostasis, or proteostasis, a cellular quality control system that deteriorates with age. This guide provides an objective comparison of Monorden E, a compound identified for its potential to delay aging, with other prominent anti-aging alternatives. We present independently verified data, detail the experimental protocols used for verification, and visualize the complex biological pathways involved.
This compound: A Novel Regulator of Proteostasis
This compound, also known as Radicicol, is a macrolide antibiotic that has been identified as a potent geroprotector—a compound that can defer the aging process. Independent verification studies, primarily in the model organism Caenorhabditis elegans, have elucidated its mechanism of action.
Mechanism of Action
This compound's primary target is Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone crucial for the folding and stability of numerous client proteins. Under normal conditions, Hsp90 sequesters and inactivates Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response.
By inhibiting Hsp90, this compound disrupts this suppression, leading to the activation and nuclear translocation of HSF-1.[1][2][3] Activated HSF-1 then binds to heat shock elements (HSEs) in the promoter regions of genes encoding for heat shock proteins (HSPs), also known as chaperones.[1][4] This upregulation of chaperones enhances the cell's proteostasis network, improving its ability to manage misfolded and aggregated proteins, a key hallmark of aging.[5] This improved protein quality control contributes to extended lifespan and healthspan.[5]
Independent Verification in C. elegans
A key independent study utilized a transcriptomics-based screening approach to identify compounds capable of inducing a "youthful" transcriptional signature in human cells. This compound emerged as a top candidate and its effects were subsequently validated in vivo using C. elegans.[5]
Key Findings:
-
Lifespan Extension: Treatment with 50 µM this compound resulted in a robust lifespan extension of approximately 25%.[5]
-
Healthspan Improvement: this compound not only extended lifespan but also improved healthspan. This was demonstrated by a significant improvement in the maximum velocity of mid-life worms, a metric that correlates with overall health and predicts remaining lifespan.[6]
-
Mechanism Confirmation: The study confirmed that the lifespan-extending effects of this compound were dependent on the transcription factor HSF-1, validating the proposed mechanism of action.[5]
Comparative Analysis with Alternative Anti-Aging Compounds
This compound represents one of several strategies being explored to combat aging. Below is a comparison with other major classes of geroprotective compounds, focusing on their mechanisms and reported efficacy in C. elegans.
| Compound/Class | Primary Target / Pathway | Model Organism | Lifespan Extension (Median/Mean) | Effective Concentration |
| This compound | Hsp90 / HSF-1 Pathway | C. elegans | ~25% | 50 µM |
| Tanespimycin | Hsp90 / HSF-1 Pathway | C. elegans | ~23.5% (17 to 21 days)[7] | 100 µM[7] |
| Rapamycin (B549165) | mTOR Pathway | C. elegans, Flies, Mice | Inconsistent in C. elegans (0% to ~22%)[8][9][10] | 100 µM[11] |
| Resveratrol | Sirtuin (SIR-2.1) Activation | C. elegans, Flies, Mice | Highly variable (~3% to >20%)[9][[“]][13] | 5 µM - 1 mM[9][13] |
| Dasatinib (B193332) + Quercetin | Senescent Cell Clearance | Mice, Humans | Data in C. elegans is limited; Quercetin alone shows extension.[14] | N/A for C. elegans |
Alternative 1: Other Hsp90 Inhibitors (e.g., Tanespimycin)
Tanespimycin, another Hsp90 inhibitor structurally distinct from this compound, was also identified through transcriptomic screening as a potential geroprotector.[5] It functions through the same HSF-1 dependent pathway. Studies in C. elegans show that a 100 µM concentration of Tanespimycin can increase the median lifespan from 17 to 21 days, a roughly 23.5% extension, which is comparable to this compound.[7]
Alternative 2: mTOR Inhibitors (e.g., Rapamycin)
The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of growth and metabolism. Inhibition of mTOR by compounds like rapamycin is one of the most validated interventions to extend lifespan across species, including yeast, flies, and mice.[15] In C. elegans, however, the effects of rapamycin are notably inconsistent, with reported lifespan extensions ranging from negligible to modest.[8][9][10] This variability can be influenced by experimental conditions. The mechanism of this compound is considered at least partially distinct from that of rapamycin.[5]
Alternative 3: Sirtuin Activators (e.g., Resveratrol)
Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in cellular stress resistance and metabolism. Resveratrol, a polyphenol found in grapes and other plants, is known to activate the sirtuin SIR-2.1 (the C. elegans homolog of SIRT1). This activation is linked to lifespan extension, though the magnitude of this effect in C. elegans is highly variable across studies, ranging from a few percent to over 20%.[9][[“]][13][16]
Alternative 4: Senolytics (e.g., Dasatinib + Quercetin)
Senolytics are drugs that selectively induce apoptosis in senescent cells—aged cells that cease to divide and contribute to inflammation and tissue aging. The combination of Dasatinib (a chemotherapy drug) and Quercetin (a flavonoid) is a well-studied senolytic cocktail.[17][18] While this approach has shown promise in improving healthspan and alleviating age-related diseases in mice and early human trials, its direct lifespan-extending effects in C. elegans are not as well-documented.[17][19][20] It's noteworthy that Hsp90 inhibitors, including this compound, are also considered to possess senolytic activity.
Experimental Protocols
The independent verification of this compound's effects relied on standardized assays in C. elegans. Below are detailed methodologies for the key experiments performed.
Experimental Workflow: From Screening to Validation
The identification of this compound as a geroprotector followed a logical and rigorous workflow, starting with a large-scale computational screen and progressing to in vivo validation.
Protocol 1: C. elegans Lifespan Assay on Solid Media
This protocol is a standard method for assessing the effect of a compound on the lifespan of nematodes.[21][22][23][24]
-
Synchronization: An age-synchronized population of worms is generated. Gravid adult hermaphrodites are allowed to lay eggs on Nematode Growth Media (NGM) plates for a set period (e.g., 6-8 hours) and are then removed.[22] The eggs are allowed to hatch and develop to the L4 larval stage.
-
Treatment Plates: NGM plates are prepared containing the compound of interest (e.g., 50 µM this compound) or a vehicle control (e.g., DMSO). The plates are seeded with a lawn of E. coli OP50 as a food source. To prevent progeny from confounding the results, an inhibitor of cell division, such as 5-fluoro-2'-deoxyuridine (B1346552) (FUDR), is often added to the media.[22][23]
-
Transfer: Synchronized L4 worms are transferred to the prepared treatment and control plates. This point is considered Day 0 of adulthood.
-
Scoring: Starting from Day 0, the worms are scored every 1-2 days for survival. Survival is typically assessed by gently prodding the worm with a platinum wire pick. Worms that fail to respond to touch are scored as dead.[23] Worms that crawl off the agar (B569324) or die from internal hatching ("bagging") are censored from the analysis.
-
Data Analysis: The number of live, dead, and censored worms is recorded at each time point. Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment and control groups is determined using the log-rank test.[24]
Protocol 2: C. elegans Healthspan Assay (Maximum Velocity)
This assay quantifies the decline in physical performance with age and is a predictor of healthspan.[6]
-
Worm Preparation: Synchronized populations of worms are prepared and treated with the compound or vehicle control as described in the lifespan assay protocol.
-
Assay Plate: Measurements are taken on NGM plates without a bacterial lawn to encourage exploratory movement.
-
Recording: At specific time points (e.g., Day 1 and Day 4 of adulthood), individual worms are transferred to the assay plate. After a brief acclimation period, their movement is recorded for a set duration (e.g., 30 seconds) using a camera mounted on a dissecting microscope.
-
Analysis: The recorded video is analyzed using worm tracking software. The software calculates the trajectory and instantaneous velocity of the worm. The "maximum velocity" is determined as the peak velocity achieved during the recording period.
-
Comparison: The maximum velocities of the treated and control groups are compared at different ages using appropriate statistical tests (e.g., t-test or ANOVA) to determine if the compound mitigates the age-related decline in physical function.
References
- 1. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of thermosensory function of human heat shock transcription factor Hsf1 | eLife [elifesciences.org]
- 4. Modulation of Heat Shock Factor 1 Activity through Silencing of Ser303/Ser307 Phosphorylation Supports a Metabolic Program Leading to Age-Related Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomics-Based Screening Identifies Pharmacological Inhibition of Hsp90 as a Means to Defer Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C. elegans maximum velocity correlates with healthspan and is maintained in worms with an insulin receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Comprehensive evaluation of lifespan‐extending molecules in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cracking the Rapamycin Problem in C. elegans Ageing Research - Magnitude Biosciences [magnitudebiosciences.com]
- 11. TOR signaling and rapamycin influence longevity by regulating SKN-1/Nrf and DAF-16/FoxO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. Quercetin mediated lifespan extension in Caenorhabditis elegans is modulated by age-1, daf-2, sek-1 and unc-43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Target of rapamycin signalling mediates the lifespan-extending effects of dietary restriction by essential amino acid alteration | Aging [aging-us.com]
- 16. C. elegans Exposed to Calorie Restriction and Resveratrol Concurrently have Statistically Similar Lifespans to the Control [lakeforest.edu]
- 17. lifespan.io [lifespan.io]
- 18. Exploring the effects of Dasatinib, Quercetin, and Fisetin on DNA methylation clocks: a longitudinal study on senolytic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dietary Phytochemicals that Can Extend Longevity by Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Analysis of Lifespan in C. elegans: Low- and High-Throughput Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Monorden E: A Comprehensive Guide for Laboratory Personnel
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for "Monorden E" is not publicly available. The following disposal procedures are based on general best practices for handling potentially hazardous or uncharacterized chemical compounds in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before implementing any disposal protocol and to adhere to all local, state, and federal regulations. This guide provides essential safety and logistical information to ensure minimal environmental impact and maintain a safe laboratory environment.
I. Pre-Disposal Hazard Assessment
Before beginning any work with a new or uncharacterized compound like this compound, a thorough hazard assessment is crucial. In the absence of a specific SDS, researchers should treat the substance as potentially hazardous.
Key Assessment Steps:
-
Review Available Data: Scrutinize any internal documentation, synthesis records, or data from analogous compounds to infer potential hazards.
-
Assume Toxicity: In the absence of specific toxicity data, handle the compound with the highest degree of caution. Assume it may be toxic, an irritant, and environmentally harmful.
-
Evaluate Environmental Hazards: Consider the potential for aquatic toxicity. Many research compounds can have significant environmental impacts if not disposed of correctly.
-
Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions based on their expertise and knowledge of regulatory requirements.
II. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense when handling substances with unknown hazard profiles. The following table summarizes the recommended PPE for handling this compound waste.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield should be used if there is a splash hazard. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving, especially when handling concentrated solutions or large quantities. | Prevents skin contact and absorption of the chemical. |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron or gown for larger quantities or during spill cleanup. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if the compound is volatile, generates dust, or if work is performed outside a fume hood. | Prevents inhalation of hazardous vapors or particulates. |
III. Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Never mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
Procedure:
-
Designated Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid this compound waste.
-
Solid Waste: Place all contaminated solid materials, such as gloves, weighing paper, and disposable labware, directly into the designated solid waste container.
-
Liquid Waste: Carefully transfer liquid waste containing this compound into the designated liquid hazardous waste container using a funnel to prevent spills.
-
Empty Containers: Triple-rinse empty stock bottles with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste. After rinsing, deface the original label and dispose of the container as instructed by your EHS department.[1]
-
Labeling: Affix a completed hazardous waste label to each container, detailing the contents and any known hazards.
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within your laboratory, away from drains and sources of ignition, until pickup is arranged.[2]
IV. Spill Cleanup Procedures
Immediate and proper cleanup of a spill is critical to preventing exposure and environmental contamination.
-
Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE: Ensure all required PPE is worn before approaching the spill.
-
Contain the Spill: For a solid spill, gently cover the powder with absorbent pads to prevent it from becoming airborne. For a liquid spill, surround the area with absorbent material.
-
Collect the Material: Carefully sweep or wipe up the contained material, moving from the outside of the spill inward. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the Surface: Clean the spill area with an appropriate solvent or a 10% bleach solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.[3]
-
Final Steps: Remove contaminated PPE and place it in the hazardous waste container. Wash hands thoroughly with soap and water. Document the spill and cleanup procedure in the laboratory logbook.
V. Disposal Workflow
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these general guidelines and, most importantly, working in close collaboration with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other uncharacterized research chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
